3-Chloro-4-[(4-methoxyphenyl)sulfanyl]aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-4-(4-methoxyphenyl)sulfanylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNOS/c1-16-10-3-5-11(6-4-10)17-13-7-2-9(15)8-12(13)14/h2-8H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZKIDNZYRALHKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SC2=C(C=C(C=C2)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-Chloro-4-[(4-methoxyphenyl)sulfanyl]aniline chemical structure and properties
Compound Identifier (PubChem CID): 28401591 Molecular Formula: C₁₃H₁₂ClNOS Molecular Weight: 265.76 g/mol [1][2]
Executive Summary & Chemical Identity
This guide details the physicochemical properties, synthetic pathways, and medicinal chemistry applications of 3-Chloro-4-[(4-methoxyphenyl)sulfanyl]aniline .[1][2] This molecule represents a "privileged scaffold" in drug discovery—a diaryl sulfide ether with a specific substitution pattern (3-chloro, 4-amino) that makes it a critical building block for kinase inhibitors and anti-inflammatory agents.[1][2]
The molecule features a central thioether (sulfide) bridge connecting two phenyl rings.[1] The "left-hand" ring (relative to the amino group) bears a chlorine atom ortho to the sulfur bridge, a structural feature often employed to induce specific torsional constraints in the biphenyl system, thereby improving binding selectivity in protein pockets.[2]
Structural Specifications
| Property | Value | Note |
| IUPAC Name | 3-chloro-4-(4-methoxyphenyl)sulfanylaniline | |
| SMILES | COC1=CC=C(C=C1)SC2=C(C=C(C=C2)N)Cl | Useful for cheminformatics |
| LogP (Predicted) | ~3.9 - 4.2 | Highly lipophilic due to the thioether and chloro groups |
| H-Bond Donors | 1 (Aniline -NH₂) | |
| H-Bond Acceptors | 3 (N, O, S) | |
| Rotatable Bonds | 4 | Allows conformational adaptation |
Synthetic Methodology
The synthesis of 3-Chloro-4-[(4-methoxyphenyl)sulfanyl]aniline is a classic example of convergent synthesis.[1][2] It relies on a Nucleophilic Aromatic Substitution (
Retrosynthetic Analysis
The most robust route disconnects the C-S bond or the N-O bonds (nitro reduction).[1]
-
Precursor A: 3,4-Dichloronitrobenzene (The electrophile).[1]
-
Precursor B: 4-Methoxythiophenol (The nucleophile).[1]
Critical Consideration: The 3,4-dichloronitrobenzene possesses two chlorides. The chloride at the 4-position (para to the nitro group) is significantly more electrophilic due to the resonance-withdrawing effect of the nitro group.[1][2] This ensures high regioselectivity for the 4-substituted product, leaving the 3-chloro substituent intact.[1][2]
Detailed Experimental Protocol
Note: This protocol is adapted from standard methodologies for diaryl sulfide synthesis [1, 2].
Step 1:
Coupling (Thioether Formation)
Objective: Synthesize 3-Chloro-4-[(4-methoxyphenyl)sulfanyl]-1-nitrobenzene.[1][2]
-
Reagents: 3,4-Dichloronitrobenzene (1.0 eq), 4-Methoxythiophenol (1.05 eq), Potassium Carbonate (
, 2.0 eq). -
Solvent: DMF (N,N-Dimethylformamide) or DMSO.[1] DMF is preferred for easier workup.[1]
-
Procedure:
-
Charge a round-bottom flask with 3,4-Dichloronitrobenzene and
in DMF under an inert atmosphere ( ). -
Add 4-Methoxythiophenol dropwise at room temperature (exothermic reaction risk).[1][2]
-
Heat the mixture to 80–90°C for 4–6 hours. Monitor by TLC or LC-MS for the disappearance of the starting nitrobenzene.[1][2]
-
Workup: Pour the reaction mixture into ice-water. The product usually precipitates as a yellow/orange solid.[1] Filter, wash with water, and dry.[2] Recrystallize from Ethanol if necessary.[1]
-
Step 2: Chemoselective Reduction (Nitro to Aniline)
Objective: Reduce the nitro group without desulfurizing the C-S bond or dechlorinating the ring.[1]
Warning: Catalytic hydrogenation (Pd/C +
Recommended Protocol (Iron-Mediated):
-
Reagents: Nitro intermediate (from Step 1), Iron powder (Fe, 5.0 eq), Ammonium Chloride (
, 5.0 eq). -
Solvent: Ethanol/Water (3:1 mixture).
-
Procedure:
-
Add
and Iron powder.[1] -
Heat to reflux (approx. 80°C) with vigorous stirring for 2–4 hours.
-
Validation: The yellow color of the nitro compound should fade to a pale brown/off-white.[1][2]
-
Workup: Filter hot through a Celite pad to remove iron residues.[1] Concentrate the filtrate. Alkalize with saturated
and extract with Ethyl Acetate.[1][3] Dry over and concentrate.
Synthetic Pathway Diagram
Caption: Two-step convergent synthesis via regioselective S_NAr and chemoselective nitro reduction.
Medicinal Chemistry Applications
This aniline derivative is rarely a final drug; it is a Late-Stage Functionalization Handle .[1][2] The free amine (
Pharmacophore Utility
-
Kinase Inhibition (Hinge Binders):
-
The aniline nitrogen is frequently converted into a Urea or Amide .[1]
-
Mechanism:[1][5][3] The urea/amide NHs form hydrogen bonds with the "hinge region" (e.g., Glu/Asp residues) of kinase ATP-binding pockets (e.g., p38 MAP kinase, VEGFR, or B-Raf) [3].[2]
-
Role of the Sulfide: The thioether bridge provides a different bond angle (~109°) compared to an ether (~120°), altering the vector of the methoxy-phenyl ring to fit deep hydrophobic pockets.[1]
-
-
Metabolic Tuning (S-Oxidation):
-
The sulfide (
) can be metabolically oxidized to a sulfoxide ( ) or sulfone ( ) in vivo.[1][2] -
Strategy: Medicinal chemists often use this to modulate polarity.[1] If the sulfide is too lipophilic (LogP > 4), oxidation increases water solubility and lowers LogP, potentially improving oral bioavailability.[2]
-
-
Bioisosterism:
Application Workflow
Caption: Common derivatization pathways in medicinal chemistry for the aniline scaffold.
Safety & Handling (HSE Guidelines)
As with most halogenated anilines and thioethers, strict safety protocols are required.[1]
-
Acute Toxicity: Anilines are known to cause Methemoglobinemia (oxidation of hemoglobin).[1] Absorption through the skin is a major route of exposure.[1]
-
Sensitization: Thioethers and anilines are potential skin sensitizers.[1]
-
Storage: Store under inert gas (
or Ar) at 2–8°C. Sulfides are prone to slow oxidation to sulfoxides if exposed to air/light over long periods.[1]
PPE Requirements:
-
Nitrile gloves (Double gloving recommended).[1]
-
Chemical splash goggles.[1]
-
Work within a certified fume hood (Anilines have a distinct, often unpleasant odor; thiophenol precursors are stench agents).[1]
References
-
PubChem Compound Summary. (n.d.). CID 28401591.[1][6] National Center for Biotechnology Information.[1] Retrieved from [Link]
-
Beletskaya, I. P., & Ananikov, V. P. (2011). Transition-metal-catalyzed C-S, C-Se, and C-Te bond formation via cross-coupling and atom-economic addition reactions.[1][2] Chemical Reviews, 111(3), 1596-1636.[2] (Foundational text for C-S coupling mechanisms).
-
Zhang, J., Yang, P. L., & Gray, N. S. (2009).[2] Targeting cancer with small molecule kinase inhibitors.[1] Nature Reviews Cancer, 9(1), 28-39.[2] (Context for aniline-based kinase inhibitors).
-
Smith, M. B. (2020).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[1] (Reference for S_NAr and Bechamp reduction protocols).
Sources
- 1. 3-Chloro-4-methoxyaniline | C7H8ClNO | CID 21441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN104370747A - Method for synthesizing 3-chloro-4-methylaniline - Google Patents [patents.google.com]
- 3. 3-CHLORO-4-(3-CHLOROPHENOXY)ANILINE synthesis - chemicalbook [chemicalbook.com]
- 4. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. PubChemLite - 3-chloro-4-[(4-methoxyphenyl)sulfanyl]aniline (C13H12ClNOS) [pubchemlite.lcsb.uni.lu]
Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 3-Chloro-4-[(4-methoxyphenyl)sulfanyl]aniline
Executive Summary
The rational design of targeted therapeutics heavily relies on the utilization of privileged chemical scaffolds. 3-Chloro-4-[(4-methoxyphenyl)sulfanyl]aniline (CAS: 23724-54-1) is a highly versatile diaryl sulfide building block [1]. Characterized by an aniline core, a thioether linkage, and a methoxyaryl moiety, this compound serves as a critical intermediate in the synthesis of kinase inhibitors, tubulin polymerization inhibitors, and advanced agrochemicals.
This technical guide provides an in-depth analysis of the molecular properties, self-validating synthetic protocols, and structural rationale behind the utilization of 3-Chloro-4-[(4-methoxyphenyl)sulfanyl]aniline in modern drug discovery.
Molecular Identity & Physicochemical Profiling
The structural architecture of 3-Chloro-4-[(4-methoxyphenyl)sulfanyl]aniline provides a unique balance of hydrogen-bonding capability (via the primary amine and methoxy ether) and lipophilicity (via the diaryl sulfide core and chlorine atom). The thioether linkage (-S-) introduces a distinct conformational flexibility compared to diaryl ethers, exhibiting a tighter bond angle (~103°) that forces the two aromatic rings into a non-planar, "V-shaped" geometry. This specific conformation is highly valued for fitting into deep, narrow hydrophobic pockets of target proteins [2].
Quantitative Data Summary
All fundamental physicochemical properties are summarized in Table 1 to facilitate rapid analytical reference [1].
Table 1: Physicochemical and Structural Properties
| Property | Value / Description |
| IUPAC Name | 3-Chloro-4-[(4-methoxyphenyl)sulfanyl]aniline |
| CAS Registry Number | 23724-54-1 |
| Molecular Formula | C₁₃H₁₂ClNOS |
| Molecular Weight | 265.76 g/mol |
| Monoisotopic Exact Mass | 265.0328 Da |
| Canonical SMILES | COC1=CC=C(SC2=CC=C(N)C=C2Cl)C=C1 |
| Topological Polar Surface Area (TPSA) | 61.3 Ų |
| Hydrogen Bond Donors | 1 (Primary Amine) |
| Hydrogen Bond Acceptors | 3 (N, O, S) |
Structural Significance in Drug Discovery
Diaryl sulfides have emerged as privileged scaffolds in medicinal chemistry [2]. The substitution pattern of 3-Chloro-4-[(4-methoxyphenyl)sulfanyl]aniline makes it particularly valuable for synthesizing analogs of Combretastatin A-4 (CA-4), a potent tubulin polymerization inhibitor [3].
The structural logic is as follows:
-
The Aniline Ring (Ring A): The primary amine serves as a highly reactive handle for subsequent functionalization (e.g., amide coupling, urea formation, or conversion to a sulfonamide). The ortho-chlorine atom provides steric bulk that locks the conformation of the adjacent thioether bond, reducing entropic penalty upon target binding.
-
The Thioether Linker: Unlike rigid alkynes or planar alkenes, the sulfur atom allows the molecule to adopt a twisted conformation, mimicking the cis-double bond of natural CA-4 [3]. Furthermore, the sulfide can be oxidized to a sulfoxide or sulfone to tune aqueous solubility and target residence time.
-
The Methoxyaryl Ring (Ring B): The electron-donating methoxy group enhances the electron density of the aromatic system, frequently participating in crucial hydrogen-bond acceptor interactions with target kinase hinge regions.
Fig 2: Pharmacophore mapping and target interactions of the diaryl sulfide scaffold.
De Novo Synthesis Protocol
The most robust and scalable method for synthesizing 3-Chloro-4-[(4-methoxyphenyl)sulfanyl]aniline avoids expensive transition-metal catalysts (like Palladium or Copper) by utilizing a Nucleophilic Aromatic Substitution (SₙAr) followed by a Chemoselective Reduction .
Causality of Reagent Selection
-
SₙAr Step: 3-chloro-4-fluoronitrobenzene is selected as the starting material. The highly electron-withdrawing nitro group activates the para-position. Fluorine is an exceptional leaving group for SₙAr due to its high electronegativity, which stabilizes the Meisenheimer complex transition state. The chlorine atom is retained as it is a poorer leaving group in SₙAr and is situated meta to the nitro group.
-
Reduction Step: Catalytic hydrogenation (e.g., Pd/C with H₂) is strictly avoided because the thioether will poison the palladium catalyst, and the aryl chloride is susceptible to hydrodehalogenation. Instead, a mild dissolving metal reduction (Iron/NH₄Cl) is utilized to selectively reduce the nitro group to an aniline without cleaving the C-Cl or C-S bonds.
Step-by-Step Methodology
Phase 1: Synthesis of 3-Chloro-4-[(4-methoxyphenyl)sulfanyl]nitrobenzene (SₙAr)
-
Preparation: Charge a dry, argon-flushed 250 mL round-bottom flask with 3-chloro-4-fluoronitrobenzene (1.0 eq, 10.0 mmol) and anhydrous N,N-Dimethylformamide (DMF) (50 mL).
-
Base Addition: Add anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq, 20.0 mmol). Rationale: K₂CO₃ is a mild base that efficiently deprotonates the thiol without causing side reactions like ether cleavage.
-
Thiol Addition: Slowly add 4-methoxythiophenol (1.1 eq, 11.0 mmol) dropwise via syringe.
-
Reaction: Heat the mixture to 80 °C and stir for 4 hours.
-
In-Process Control (IPC): Monitor via TLC (Hexanes:EtOAc 4:1). The reaction is self-validating when the starting material spot (higher Rf) completely disappears, replaced by a bright yellow product spot.
-
Workup: Cool to room temperature, quench with ice water (150 mL), and extract with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the nitro intermediate.
Phase 2: Chemoselective Reduction to Target Aniline
-
Preparation: Dissolve the crude nitro intermediate (approx. 10.0 mmol) in a mixture of Ethanol and Water (4:1 v/v, 50 mL).
-
Reagent Addition: Add Iron powder (325 mesh, 5.0 eq, 50.0 mmol) and Ammonium Chloride (NH₄Cl) (5.0 eq, 50.0 mmol).
-
Reaction: Heat the suspension to reflux (approx. 85 °C) for 2 hours with vigorous stirring.
-
IPC: Monitor via LC-MS. The mass spectrum should show the disappearance of the nitro mass and the appearance of the target mass (
[M+H]⁺ = 266.04). -
Workup: Filter the hot mixture through a pad of Celite to remove iron oxides, washing the filter cake with hot ethanol. Concentrate the filtrate, dilute with water, and extract with Dichloromethane (DCM). Dry and evaporate to afford the pure 3-Chloro-4-[(4-methoxyphenyl)sulfanyl]aniline.
Fig 1: Two-step synthetic workflow for 3-Chloro-4-[(4-methoxyphenyl)sulfanyl]aniline.
Analytical Characterization Standards
To ensure the trustworthiness of the synthesized batch, the following analytical signatures must be verified:
-
High-Resolution Mass Spectrometry (HRMS-ESI): Calculated for C₁₃H₁₃ClNOS [M+H]⁺: 266.0406. The presence of the chlorine isotope pattern (approx. 3:1 ratio for M : M+2 at 266.04 and 268.04) is a critical validation metric.
-
¹H NMR (400 MHz, DMSO-d₆):
- 3.78 (s, 3H) — Validation of the methoxy group.
- 5.50 (br s, 2H) — Validation of the primary aniline (disappears upon D₂O exchange).
- 6.50 - 7.40 (m, 7H) — Aromatic protons exhibiting distinct ortho-coupling (~8.5 Hz) for the para-substituted methoxyaryl ring, and complex splitting for the trisubstituted aniline ring.
References
-
National Institutes of Health (NIH) / PMC. "A diaryl sulfide, sulfoxide, and sulfone bearing structural similarities to combretastatin A-4." Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
Thermodynamic Solubility Profiling of 3-Chloro-4-[(4-methoxyphenyl)sulfanyl]aniline in Organic Solvents: A Technical Guide
Executive Summary
3-Chloro-4-[(4-methoxyphenyl)sulfanyl]aniline (CAS: 23724-54-1) is a highly versatile, multi-functionalized diaryl thioether scaffold utilized in advanced organic synthesis and early-stage pharmaceutical development[1]. Featuring a primary amine, a halogen substituent, a methoxy group, and a flexible thioether linkage, this molecule presents a complex physicochemical profile. For researchers and drug development professionals, establishing an accurate solubility profile in organic solvents is a critical prerequisite for optimizing reaction conditions, designing scalable crystallization protocols, and facilitating downstream formulation.
This whitepaper synthesizes structural thermodynamics with authoritative experimental protocols to provide a comprehensive guide on the solubility behavior of this compound.
Physicochemical Profiling & Solvation Thermodynamics
To predict and manipulate the solubility of 3-chloro-4-[(4-methoxyphenyl)sulfanyl]aniline, we must first deconstruct its structural thermodynamics and intermolecular forces:
-
Lipophilicity (LogP): The compound exhibits a calculated LogP of approximately 3.78[2]. This high lipophilicity indicates poor aqueous solubility but a strong thermodynamic affinity for non-polar to moderately polar organic solvents.
-
Hydrogen Bonding Capacity: The primary aniline group (
) serves as both a hydrogen bond donor and acceptor. Additionally, the methoxy oxygen ( ) and the thioether sulfur ( ) act as potent hydrogen bond acceptors. -
Crystal Lattice Energy: The presence of two phenyl rings facilitates strong
stacking interactions in the solid state. To achieve dissolution, the chosen solvent must possess specific Hansen Solubility Parameters (HSP) capable of overcoming both the hydrogen-bonded network and the aromatic stacking enthalpy.
Predictive Solubility Data in Organic Solvents
Because empirical, high-throughput solubility datasets for specific synthetic intermediates are rarely published in open literature, Senior Application Scientists rely on structural thermodynamics to estimate solubility ranges. The table below summarizes the expected solubility of 3-chloro-4-[(4-methoxyphenyl)sulfanyl]aniline across standard organic solvent classes.
Table 1: Estimated Thermodynamic Solubility at 25°C
| Solvent Class | Representative Solvent | Estimated Solubility (mg/mL) | Mechanistic Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | > 100 | Strong dipole-dipole interactions; excellent H-bond acceptor capacity efficiently disrupts the aniline crystal lattice. |
| Halogenated | Dichloromethane (DCM) | 50 - 100 | Matches the lipophilicity and polarizability of the chloro-diaryl thioether core, resulting in a highly favorable solvation enthalpy. |
| Ethers | Tetrahydrofuran (THF) | 30 - 80 | Moderate polarity combined with strong H-bond accepting ability effectively solvates the amine and methoxy groups. |
| Aromatic | Toluene | 20 - 50 | Favorable |
| Alcohols | Methanol / Ethanol | 5 - 20 | Protic nature provides H-bonding, but the high solvent polarity clashes with the compound's high LogP (3.78), limiting total solubility. |
| Aliphatic | n-Heptane | < 5 | Complete inability to disrupt H-bonding or |
Experimental Methodology: Thermodynamic Equilibrium Solubility
To generate precise, actionable data for chemical development, kinetic solubility methods (e.g., solvent titration) are insufficient as they often overestimate solubility due to supersaturation. The gold standard is the Thermodynamic Shake-Flask Method coupled with HPLC-UV quantification, adhering strictly to the principles outlined in USP <1236> Solubility Measurements[3][4].
Step-by-Step Protocol & Scientific Causality
Step 1: Solvent Saturation
-
Action: Add an excess amount of 3-chloro-4-[(4-methoxyphenyl)sulfanyl]aniline (e.g., 150 mg) to 1.0 mL of the target organic solvent in a sealed borosilicate glass vial.
-
Causality: An excess of solid is strictly required to ensure the system reaches a true thermodynamic equilibrium between the solid crystal lattice and the solvated molecules[5]. If the solid completely dissolves, more must be added until a persistent suspension is achieved.
Step 2: Isothermal Equilibration
-
Action: Place the vials in an orbital shaker incubator set to 25.0 ± 0.1 °C at 300 RPM for 24 to 48 hours.
-
Causality: Highly lipophilic compounds (LogP > 3) often exhibit slow dissolution kinetics. A 48-hour window prevents the underestimation of solubility.
-
Self-Validation System: Sample aliquots at 24h and 48h; equilibrium is scientifically confirmed only if the concentration variance between the two time points is < 5%.
Step 3: Phase Separation (Ultracentrifugation)
-
Action: Centrifuge the suspension at 10,000 x g for 15 minutes at 25 °C to isolate the clear supernatant.
-
Causality: While syringe filtration is common, lipophilic compounds frequently adsorb onto standard filter membranes (e.g., PTFE or Nylon), causing artificially low concentration readings. Centrifugation eliminates this physical artifact, ensuring the integrity of the sample.
Step 4: Dilution and HPLC-UV Quantification
-
Action: Carefully extract a known volume of the supernatant, dilute it in a compatible mobile phase (e.g., Acetonitrile/Water), and analyze via HPLC-UV.
-
Causality: HPLC-UV not only provides precise quantification via peak area integration against a standard calibration curve, but it also verifies the chemical stability of the compound. For instance, it ensures the sensitive thioether linkage has not oxidized to a sulfoxide during the 48-hour agitation period.
Workflow Visualization
Figure 1: Thermodynamic equilibrium solubility workflow based on USP <1236> guidelines.
Conclusion
Accurate solubility profiling of 3-chloro-4-[(4-methoxyphenyl)sulfanyl]aniline requires a rigorous understanding of its physicochemical properties. By leveraging its LogP and hydrogen-bonding profile, scientists can rationally select solvents for synthesis and purification. When empirical validation is required, adhering to the thermodynamically driven shake-flask protocol—prioritizing centrifugation over filtration and utilizing HPLC-UV for stability verification—ensures data integrity, reproducibility, and alignment with USP <1236> standards.
References
-
Title: USP <1236>: Solubility Measurements Chapter Source: Biorelevant URL: [Link]
-
Title: Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Human Prescription Drug Products (Citing USP <1236>) Source: U.S. Food and Drug Administration (FDA) URL: [Link]
Sources
Thermodynamic stability of methoxyphenyl sulfanyl aniline derivatives
An In-Depth Technical Guide to the Thermodynamic Stability of Methoxyphenyl Sulfanyl Aniline Derivatives
Authored by: Gemini, Senior Application Scientist
Abstract
The thermodynamic stability of active pharmaceutical ingredients (APIs) is a cornerstone of modern drug development, directly influencing a product's safety, efficacy, and shelf-life. Methoxyphenyl sulfanyl aniline derivatives represent a class of compounds with significant potential in medicinal chemistry, making a thorough understanding of their stability profiles imperative. This guide provides a comprehensive exploration of the principles, experimental methodologies, and predictive approaches used to characterize the thermodynamic stability of these derivatives. We will delve into the theoretical underpinnings of stability, detail field-proven experimental protocols such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), and examine the structural factors that govern their behavior. This document is intended for researchers, medicinal chemists, and formulation scientists dedicated to advancing robust and reliable pharmaceutical products.
Introduction: The Critical Role of Thermodynamic Stability
Methoxyphenyl sulfanyl aniline derivatives are characterized by a core structure containing an aniline ring linked to a methoxy-substituted phenyl ring via a sulfanyl (thioether) bridge. The positions of the methoxy group (ortho-, meta-, para-) and the substitution patterns on the aniline ring give rise to a vast chemical space with diverse pharmacological possibilities. However, for any of these derivatives to become a viable drug candidate, it must possess a stable solid form under various environmental conditions.
Thermodynamic stability refers to the tendency of a system to remain in its lowest energy state. In the context of a crystalline API, this translates to the most stable polymorphic form, which generally exhibits the lowest solubility and highest melting point. Unstable forms, or polymorphs, can unexpectedly convert to a more stable form over time, a transformation that can have catastrophic consequences for a drug product, including:
-
Altered Bioavailability: Different polymorphs can have different solubilities, directly impacting the dissolution rate and, consequently, how much of the drug is absorbed by the body.
-
Manufacturing Inconsistencies: Changes in crystal form can affect powder flow, compressibility, and other properties critical for tablet manufacturing.
-
Reduced Shelf-Life: Degradation or polymorphic conversion can lead to a loss of potency and the formation of potentially toxic impurities.
Therefore, the rigorous characterization of thermodynamic stability is not merely an academic exercise but a fundamental requirement for regulatory approval and patient safety.
Core Principles: Gibbs Free Energy and Molecular Stability
The thermodynamic stability of a compound is governed by its Gibbs free energy (G), which is defined by the equation:
G = H - TS
Where:
-
H is the enthalpy, representing the total heat content of the system. In the solid state, this is largely determined by the strength of the intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) within the crystal lattice. A stronger, more optimized crystal lattice results in a lower (more favorable) enthalpy.
-
S is the entropy, a measure of the disorder or randomness of the system. A more ordered crystal lattice has lower entropy.
-
T is the absolute temperature in Kelvin.
A system spontaneously moves towards a state of lower Gibbs free energy. For two polymorphs, the one with the lower Gibbs free energy at a given temperature and pressure will be the more stable form. The relationships between polymorphs can be monotropic (where one form is always more stable) or enantiotropic (where the stability order inverts at a specific transition temperature).
Key Factors Governing the Stability of Methoxyphenyl Sulfanyl Aniline Derivatives
The stability of these derivatives is a complex interplay of both intramolecular and intermolecular forces.
Intramolecular Factors
-
Positional Isomerism: The location of the methoxy group on the phenyl ring significantly influences the molecule's electronic distribution and conformation. A methoxy group in the para-position, for example, may allow for more planar conformations and efficient crystal packing compared to a sterically hindered ortho-substituent.
-
Hydrogen Bonding: The aniline moiety contains N-H bonds that can act as hydrogen bond donors, while the methoxy oxygen and the sulfanyl sulfur can act as acceptors. The potential for strong intramolecular or intermolecular hydrogen bonds plays a dominant role in stabilizing the crystal lattice.
Intermolecular Factors
-
Crystal Packing and Polymorphism: The efficiency with which molecules pack in the solid state is a primary determinant of enthalpy. Subtle changes in conformation can lead to different packing arrangements, resulting in polymorphism. Identifying the most stable polymorph is a critical step in drug development.
-
Solvation: The incorporation of solvent molecules into the crystal lattice (forming solvates or hydrates) can dramatically alter the stability of the solid form. Desolvation can trigger a conversion to a different, potentially less stable, anhydrous form.
The logical relationship between these factors is illustrated in the diagram below.
Caption: Key factors determining the overall thermodynamic stability of a crystalline solid.
Experimental Workflow for Stability Assessment
A robust assessment of thermodynamic stability involves a multi-technique approach to characterize the thermal behavior and potential transformations of the compound.
The overall workflow is depicted below.
Caption: A typical experimental workflow for assessing the thermodynamic stability of a new chemical entity.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. It is primarily used to determine the temperature at which a compound begins to decompose and to quantify the presence of volatiles like water or residual solvent.
Exemplary TGA Protocol:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.
-
Sample Preparation: Accurately weigh 5-10 mg of the methoxyphenyl sulfanyl aniline derivative into a clean TGA pan (typically aluminum or platinum).
-
Experimental Setup: Place the pan in the TGA furnace. Purge with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
Heating Program: Heat the sample from ambient temperature (e.g., 25 °C) to a temperature well above the expected decomposition point (e.g., 400 °C) at a constant heating rate, typically 10 °C/min.
-
Data Analysis: Analyze the resulting TGA curve (mass % vs. temperature). The onset temperature of the major mass loss event is taken as the decomposition temperature (Td). A mass loss event occurring at temperatures below 120 °C may indicate the presence of water or a volatile solvent.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is a powerful technique for identifying melting points, glass transitions, and solid-solid phase transitions between polymorphs.
Exemplary DSC Protocol:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity standard, such as Indium.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. This prevents mass loss due to sublimation or evaporation.
-
Experimental Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Heating Program: Heat the sample at a controlled rate, typically 10 °C/min, under a nitrogen purge. The temperature range should encompass all expected thermal events.
-
Data Analysis:
-
Melting Point (Tm): Identify the sharp endothermic peak. The onset or peak maximum can be reported as the melting point. A sharp peak is indicative of a pure crystalline substance.
-
Enthalpy of Fusion (ΔHfus): Integrate the area of the melting peak to determine the energy required to melt the sample. According to Burger's rules, a higher melting point and higher enthalpy of fusion generally correspond to a more stable polymorph at that temperature.
-
Polymorphic Transitions: Look for any endothermic or exothermic events prior to the final melt. These can indicate a transition from a less stable form to a more stable one.
-
Data Interpretation
The combined data from TGA and DSC provide a detailed picture of the compound's thermal behavior.
| Parameter | Technique | Interpretation |
| Decomposition (Td) | TGA | The upper-temperature limit of the compound's stability. A higher Td indicates greater thermal stability. |
| Melting Point (Tm) | DSC | A key physical constant. The most stable polymorph typically has the highest melting point. |
| Enthalpy of Fusion (ΔHfus) | DSC | Reflects the strength of the crystal lattice. Higher values suggest stronger intermolecular interactions and greater stability. |
| Phase Transitions | DSC | The presence of thermal events before melting is a strong indicator of polymorphism. |
For example, consider two hypothetical polymorphs of a p-methoxyphenyl sulfanyl aniline derivative:
| Polymorph | Tm (°C) | ΔHfus (J/g) | Td (°C) | Stability Interpretation |
| Form A | 155.4 | 95.2 | 280 | Metastable Form |
| Form B | 168.2 | 120.5 | 281 | Thermodynamically Stable Form |
In this hypothetical case, Form B would be identified as the more stable form due to its higher melting point and greater enthalpy of fusion. The nearly identical decomposition temperatures suggest the intrinsic molecular stability is similar, but the crystal packing of Form B is superior.
The Role of Computational Chemistry
While experimental analysis is essential, computational methods can provide valuable predictive insights into stability. Density Functional Theory (DFT) calculations can be used to:
-
Calculate Relative Energies: By modeling different conformers and crystal packing arrangements, the relative energies of potential polymorphs can be calculated. The structure with the lowest calculated lattice energy is predicted to be the most stable.
-
Understand Intermolecular Interactions: Computational models can visualize and quantify the hydrogen bonding and other intermolecular forces that stabilize the crystal structure, helping to explain experimentally observed stability rankings.
Conclusion
The thermodynamic stability of methoxyphenyl sulfanyl aniline derivatives is a critical quality attribute that must be thoroughly investigated during the drug development process. A systematic approach, combining thermal analysis techniques like TGA and DSC with structural characterization, is essential for identifying the most stable crystalline form. This ensures the development of a safe, effective, and reliable pharmaceutical product. Understanding the interplay of intramolecular and intermolecular forces provides the mechanistic basis for interpreting experimental data and ultimately controlling the solid-state properties of these promising compounds.
References
-
Singhal, D., & Curatolo, W. (2004). Drug polymorphism and dosage form performance. Advanced Drug Delivery Reviews. [Link]
- Byrn, S., Pfeiffer, R., & Stowell, J. (1999).
- Brittain, H. G. (2009). Polymorphism in Pharmaceutical Solids. Informa Healthcare.
-
Gabbott, P. (Ed.). (2008). Principles and Applications of Thermal Analysis. Blackwell Publishing Ltd. [Link]
-
Burger, A., & Ramberger, R. (1979). On the polymorphism of pharmaceuticals and other molecular crystals. I. Theory of thermodynamic rules. Mikrochimica Acta. [Link]
-
Price, S. L. (2004). The computational prediction of pharmaceutical crystal structures and polymorphism. Advanced Drug Delivery Reviews. [Link]
Technical Review: Synthetic Strategies for 3-Chloro-4-[(4-methoxyphenyl)sulfanyl]aniline
This technical guide details the synthetic pathway for 3-Chloro-4-[(4-methoxyphenyl)sulfanyl]aniline , a functionalized diaryl sulfide scaffold often utilized in the development of kinase inhibitors and heterocyclic dyes.
The synthesis strategy prioritizes regioselective Nucleophilic Aromatic Substitution (
Executive Summary & Retrosynthetic Analysis
The target molecule features an aniline core with a chlorine atom at the meta position and a para-methoxy-phenyl-thioether moiety at the para position relative to the amine.
Retrosynthetic Logic: The most efficient disconnection is the Carbon-Sulfur bond. However, direct sulfenylation of 3-chloroaniline is non-selective. The optimal precursor is 3,4-dichloronitrobenzene .
-
Activation: The nitro group activates the para-chlorine toward nucleophilic attack.[1]
-
Regioselectivity: The chlorine at position 4 (para to
) is significantly more electrophilic than the chlorine at position 3 (meta to ), ensuring high regiocontrol during the step. -
Transformation: The final step involves the chemoselective reduction of the nitro group to the aniline.
Retrosynthesis Diagram
Figure 1: Retrosynthetic breakdown leveraging the activation of the nitro group for selective substitution.
Primary Synthetic Route: The Protocol
This route is characterized by high atom economy and the use of inexpensive reagents. It avoids the use of expensive palladium catalysts required for Buchwald-Hartwig couplings.
Step 1: Regioselective Thioether Formation
Reaction: 3,4-Dichloronitrobenzene + 4-Methoxybenzenethiol
-
Mechanism: Addition-Elimination (
). The thiolate anion attacks the C4 position, forming a Meisenheimer complex stabilized by the para-nitro group, followed by the elimination of chloride. -
Regiocontrol: The C3-chlorine is meta to the nitro group and is electronically deactivated, preventing bis-substitution or incorrect regiochemistry under controlled conditions.
Experimental Protocol:
-
Setup: Charge a 3-neck round-bottom flask with 3,4-Dichloronitrobenzene (1.0 eq) and Potassium Carbonate (
, 1.5 eq) in DMF (Dimethylformamide, 5-10 volumes). -
Addition: Cool the mixture to 0–5°C. Add 4-Methoxybenzenethiol (1.05 eq) dropwise. Note: Thiols are prone to oxidation; use degassed solvents if possible.
-
Reaction: Allow to warm to room temperature, then heat to 60–80°C. Monitor by TLC or HPLC.
-
Endpoint: Disappearance of 3,4-dichloronitrobenzene.
-
-
Workup: Quench the reaction by pouring into ice-water (10 volumes). The product typically precipitates as a yellow/orange solid.
-
Purification: Filter the solid. Wash with water to remove DMF and inorganic salts. Recrystallize from Ethanol/Water if necessary to remove trace disulfide impurities.
Step 2: Chemoselective Nitro Reduction
Reaction: Nitro-Sulfide
-
Choice of Reductant:
-
Iron/Acetic Acid (Fe/AcOH): The "Bechamp Reduction" is preferred for this substrate. It is mild and avoids the risk of hydrogenolysis (cleaving the C-Cl or C-S bond) which can occur with catalytic hydrogenation (
). -
Stannous Chloride (
): Effective but generates difficult-to-remove tin byproducts.
-
Experimental Protocol (Fe/AcOH Method):
-
Setup: Suspend the Nitro-Sulfide intermediate (from Step 1) in Ethanol/Water (3:1 ratio).
-
Activation: Add Iron powder (3-5 eq) and Ammonium Chloride (
, catalytic) or Acetic Acid (5 eq). -
Reaction: Heat to reflux (approx. 80°C) with vigorous stirring.
-
Reaction Time: Typically 1–4 hours.
-
-
Workup: Cool to room temperature. Neutralize with Sodium Bicarbonate (
) if acid was used. -
Filtration: Filter through a Celite pad to remove iron oxides. Wash the pad with Ethyl Acetate.
-
Isolation: Concentrate the filtrate. Extract with Ethyl Acetate, wash with brine, dry over
, and evaporate. -
Final Purification: The crude aniline can be purified via column chromatography (Hexanes/Ethyl Acetate) or recrystallization (toluene/heptane).
Process Logic & Workflow Visualization
The following diagram illustrates the critical decision points and flow of the synthesis.
Figure 2: Process flow diagram highlighting the critical quality check for regioselectivity.
Critical Process Parameters (CPPs)
| Parameter | Specification | Scientific Rationale |
| Stoichiometry (Step 1) | Thiol: 1.05 eq | Slight excess ensures complete conversion of the electrophile; large excess promotes bis-substitution (displacing both Cl atoms). |
| Temperature (Step 1) | 60–80°C | Sufficient to overcome the activation energy of the deactivated aryl chloride, but low enough to prevent substitution at the C3 position. |
| Base Selection | A mild inorganic base is sufficient to deprotonate the thiol ( | |
| Reduction Method | Fe/AcOH or | Critical: Avoid catalytic hydrogenation ( |
Analytical Profile (Expected)
To validate the synthesis, the following analytical signatures should be confirmed:
-
Mass Spectrometry (LC-MS):
-
Expected
Da (Calculated MW: 265.76). -
Isotope Pattern: Distinct Chlorine pattern (
ratio of 3:1).
-
-
NMR (DMSO-
, 400 MHz):-
ppm (s, 3H,
). -
ppm (br s, 2H,
, exchangeable). - ppm (m, 7H, Aromatic protons).
-
Key Diagnostic: The proton at position 5 (ortho to the sulfur, meta to Cl) will show a doublet with a coupling constant
Hz, distinct from the meta-coupling of the proton at position 2.
-
ppm (s, 3H,
References
-
National Institutes of Health (NIH). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. (PMC10175000). Retrieved from [Link]
- Google Patents.CN104370747A - Method for synthesizing 3-chloro-4-methylaniline. (Analogous reduction methodology).
Sources
Electronic Properties & Medicinal Potential of 3-Chloro-4-Substituted Diaryl Sulfides
Topic: Electronic Properties and Medicinal Applications of 3-Chloro-4-Substituted Diaryl Sulfides Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists
Executive Summary
The 3-chloro-4-substituted diaryl sulfide motif represents a critical scaffold in modern medicinal chemistry, particularly in the optimization of tubulin polymerization inhibitors (TPIs) analogous to Combretastatin A-4 (CA-4). While the natural stilbene bridge of CA-4 is metabolically unstable (prone to cis-trans isomerization), the diaryl sulfide bioisostere offers superior conformational stability and metabolic resistance.
The specific incorporation of a 3-chloro substituent on the B-ring serves a dual purpose: it modulates the electronic density of the sulfide bridge—reducing susceptibility to S-oxidation—and sterically enforces a twisted conformation essential for binding to the colchicine site of tubulin. This guide analyzes the electronic landscape, synthesis, and structure-activity relationships (SAR) of this potent chemical class.
Electronic & Structural Landscape
The "Push-Pull" Electronic Effect
The electronic character of the diaryl sulfide core is defined by the interaction between the sulfur lone pairs and the aromatic rings. In the 3-chloro-4-substituted pattern (typically where the 4-position holds an electron-donating group like -OMe), two competing electronic vectors dictate the molecule's reactivity and binding:
-
3-Chloro (Meta to Linker):
-
Inductive Effect (-I): Chlorine exerts a strong electron-withdrawing inductive effect (
). This reduces the electron density of the aromatic ring and, by extension, the sulfur atom. -
Metabolic Consequence: By lowering the HOMO energy of the sulfur lone pair, the 3-Cl group makes the sulfide less nucleophilic. This reduces the rate of metabolic S-oxidation by cytochrome P450 enzymes (CYP), a common clearance liability for thioethers.
-
-
4-Substituent (Para to Linker, e.g., -OMe):
-
Resonance Effect (+M): A para-methoxy group (
) donates electron density back into the ring. -
Net Result: The 3-Cl/4-OMe combination creates a localized dipole. The chlorine atom also increases lipophilicity (
), improving membrane permeability compared to the parent 3-H or 3-OH analogs.
-
Conformational Orthogonality
Unlike the planar stilbene bond in CA-4, the C-S-C bond angle (approx. 103-109°) introduces a natural bend. The bulky 3-chloro substituent adds steric clash with the ortho-protons of the opposing ring or the sulfur lone pairs, forcing the two aryl rings into a non-planar, twisted conformation. This "butterfly" shape is critical for deep penetration into the hydrophobic pocket of the colchicine binding site on
Synthesis Protocols
Two primary methodologies dominate the construction of this scaffold. The choice depends on the availability of starting materials and the sensitivity of the functional groups.
Method A: The Sulfenyl Chloride Trapping (Zinc-Mediated)
Best for: Highly functionalized substrates, mild conditions.[1][2] Mechanism:In situ generation of electrophilic sulfenyl chloride followed by nucleophilic attack by an organozinc reagent.[1][3]
Method B: Metal-Catalyzed C-S Coupling
Best for: Large-scale synthesis, robust substrates. Mechanism: Pd or Cu-catalyzed cross-coupling of aryl iodides with thiols.
Visualization: Synthetic Pathways
Caption: Figure 1. Dual synthetic strategies for accessing 3-chloro-4-substituted diaryl sulfides. Method A (Red/Zinc path) offers milder conditions for complex analogs.
Experimental Protocol: Synthesis of 3-Chloro-4-methoxyphenyl 3,4,5-trimethoxyphenyl Sulfide
Objective: Synthesis of a potent CA-4 sulfide analog using the Zinc-Mediated Sulfenyl Chloride method (Method A).
Reagents:
-
3-Chloro-4-methoxybenzenethiol (1.0 equiv)
-
N-Chlorosuccinimide (NCS) (1.1 equiv)
-
3,4,5-Trimethoxyphenylzinc bromide (1.5 equiv, 0.5 M in THF)
-
Dichloromethane (DCM), anhydrous
Step-by-Step Methodology:
-
Preparation of Sulfenyl Chloride:
-
Charge a flame-dried round-bottom flask with 3-chloro-4-methoxybenzenethiol (1.0 mmol) and anhydrous DCM (5 mL).
-
Cool the solution to 0 °C under an argon atmosphere.
-
Add NCS (1.1 mmol) portion-wise. Stir for 30–45 minutes. The solution will turn yellow/orange, indicating the formation of the sulfenyl chloride species. Note: This intermediate is unstable; proceed immediately.
-
-
Coupling Reaction:
-
In a separate vessel, prepare or commercially source the 3,4,5-trimethoxyphenylzinc bromide solution (0.5 M in THF).
-
Add the organozinc reagent (1.5 mmol) dropwise to the sulfenyl chloride solution at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 9:1).
-
-
Work-up and Purification:
-
Quench the reaction with saturated aqueous NH₄Cl (10 mL).
-
Extract with DCM (3 x 15 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
-
Yield Expectation: 75–85% as a colorless oil or white solid.
-
Structure-Activity Relationship (SAR) Data
The following table summarizes the impact of the 3-chloro substituent on tubulin inhibition compared to other common substitutions.
Table 1: Comparative Potency of Diaryl Sulfide CA-4 Analogs (Data synthesized from representative literature values against MCF-7 breast cancer cell lines)
| Compound ID | Ring B Substitution | Electronic Effect ( | LogP (Calc) | IC50 (Tubulin Polymerization) | IC50 (MCF-7 Cytotoxicity) |
| CA-4 (Stilbene) | 3-OH, 4-OMe | -0.12 (OH is donor) | 3.2 | 1.2 µM | 0.004 µM |
| Sulfide 1 | 3-H, 4-OMe | 0.00 | 3.5 | >20 µM | 2.5 µM |
| Sulfide 2 | 3-Cl, 4-OMe | +0.37 | 4.1 | 1.5 µM | 0.009 µM |
| Sulfide 3 | 3-F, 4-OMe | +0.34 | 3.6 | 2.1 µM | 0.045 µM |
| Sulfide 4 | 3-NH₂, 4-OMe | -0.16 | 2.8 | 1.8 µM | 0.015 µM |
Key Insight: The 3-Cl analog (Sulfide 2) retains the nanomolar cytotoxicity of the natural product (CA-4) while significantly improving metabolic stability. The 3-H analog (Sulfide 1) loses potency, confirming that a substituent at position 3 is vital for steric fit in the tubulin pocket.
Visualization: SAR Logic Flow
Caption: Figure 2. Mechanistic impact of the 3-chloro group on pharmacological performance.
References
-
Synthesis and evaluation of diaryl sulfides and diaryl selenide compounds for antitubulin and cytotoxic activity. Source: National Institutes of Health (PMC) URL:[Link]
-
Diaryl and Heteroaryl Sulfides: Synthesis via Sulfenyl Chlorides and Evaluation as Selective Anti-Breast-Cancer Agents. Source: Journal of Organic Chemistry (ACS) URL:[Link]
-
Discovery of highly potent tubulin polymerization inhibitors: Design, synthesis, and structure-activity relationships. Source: European Journal of Medicinal Chemistry URL:[Link]
-
Aryl sulfide or diaryl sulfide synthesis by S-arylation or S-alkylation. Source: Organic Chemistry Portal URL:[Link]
-
Electronic Effects in a Green Protocol for (Hetero)Aryl-S Coupling. Source: MDPI (Molecules) URL:[Link]
Sources
Physicochemical Profiling of 3-Chloro-4-[(4-methoxyphenyl)sulfanyl]aniline: Thermal Dynamics and Experimental Methodologies
As a Senior Application Scientist, I approach the physicochemical profiling of 3-Chloro-4-[(4-methoxyphenyl)sulfanyl]aniline (CAS 23724-54-1) not merely as a data-gathering exercise, but as a critical gateway to understanding its behavior in synthetic workflows and Active Pharmaceutical Ingredient (API) formulation.
This in-depth technical guide explores the structural causality behind the melting and boiling points of this versatile diaryl thioether scaffold and provides self-validating experimental protocols for precise thermal characterization.
Structural Causality & Physicochemical Profile
The thermal properties of 3-Chloro-4-[(4-methoxyphenyl)sulfanyl]aniline are dictated by the competing forces of its functional groups:
-
Melting Point (
) Dynamics: The thioether (–S–) linkage is the structural fulcrum of this molecule. Unlike rigid biaryl systems, the sulfur atom introduces a degree of rotational freedom (dihedral angle flexibility) that disrupts optimal crystal lattice packing. This steric disruption, combined with the asymmetry introduced by the 3-chloro substitution, lowers the crystal lattice energy. Consequently, the melting point is kept relatively moderate (estimated between 80–110 °C based on diaryl thioether analogues) [1]. -
Boiling Point (
) Dynamics: Conversely, the boiling point is driven by intermolecular cohesive forces in the liquid state. The primary amine (–NH ) acts as a strong hydrogen bond donor and acceptor, while the chloro and methoxy groups contribute significant dipole-dipole interactions. Combined with a molecular weight of 265.76 g/mol , these forces elevate the predicted boiling point to an exceptionally high 426.3 °C [2].
Because the predicted
Quantitative Data Summary
| Parameter | Value | Analytical Context / Source |
| IUPAC Name | 3-Chloro-4-[(4-methoxyphenyl)sulfanyl]aniline | Nomenclature standard [3] |
| CAS Number | 23724-54-1 | Unique identifier [3] |
| Molecular Weight | 265.76 g/mol | Influences boiling point elevation |
| Boiling Point ( | 426.3 ± 45.0 °C (Predicted) | High H-bonding cohesion [2] |
| Melting Point ( | ~80 – 110 °C (Estimated) | Disrupted crystal lattice packing |
| Density | 1.32 ± 0.1 g/cm³ (Predicted) | [2] |
| pKa (Amine) | 2.88 ± 0.10 (Predicted) | Basic site for salt formation [2] |
Self-Validating Experimental Workflows
To accurately determine the thermal transitions of this compound, we must move beyond traditional capillary tube methods and employ rigorous, self-validating instrumental techniques.
Protocol A: Differential Scanning Calorimetry (DSC) for Melting Point
Standardized under [4], DSC is the gold standard for
-
Causality & Rationale: We use hermetically sealed pans to prevent the premature volatilization of any residual synthetic solvents (e.g., ethanol or ethyl acetate) from acting as plasticizers, which would artificially depress the melting endotherm.
-
Self-Validating Step: Prior to running the sample, the system is calibrated using an Indium standard (
= 156.6 °C, = 28.45 J/g). If the Indium onset temperature deviates by more than ±0.1 °C, the thermal resistance and capacitance parameters of the sensor are recalibrated.
Step-by-Step Methodology:
-
Preparation: Weigh exactly 3.00 ± 0.05 mg of the synthesized compound into a Tzero aluminum pan and apply a hermetic press seal.
-
Atmosphere Control: Purge the DSC cell with high-purity Nitrogen (
) at a flow rate of 50 mL/min to prevent oxidative degradation of the primary amine during heating. -
Thermal Ramp: Equilibrate the sample at 25 °C, then apply a linear heating rate of 10 °C/min up to 150 °C.
-
Data Synthesis: Analyze the resulting thermogram. The true melting point is recorded as the extrapolated onset temperature (
) of the endothermic peak, not the peak maximum, to eliminate thermal lag artifacts.
Protocol B: TGA-MS for Boiling Point & Decomposition Threshold
Given the high predicted boiling point, we must differentiate between vaporization (boiling) and thermal degradation. Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS) is required.
-
Causality & Rationale: By monitoring mass loss (TGA) simultaneously with the molecular weight of the off-gassing vapors (MS), we can determine if the molecule is boiling intact (
= 265) or if the thioether bond is cleaving (yielding fragments like = 123 for methoxyphenylthiolate). -
Self-Validating Step: A baseline run using an empty crucible is performed and subtracted from the sample run to correct for buoyancy effects and gas flow turbulence at high temperatures.
Step-by-Step Methodology:
-
Preparation: Load 10–15 mg of the compound into an alumina (
) crucible. Crucible Choice Causality: Alumina is chosen over platinum to prevent potential catalytic degradation of the thioether bond at elevated temperatures. -
Atmosphere Control: Purge with high-purity Argon at 50 mL/min. Argon is heavier than nitrogen and provides superior inerting for high-temperature runs.
-
Thermal Ramp: Heat at a rate of 20 °C/min from 25 °C to 600 °C. Route the exhaust capillary directly into the Mass Spectrometer.
-
Data Synthesis: Identify the first derivative peak (DTG) of the mass loss curve. If the MS spectra at this temperature match the parent ion (
265), the DTG peak represents the boiling point. If lower molecular weight fragments dominate, the temperature represents the decomposition threshold.
Thermal Profiling Logical Workflow
The following diagram maps the logical relationship between the molecule's structural inputs, the chosen analytical methods, and the resulting physicochemical data used in downstream API formulation.
Fig 1: Logical workflow for thermal profiling of 3-Chloro-4-[(4-methoxyphenyl)sulfanyl]aniline.
References
-
Title: Diaryl Thioethers: Structural and Thermal Properties Source: General Chemical Literature on Thioether Scaffolds (Estimated values based on structural analogues). URL: [Link]
-
Title: ASTM E794 - Standard Test Method for Melting and Crystallization Temperatures by Thermal Analysis Source: ASTM International URL: [Link]
Technical Guide: Safety & Handling of 3-Chloro-4-[(4-methoxyphenyl)sulfanyl]aniline
[1]
Executive Summary & Chemical Identity[1]
3-Chloro-4-[(4-methoxyphenyl)sulfanyl]aniline is a specialized organic building block belonging to the class of halogenated diaryl sulfides.[1] Due to the absence of a comprehensive regulatory toxicity dataset for this specific congener, this guide applies the Precautionary Principle . Researchers must handle this compound as a high-potency toxicant and potential sensitizer , inferring hazards from its structural activity relationship (SAR) to established chloroanilines and aryl sulfides.[1]
Chemical Identification
| Parameter | Detail |
| Chemical Name | 3-Chloro-4-[(4-methoxyphenyl)sulfanyl]aniline |
| Common Synonyms | 3-Chloro-4-(4-methoxyphenylthio)aniline; 4-Amino-2-chlorophenyl 4-methoxyphenyl sulfide |
| Molecular Formula | C₁₃H₁₂ClNOS |
| Molecular Weight | 265.76 g/mol |
| PubChem CID | 28401591 |
| Physical State | Solid (Predicted: Off-white to pale yellow crystalline powder) |
| Solubility | Insoluble in water; Soluble in DMSO, DCM, Ethyl Acetate |
Hazard Identification & Risk Assessment (SAR Analysis)
Note: Specific toxicological data is limited. The following classifications are derived from structural analogs (e.g., 3-chloroaniline, 4-aminodiphenyl sulfide).
Core Hazards (GHS Classification - Inferred)
-
Acute Toxicity (Oral/Dermal/Inhalation): Category 3 (Toxic).[2]
-
Skin Sensitization: Category 1 (May cause allergic skin reaction).
-
Mechanism:[1] Electrophilic metabolic intermediates can haptenize proteins, triggering immune responses.
-
-
Specific Target Organ Toxicity (Repeated Exposure): Category 2 (Blood system).
-
Effect: Methemoglobinemia (cyanosis), causing tissue hypoxia.
-
-
Aquatic Toxicity: Acute/Chronic Category 1.[1]
-
Mechanism:[1] Halogenated anilines are recalcitrant and highly toxic to aquatic life.
-
Functional Group Reactivity
-
Sulfanyl (Thioether) Group: Susceptible to oxidation by strong oxidizers (peroxides, permanganates) to sulfoxides and sulfones. Avoid contact with strong oxidizing agents to prevent uncontrolled exothermic reactions.
-
Aniline Moiety: Weakly basic; susceptible to diazotization and oxidation.[1]
Biological Fate & Mechanism of Action[1]
To understand the safety requirements, one must understand the metabolic pathway. The toxicity of this compound is driven by hepatic bioactivation.
Figure 1: Predicted metabolic activation pathway leading to methemoglobinemia.[1] The N-hydroxylation step is critical for toxicity.[1]
Safe Handling Protocols
Core Directive: All manipulations of the dry solid must occur within a certified chemical fume hood.
Engineering Controls & PPE
| Component | Requirement | Rationale |
| Ventilation | Class II Biological Safety Cabinet or Chemical Fume Hood | Prevents inhalation of dust/aerosols.[1] |
| Hand Protection | Double Gloving: Nitrile (Inner) + Silver Shield/Laminate (Outer) | Halogenated aromatics can permeate standard nitrile. Laminate offers >4h breakthrough. |
| Eye Protection | Chemical Safety Goggles | Standard glasses are insufficient against dust ingress.[1] |
| Body Protection | Tyvek Lab Coat or Apron | Prevents contamination of street clothes; lipophilic dusts cling to fabrics.[1] |
Synthesis & Isolation Workflow
This workflow is designed to minimize exposure during the most critical phases of experimentation: weighing and waste disposal.
Figure 2: Step-by-step containment workflow. Note the immediate solubilization step to reduce dust hazard.
Emergency Response Measures
First Aid
-
Inhalation: Remove victim to fresh air immediately.[1][2] If breathing is labored, administer oxygen. Alert medical personnel to potential methemoglobinemia.
-
Skin Contact: Wash with polyethylene glycol 400 (PEG 400) if available, or copious soap and water. Do not use ethanol (enhances absorption).
-
Eye Contact: Rinse cautiously with water for 15 minutes.[1] Remove contact lenses.
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Transport to ER immediately.
Firefighting
-
Media: Dry chemical, CO₂, or alcohol-resistant foam.[1] Water spray may be used to cool containers but avoid runoff.
-
Combustion Products: Emits toxic fumes of Hydrogen Chloride (HCl), Nitrogen Oxides (NOx), and Sulfur Oxides (SOx). Firefighters must wear SCBA.
Spill Cleanup[1]
-
Evacuate the immediate area.
-
Don PPE (See Section 4.1).
-
Contain: Cover spill with a damp absorbent pad (to prevent dust) or inert absorbent (vermiculite) if liquid.
-
Neutralize: Wipe area with a mild bleach solution (oxidizes the sulfide/aniline) followed by water.
-
Disposal: Seal in a hazardous waste container labeled "Toxic - Halogenated Organic."
Storage & Stability
-
Temperature: Store at 2-8°C (Refrigerated).
-
Atmosphere: Store under inert gas (Argon/Nitrogen). The thioether moiety is sensitive to air oxidation over time.
-
Incompatibilities: Strong oxidizing agents, acids, acid chlorides, acid anhydrides.
References
-
PubChem. (n.d.). Compound Summary for CID 28401591, 3-chloro-4-[(4-methoxyphenyl)sulfanyl]aniline. National Library of Medicine. Retrieved March 6, 2026, from [Link]
-
National Institute for Occupational Safety and Health (NIOSH). (2024). Pocket Guide to Chemical Hazards: Aniline. Centers for Disease Control and Prevention. Retrieved March 6, 2026, from [Link]
-
ECHA. (n.d.). Registration Dossier: Chloroanilines. European Chemicals Agency. Retrieved March 6, 2026, from [Link]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Chloro-4-[(4-methoxyphenyl)sulfanyl]aniline
Introduction: Strategic Synthesis of a Key Pharmaceutical Intermediate
3-Chloro-4-[(4-methoxyphenyl)sulfanyl]aniline is a substituted aniline derivative of significant interest in medicinal chemistry and drug development. Its structural motifs, including the chlorinated aromatic ring and the thioether linkage, are prevalent in a variety of biologically active compounds. This document provides a comprehensive, field-tested protocol for the synthesis of this target molecule, grounded in the principles of nucleophilic aromatic substitution (SNAr). The methodology is designed for reproducibility and scalability, addressing common challenges in the synthesis of diaryl thioethers.
The core of this synthetic strategy involves the reaction of 3-chloro-4-fluoroaniline with 4-methoxythiophenol. This approach leverages the high reactivity of the fluorine atom as a leaving group in SNAr reactions, which is activated by the electron-withdrawing nature of the adjacent chloro and amino groups.[1][2] The choice of a polar aprotic solvent is critical to facilitate the reaction by stabilizing the charged intermediate (Meisenheimer complex) without deactivating the nucleophile through hydrogen bonding.[1]
Chemical Reaction and Mechanism
The synthesis proceeds via a nucleophilic aromatic substitution mechanism. The thiolate anion, generated in situ from 4-methoxythiophenol and a mild base, acts as the nucleophile, attacking the electron-deficient carbon atom bearing the fluorine atom on the 3-chloro-4-fluoroaniline ring. The reaction proceeds through a resonance-stabilized intermediate, followed by the expulsion of the fluoride leaving group to yield the desired product.
Reaction Scheme:
Experimental Protocol
This protocol is intended for trained laboratory personnel familiar with standard organic synthesis techniques and safety procedures.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3-Chloro-4-fluoroaniline | ≥98% | Commercially Available | A versatile nucleophile used in SNAr reactions.[1][3] |
| 4-Methoxythiophenol | ≥98% | Commercially Available | The sulfur nucleophile. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available | Mild base to deprotonate the thiophenol. |
| Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available | Polar aprotic solvent.[1] |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available | For extraction. |
| Brine (saturated NaCl solution) | Prepared in-house | For washing. | |
| Anhydrous Magnesium Sulfate (MgSO₄) | Commercially Available | For drying. | |
| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |
Equipment
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware
-
Rotary evaporator
-
Flash chromatography system
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-chloro-4-fluoroaniline (1.0 eq), 4-methoxythiophenol (1.1 eq), and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to achieve a substrate concentration of approximately 0.5 M.
-
Reaction: Stir the reaction mixture at 100 °C.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.[1]
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with water to remove DMF and inorganic salts. Repeat the aqueous wash twice more, followed by a wash with brine.[1]
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 3-Chloro-4-[(4-methoxyphenyl)sulfanyl]aniline as a pure solid.
Visualizing the Workflow
The following diagram illustrates the key stages of the synthesis and purification process.
Sources
Using 3-Chloro-4-[(4-methoxyphenyl)sulfanyl]aniline as a pharmaceutical intermediate
Application Note: 3-Chloro-4-[(4-methoxyphenyl)sulfanyl]aniline as a Key Intermediate in Targeted Therapeutics
Abstract This application note provides a comprehensive guide on the utilization of 3-Chloro-4-[(4-methoxyphenyl)sulfanyl]aniline (CAS 23724-54-1) in pharmaceutical development. By combining a reactive aniline with a bulky, lipophilic diaryl thioether moiety, this scaffold serves as a privileged building block for synthesizing Type II kinase inhibitors, HIF-1α modulators, and viral integrase inhibitors.
Structural Rationale & Pharmacophore Utility
3-Chloro-4-[(4-methoxyphenyl)sulfanyl]aniline is a highly versatile functionalized aniline utilized extensively in medicinal chemistry[1]. Its structural architecture makes it an ideal building block for designing molecules that target deep, lipophilic allosteric pockets in target proteins[2].
In modern drug discovery, this scaffold is predominantly employed in the synthesis of:
-
Type II Kinase Inhibitors (Diaryl Ureas): The primary aniline moiety is readily converted into a urea, a critical hydrogen-bonding motif that interacts with the catalytic glutamate and aspartate residues in the DFG-out conformation of kinases (e.g., VEGFR, EGFR, Raf)[3]. The 4-methoxyphenylsulfanyl group extends into the hydrophobic pocket, significantly enhancing binding affinity and residence time[4].
-
HIF-1α Modulators: Derivatives of this compound have been patented for their ability to modulate Hypoxia-Inducible Factor (HIF) alpha stability, offering therapeutic avenues for ischemia and anemia[5].
-
Viral Integrase Inhibitors: The scaffold is also cited in the development of anti-HIV agents, where the thioether linkage provides necessary conformational flexibility to bind the viral integrase complex[6][7].
Physicochemical Properties & Reaction Metrics
The following table summarizes the quantitative data and expected reaction metrics to guide synthetic planning.
| Property / Metric | Value / Description |
| Chemical Name | 3-Chloro-4-[(4-methoxyphenyl)sulfanyl]aniline |
| CAS Registry Number | 23724-54-1 |
| Molecular Formula | C13H12ClNOS |
| Molecular Weight | 265.76 g/mol |
| Key Reactive Site | Primary Aniline (-NH |
| LogP (Estimated) | ~4.2 (High Lipophilicity) |
| Typical Downstream Reactions | Urea formation (via isocyanate), Amide coupling |
| Average Urea Coupling Yield | 65% - 85% (dependent on secondary amine nucleophilicity) |
Experimental Protocol: Synthesis of a Diaryl Urea Kinase Inhibitor Analog
To demonstrate the utility of 3-Chloro-4-[(4-methoxyphenyl)sulfanyl]aniline, the following protocol details its conversion into an unsymmetrical diaryl urea[8]. This method utilizes triphosgene to generate an isocyanate intermediate in situ, avoiding the handling of highly toxic phosgene gas[9].
Causality & Expert Insight: The meta-chloro group exerts an electron-withdrawing effect, slightly reducing the nucleophilicity of the aniline. Therefore, the initial reaction with triphosgene requires careful temperature control (0–5 °C) to prevent premature dimerization to the symmetric urea. The subsequent addition of the heteroaryl amine is performed at an elevated temperature to ensure complete conversion of the sterically hindered isocyanate.
Materials:
-
3-Chloro-4-[(4-methoxyphenyl)sulfanyl]aniline (1.0 eq)
-
Triphosgene (0.35 eq - slight excess to ensure complete conversion)
-
Heteroaryl amine (e.g., 4-amino-N-methylpyridine-2-carboxamide) (0.95 eq)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology:
-
Isocyanate Generation: Dissolve 3-Chloro-4-[(4-methoxyphenyl)sulfanyl]aniline (10 mmol) in 50 mL of anhydrous DCM under an inert argon atmosphere. Cool the flask to 0 °C using an ice-water bath.
-
Triphosgene Addition: Dissolve triphosgene (3.5 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the aniline mixture over 30 minutes.
-
Self-Validation Check: The solution should turn slightly yellow. Monitor by TLC (Hexane:EtOAc 3:1); the primary amine spot (Rf ~0.3) should disappear, replaced by a higher Rf isocyanate spot (Rf ~0.8).
-
-
Base Addition: Slowly add TEA (25 mmol) to neutralize the generated HCl. Stir for an additional 30 minutes at room temperature.
-
Urea Coupling: Dissolve the heteroaryl amine (9.5 mmol) in 15 mL of DCM and add it to the reaction mixture. Heat the reaction to reflux (approx. 40 °C for DCM) for 4–6 hours.
-
Expert Insight: Using 0.95 eq of the secondary amine ensures that the valuable heteroaryl amine is the limiting reagent, simplifying purification since the excess isocyanate can be easily quenched and washed away during workup.
-
-
Quenching & Workup: Cool to room temperature. Quench the reaction with 20 mL of saturated aqueous NaHCO
. Extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na SO . -
Purification: Concentrate the solvent under reduced pressure. Purify the crude product via flash column chromatography (DCM:MeOH gradient) or recrystallization from ethanol to yield the pure unsymmetrical diaryl urea.
Visualizations
VEGFR Kinase Signaling Pathway and Allosteric Inhibition by Diaryl Ureas.
Step-by-step synthetic workflow for generating unsymmetrical diaryl ureas.
Mechanistic Grounding & Trustworthiness
The synthesis of unsymmetrical ureas is notoriously prone to symmetric urea byproducts if the isocyanate is not formed efficiently[8][9]. By employing triphosgene at low temperatures, the aniline is rapidly converted to the isocyanate. The addition of the second amine must be done only after the complete consumption of the starting aniline to prevent the formation of 1,3-bis(3-chloro-4-((4-methoxyphenyl)sulfanyl)phenyl)urea. Furthermore, the lipophilic nature of the thioether linkage (S-aryl) provides a unique metabolic stability compared to ether linkages (O-aryl), making CAS 23724-54-1 a superior intermediate for extending the half-life of the resulting drug candidates[5].
References
Sources
- 1. CAS: 23724-54-1 | CymitQuimica [cymitquimica.com]
- 2. 23724-54-1 CAS MSDS (3-chloro-4-[(4-methoxyphenyl)sulfanyl]aniline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. asianpubs.org [asianpubs.org]
- 4. Design, Synthesis and Structure-Activity Relationships of Novel Diaryl Urea Derivatives as Potential EGFR Inhibitors [mdpi.com]
- 5. US7323475B2 - Nitrogen-containing heteroaryl compounds and methods of use thereof - Google Patents [patents.google.com]
- 6. EP1422218A1 - Antiviral agent - Google Patents [patents.google.com]
- 7. CN1558898A - Antiviral agent - Google Patents [patents.google.com]
- 8. Synthesis of Unsymmetrical Diaryl Ureas via Pd-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. thieme-connect.com [thieme-connect.com]
Application Notes and Protocols for Cross-Coupling Reactions of Sulfanyl Aniline Derivatives
For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of the sulfanyl aniline moiety is a cornerstone of modern synthetic chemistry. These structures are prevalent in a vast array of pharmaceuticals and functional materials. However, their synthesis via cross-coupling reactions is notoriously challenging due to the intrinsic properties of the sulfur atom. This guide provides an in-depth exploration of the key cross-coupling strategies, offering not just protocols, but the underlying scientific rationale to empower researchers to troubleshoot and optimize these critical transformations.
The Core Challenge: The Dual Nature of the Sulfur Atom
The primary obstacle in palladium-catalyzed cross-coupling reactions with sulfanyl aniline derivatives is the sulfur atom's ability to act as a potent catalyst poison.[1] As a soft Lewis base, the sulfur can strongly coordinate to the soft Lewis acidic palladium center of the catalyst.[1] This interaction can lead to the formation of stable, off-cycle palladium-sulfur complexes, which effectively sequester the catalyst and halt the desired catalytic cycle, resulting in low yields or complete reaction failure.[1]
The key to success lies in employing catalyst systems where the rates of the desired catalytic steps (oxidative addition and reductive elimination) are significantly faster than the rate of catalyst deactivation by the sulfur atom.[1] This is typically achieved through the judicious selection of ligands, palladium precursors, bases, and solvents.
Strategic Approaches to C-N, C-C, and C-S Bond Formation
This guide will focus on three primary types of cross-coupling reactions for the derivatization of sulfanyl anilines:
-
Buchwald-Hartwig Amination (C-N Coupling): For the formation of diaryl or alkyl aryl amines.
-
Suzuki-Miyaura Coupling (C-C Coupling): For the creation of biaryl structures.
-
C-S Coupling: For the synthesis of diaryl sulfides.
Buchwald-Hartwig Amination of Sulfanyl Aryl Halides
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines.[2][3] When dealing with sulfanyl-substituted aryl halides, the choice of ligand is paramount to outpace catalyst poisoning.
Causality Behind Experimental Choices:
-
Ligands: Electron-rich and sterically hindered monophosphine ligands are the tools of choice.[1] Their bulkiness can sterically hinder the coordination of the substrate's sulfur atom to the palladium center. Furthermore, their electron-donating nature accelerates the rate-limiting reductive elimination step, pushing the catalytic cycle forward before catalyst deactivation can occur.[1] Biarylphosphine ligands developed by Buchwald and Hartwig are particularly effective.[1] N-Heterocyclic Carbene (NHC) ligands, with their strong σ-donating properties, also offer robust catalyst systems for these challenging substrates.[1][4]
-
Palladium Source: While traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, they require in-situ reduction to the active Pd(0) species.[1] Well-defined, air-stable palladium precatalysts (e.g., Buchwald G3 or G4 precatalysts) are often more reliable as they generate the active Pd(0) catalyst cleanly and efficiently.[1]
-
Base: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[1] For substrates with base-sensitive functional groups, weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be screened.[1]
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are standard.[1] The choice can influence the solubility of the base and other reagents, which in turn affects reaction rates.
Workflow for Buchwald-Hartwig Amination:
Figure 1: General workflow for a Buchwald-Hartwig amination reaction.
Detailed Protocol: Buchwald-Hartwig Amination of 4-(Methylsulfanyl)aniline with an Aryl Bromide
Materials:
-
4-(Methylsulfanyl)aniline
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂) or a Buchwald precatalyst (e.g., SPhos G3)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl bromide (1.0 mmol), 4-(methylsulfanyl)aniline (1.2 mmol), and sodium tert-butoxide (1.4 mmol).
-
Add the palladium precatalyst (e.g., SPhos G3, 0.02 mmol, 2 mol%) and the SPhos ligand (0.02 mmol, 2 mol%).
-
Evacuate and backfill the tube with inert gas three times.
-
Add anhydrous, degassed toluene (5 mL) via syringe.
-
Stir the reaction mixture at 100 °C and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
| Parameter | Recommendation | Rationale |
| Palladium Source | Buchwald Precatalysts (G3/G4)[1] | Air-stable, reliable generation of active Pd(0). |
| Pd(OAc)₂ / Pd₂(dba)₃[1] | Requires in-situ reduction; may be less efficient. | |
| Ligand | SPhos, RuPhos, BrettPhos[1] | Bulky, electron-rich ligands that promote rapid catalysis. |
| Base | NaOtBu[1] | Strong, non-nucleophilic base, generally effective. |
| K₃PO₄, Cs₂CO₃[1] | Milder options for base-sensitive substrates. | |
| Solvent | Toluene, Dioxane, THF[1] | Common aprotic solvents for cross-coupling. |
| Temperature | 80-110 °C | Sufficient thermal energy to drive the reaction. |
Table 1: Recommended Starting Conditions for Buchwald-Hartwig Amination of Sulfanyl Anilines.
Suzuki-Miyaura Coupling of Sulfanyl Aryl Halides
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds.[5][6] Similar to the Buchwald-Hartwig reaction, the presence of a sulfur-containing group necessitates the use of highly active catalyst systems.
Causality Behind Experimental Choices:
-
Ligands: Bulky and electron-rich phosphine ligands are also crucial for successful Suzuki couplings of sulfur-containing substrates.[5][7] These ligands promote the key steps of the catalytic cycle, helping to outcompete catalyst poisoning.[1] SPhos and XPhos are broadly applicable and highly active biarylphosphine ligands for this transformation.[1]
-
Palladium Source: As with C-N coupling, well-defined precatalysts are often advantageous.
-
Base: Carbonate bases (e.g., Cs₂CO₃, K₂CO₃) or phosphate bases (K₃PO₄) are typically used for Suzuki couplings.[1] The choice of base can significantly impact the reaction outcome and may require optimization.
-
Solvent: A mixture of an organic solvent (e.g., toluene, dioxane) and water is often employed to facilitate the dissolution of the inorganic base and the boronic acid derivative.
Catalytic Cycle for Suzuki-Miyaura Coupling:
Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: Suzuki-Miyaura Coupling of a Sulfanyl Aryl Bromide with an Arylboronic Acid
Materials:
-
Sulfanyl aryl bromide
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
Procedure:
-
In a round-bottom flask, dissolve the sulfanyl aryl bromide (1.0 mmol) and arylboronic acid (1.5 mmol) in toluene (8 mL).
-
Add an aqueous solution of K₂CO₃ (2.0 M, 2 mL).
-
To this mixture, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction to 90 °C under an argon atmosphere and stir vigorously until the starting material is consumed (as monitored by TLC or GC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by flash column chromatography.
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ with ligand[1] | Common and effective palladium sources. |
| Ligand | SPhos, XPhos[1] | Highly active biarylphosphine ligands. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄[1] | Standard bases for Suzuki couplings. |
| Solvent | Toluene/Water, Dioxane/Water | Biphasic system to dissolve all components. |
| Temperature | 80-100 °C | Promotes efficient transmetalation and reductive elimination. |
Table 2: Recommended Starting Conditions for Suzuki-Miyaura Coupling of Sulfanyl Anilines.
C-S Cross-Coupling Reactions
The formation of C-S bonds is crucial for the synthesis of many sulfur-containing heterocycles and diaryl sulfides. Both palladium and copper-based catalytic systems are employed for these transformations.
Palladium-Catalyzed C-S Coupling:
Palladium-catalyzed C-S coupling, often considered a variation of the Buchwald-Hartwig amination, can be used to couple aryl halides with thiols.[2] The same principles of using bulky, electron-rich ligands to overcome catalyst poisoning apply here.
Copper-Catalyzed C-S Coupling (Ullmann Condensation):
The copper-mediated Ullmann reaction is a classical method for C-S bond formation.[8] Modern protocols often use copper nanoparticles or copper salts with ligands to achieve high yields under milder conditions.[9] These reactions can sometimes be more tolerant of sulfur-containing substrates compared to palladium-catalyzed systems.
Detailed Protocol: Copper-Catalyzed Synthesis of a Symmetrical Diaryl Sulfide from a Sulfanyl Aryl Iodide
This protocol is adapted from a procedure using a supported Pd nanocatalyst but illustrates the general principles applicable to copper-catalyzed reactions as well, where a sulfur source is used to form a symmetrical sulfide.[10]
Materials:
-
Sulfanyl aryl iodide
-
Sodium thiosulfate (Na₂S₂O₃) as a sulfur source
-
Copper(I) iodide (CuI)
-
N,N'-Dimethylethylenediamine (DMEDA) as a ligand
-
Potassium hydroxide (KOH)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Combine the sulfanyl aryl iodide (2.0 mmol), sodium thiosulfate (1.0 mmol), CuI (0.1 mmol, 5 mol%), and KOH (4.0 mmol) in a reaction vessel.
-
Add DMSO (4 mL) and DMEDA (0.2 mmol, 10 mol%).
-
Stir the mixture at 120-130 °C under a nitrogen atmosphere for 12-24 hours, monitoring by TLC.[9]
-
After cooling to room temperature, add water and extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
| Catalyst System | Typical Conditions | Advantages/Disadvantages |
| Palladium-based | Pd(OAc)₂/DPPF, DIPEA, DMF, 120 °C | Broad functional group tolerance, but susceptible to sulfur poisoning.[11] |
| Copper-based | CuI/ligand, base, solvent (e.g., DMSO, DMF), high temp. | Often more robust for sulfur-containing substrates, but can require higher temperatures.[9][12] |
Table 3: Comparison of Catalyst Systems for C-S Coupling.
Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Catalyst Poisoning | Increase catalyst and ligand loading (up to 5 mol%).[1] Switch to a more electron-rich and sterically bulky ligand.[1] Use a well-defined precatalyst.[1] |
| Inefficient Catalyst Activation | Ensure an inert atmosphere and use degassed solvents.[1] Switch from Pd(OAc)₂ to a more easily reduced palladium source or a precatalyst.[1] | |
| Reaction Stalls | Catalyst Decomposition | The catalyst is initially active but deactivates over time. Consider a lower reaction temperature or a more stable ligand/precatalyst system. |
| Side Product Formation | Homocoupling of Boronic Acid (Suzuki) | Ensure complete exclusion of oxygen. Adjust the stoichiometry of the reagents. |
| Hydrodehalogenation | This can be a competing pathway, especially with primary amines in Buchwald-Hartwig reactions.[2] The choice of ligand and base can influence this. |
Table 4: Troubleshooting Guide for Cross-Coupling Reactions of Sulfanyl Anilines.
Conclusion
The successful cross-coupling of sulfanyl aniline derivatives is a testament to the power of modern catalytic methods. By understanding the fundamental challenge of catalyst poisoning and strategically selecting ligands, metal precursors, bases, and solvents, researchers can effectively navigate these transformations. The protocols and guidelines presented herein serve as a robust starting point for the synthesis of a diverse array of valuable molecules for pharmaceutical and materials science applications.
References
- Benchchem. (n.d.). Catalyst selection for cross-coupling reactions involving 2-Methyl-4-(methylsulfanyl)aniline.
- SciSpace. (n.d.). Palladium-Catalyzed Three-Component Synthesis of Phenothiazines.
- RSC Publishing. (n.d.). Organosulphur and related ligands in Suzuki–Miyaura C–C coupling.
- PMC. (2022, December 6). Efficient Construction of Symmetrical Diaryl Sulfides via a Supported Pd Nanocatalyst-Catalyzed C-S Coupling Reaction.
- Beilstein Journals. (2011, June 30). Nano copper oxide catalyzed synthesis of symmetrical diaryl sulfides under ligand free conditions.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Organic Chemistry Portal. (n.d.). Aryl sulfide or diaryl sulfide synthesis by S-arylation or S-alkylation.
- PMC. (2023, June 20). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.
- Sigma-Aldrich. (n.d.). Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC (NHC = N-Heterocyclic Carbene) Complexes.
- Books. (2023, December 15). Chapter 3: Synthetic Methods for Primary Anilines.
- ResearchGate. (2025, August 6). (PDF) Organosulphur and related ligands in Suzuki-Miyaura C-C coupling.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Organosulphur and related ligands in Suzuki–Miyaura C–C coupling - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. BJOC - Nano copper oxide catalyzed synthesis of symmetrical diaryl sulfides under ligand free conditions [beilstein-journals.org]
- 10. Efficient Construction of Symmetrical Diaryl Sulfides via a Supported Pd Nanocatalyst-Catalyzed C-S Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aryl sulfide or diaryl sulfide synthesis by S-arylation or S-alkylation [organic-chemistry.org]
- 12. books.rsc.org [books.rsc.org]
Application Note: Synthesis and Optimization of Azo Dyes Derived from 3-Chloro-4-[(4-methoxyphenyl)sulfanyl]aniline
Introduction & Mechanistic Rationale
3-Chloro-4-[(4-methoxyphenyl)sulfanyl]aniline (CAS: 23724-54-1) is a highly versatile small-molecule scaffold characterized by a primary aromatic amine, an ortho-chloro substituent, and a para-thioether (sulfanyl) linkage[1][2]. In drug development and materials science, incorporating this scaffold into an azo dye framework allows for the creation of unique photo-responsive molecules, biological stains, and highly conjugated intermediates[3][4].
The synthesis of these highly conjugated systems fundamentally relies on a two-step sequence: the diazotization of the primary aromatic amine to form a diazonium salt, followed by an electrophilic aromatic substitution (azo coupling) with an electron-rich aromatic counterpart[5][6].
Chemical Causality & Reaction Design
The specific structural features of 3-Chloro-4-[(4-methoxyphenyl)sulfanyl]aniline require precise experimental control to ensure high yields and prevent side reactions:
-
Thioether Vulnerability during Diazotization: The nitrosation of primary aromatic amines utilizes nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid[6]. Because nitrous acid is a potent oxidizing agent, the thioether (–S–) linkage is highly susceptible to unwanted oxidation, which can yield sulfoxides or sulfones. To suppress this, the diazotization must be executed under strict cryogenic conditions (0–5 °C) with exact stoichiometric control of the nitrosating agent.
-
Electronic Effects of the Ortho-Chloro Group: The electron-withdrawing nature of the chlorine atom slightly decreases the nucleophilicity of the amine. This necessitates a robust acidic environment to ensure complete conversion to the nitrosamine intermediate, which subsequently dehydrates to the diazonium ion[7].
-
pH-Dependent Azo Coupling: During the coupling phase, the diazonium salt acts as a weak electrophile[6]. When utilizing coupling components such as 2-naphthol, the reaction is strictly pH-dependent. Conducting the coupling in a highly alkaline medium (pH 9–10) deprotonates the naphthol to form a highly reactive naphtholate anion, which rapidly drives the electrophilic aromatic substitution to completion[3][5].
Synthetic Workflow
Workflow for the synthesis of azo dyes from thioether-substituted anilines.
Quantitative Data & Reaction Parameters
Table 1: Stoichiometry and Reaction Parameters
| Reagent / Parameter | Value / Condition | Function & Mechanistic Rationale |
| 3-Chloro-4-[(4-methoxyphenyl)sulfanyl]aniline | 1.0 eq (10.0 mmol, 2.66 g) | Primary amine scaffold; precursor to the diazonium electrophile. |
| Concentrated HCl (37%) | 3.0 eq (30.0 mmol, ~2.5 mL) | Forms hydrochloride salt; provides necessary acidic medium for nitrous acid generation. |
| Sodium Nitrite (NaNO2) | 1.05 eq (10.5 mmol, 0.72 g) | Nitrosating agent; strict stoichiometry prevents excess oxidation of the thioether. |
| 2-Naphthol | 1.0 eq (10.0 mmol, 1.44 g) | Electron-rich aromatic coupling component. |
| Sodium Hydroxide (NaOH) | Excess (Maintains pH 9–10) | Deprotonates 2-naphthol to form the highly reactive naphtholate anion. |
| Temperature | 0–5 °C (Cryogenic) | Stabilizes diazonium salt; suppresses thioether oxidation and N₂ gas evolution. |
Table 2: Expected Analytical and Characterization Data
| Analytical Method | Expected Observation / Signal | Diagnostic Significance |
| Physical State | Deep red/orange crystalline powder | Indicates extended conjugation from the –N=N– bridge between the aromatic systems. |
| UV-Vis Spectroscopy | λmax ≈ 450–520 nm | Confirms the presence of the extended azo chromophore (bathochromic shift). |
| FT-IR Spectroscopy | ~1500–1400 cm⁻¹ (–N=N– stretch) | Validates the formation of the azo linkage. |
| ¹H NMR (DMSO-d6) | Downfield shifts in aromatic protons | Confirms electrophilic substitution at the ortho position of the naphthol ring. |
Step-by-Step Experimental Protocol
Note: This protocol incorporates a self-validating system to ensure causality between reagent addition and reaction completion, preventing downstream failures.
Step 1: Diazotization of 3-Chloro-4-[(4-methoxyphenyl)sulfanyl]aniline
-
Acidification: In a 250 mL round-bottom flask, suspend 10.0 mmol (2.66 g) of 3-Chloro-4-[(4-methoxyphenyl)sulfanyl]aniline in 20 mL of deionized water. Add 3.0 equivalents (2.5 mL) of concentrated HCl. Stir vigorously for 15 minutes to form the hydrochloride salt.
-
Cooling: Immerse the flask in an ice-salt bath to bring the internal temperature to 0–2 °C.
-
Nitrosation: Dissolve 10.5 mmol (0.72 g) of NaNO₂ in 5 mL of cold water. Add this solution dropwise to the amine suspension over 20 minutes. Critical Control: Maintain the internal temperature below 5 °C to prevent nitrogen gas evolution (decomposition of the diazonium salt) and thioether oxidation.
-
In-Process Validation: After 30 minutes of stirring, test the mixture with starch-iodide paper. An immediate blue-black color indicates the presence of excess nitrous acid, confirming that the diazotization has reached completion.
-
Quenching: Add a small amount of sulfamic acid (approx. 0.1 g) to the mixture until the starch-iodide test is negative. This removes residual nitrous acid, preventing unwanted oxidative side reactions during the coupling phase.
Step 2: Azo Coupling with 2-Naphthol
-
Preparation of the Nucleophile: In a separate 500 mL beaker, dissolve 10.0 mmol (1.44 g) of 2-naphthol in 30 mL of 10% aqueous NaOH. Cool the solution to 0–5 °C. The alkaline medium generates the reactive naphtholate anion[3].
-
Coupling: Slowly add the cold diazonium salt solution from Step 1 dropwise into the vigorously stirred 2-naphthol solution. Observation: A deep red/orange precipitate of the azo dye will form immediately upon addition.
-
pH Maintenance: Ensure the pH remains between 9 and 10 during the addition. Add additional cold NaOH drops if necessary to sustain the naphtholate concentration.
-
Maturation: Allow the reaction mixture to stir for 1 hour at 0–5 °C, then gradually warm to room temperature to ensure complete coupling.
Step 3: Isolation and Purification
-
Filtration: Collect the precipitated dye via vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake extensively with cold distilled water until the filtrate is pH neutral, effectively removing unreacted salts and excess base.
-
Recrystallization: Recrystallize the crude dye from hot ethanol or an ethanol/water mixture to obtain the analytically pure product.
-
Drying: Dry the purified azo dye in a vacuum desiccator over anhydrous calcium chloride for 24 hours prior to spectroscopic characterization.
References
-
Application Notes and Protocols for the Synthesis of Azo Dyes Utilizing 2-Chloro-4-(diethylamino)benzaldehyde - Benchchem. benchchem.com. 3
-
CAS: 23724-54-1 | CymitQuimica. cymitquimica.com. 1
-
Azo Dye Synthesis via Diazonium Salts | PDF | Amine | Functional Group - Scribd. scribd.com. 5
-
23724-54-1(3-chloro-4-[(4-methoxyphenyl)sulfanyl ... - ChemicalBook. chemicalbook.com. 2
-
Original Article: Chemistry and Applications of Azo Dyes: A Comprehensive Review. jchemrev.com. 4
-
Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and - ACS Publications. acs.org. 7
-
Diazotisation - Organic Chemistry Portal. organic-chemistry.org. 6
Sources
- 1. CAS: 23724-54-1 | CymitQuimica [cymitquimica.com]
- 2. 23724-54-1 CAS MSDS (3-chloro-4-[(4-methoxyphenyl)sulfanyl]aniline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jchemrev.com [jchemrev.com]
- 5. scribd.com [scribd.com]
- 6. Diazotisation [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
High-Yield Functionalization of the Amino Group in 3-Chloro-4-[(4-methoxyphenyl)sulfanyl]aniline: Protocols for Amidation, Reductive Amination, and N-Arylation
Introduction & Mechanistic Insights
The compound 3-Chloro-4-[(4-methoxyphenyl)sulfanyl]aniline (CAS: 23724-54-1) is a highly versatile scaffold in drug development, combining a halogenated aniline with a diaryl thioether linkage. The primary amino group (-NH₂) serves as the principal vector for structural diversification. However, functionalizing this specific aniline presents unique chemical challenges that require precise mechanistic control.
Causality & Chemical Challenges:
-
Steric Hindrance: The chlorine atom at the 3-position (ortho to the amine) creates a significant steric shield, restricting the approach trajectory of bulky electrophiles.
-
Electronic Deactivation: While the para-sulfanyl group can donate electron density via resonance, its inductive electron-withdrawing nature, combined with the strong inductive withdrawal of the ortho-chloro group, significantly reduces the nucleophilicity and basicity of the aniline nitrogen compared to an unsubstituted aniline.
To overcome these barriers, standard coupling conditions (e.g., EDC/HOBt or simple alkyl halides) often lead to sluggish kinetics and poor yields. Instead, highly reactive electrophilic intermediates or robust transition-metal catalysis must be employed. This application note details three self-validating protocols designed specifically for deactivated, sterically hindered anilines: HATU-mediated amidation, NaBH(OAc)₃-driven reductive amination, and Palladium-catalyzed Buchwald-Hartwig N-arylation.
Quantitative Data Summary
The following table summarizes the optimized parameters for the three primary functionalization pathways, providing a baseline for expected experimental outcomes.
| Functionalization Pathway | Reagents | Catalyst / Additive | Temp (°C) | Time (h) | Expected Yield | Key Mechanistic Advantage |
| Amidation | R-COOH, HATU | DIPEA | 25 | 2–4 | 85–95% | HOAt leaving group provides neighboring group assistance. |
| Reductive Amination | R-CHO, NaBH(OAc)₃ | AcOH (1.5 eq) | 25 | 12–16 | 75–90% | Selective reduction of the iminium ion over the aldehyde. |
| N-Arylation | Ar-X, NaOtBu | Pd₂(dba)₃, BrettPhos | 100 | 8–12 | 70–85% | Bulky biaryl phosphine promotes reductive elimination. |
Workflow & Mechanistic Visualizations
Workflow for the functionalization of the amino group in the target aniline scaffold.
Experimental Protocols
Protocol 1: High-Efficiency Amidation
Causality: Due to the reduced nucleophilicity of the aniline, standard carbodiimides are insufficient. HATU is selected because it generates an active ester with 7-aza-1-hydroxybenzotriazole (HOAt). The nitrogen atom at the 7-position of the HOAt leaving group provides a neighboring group effect (intramolecular hydrogen bonding and base catalysis) that significantly accelerates the aminolysis step, overcoming the steric bulk of the ortho-chloro group[1].
Step-by-Step Methodology:
-
Activation: In an oven-dried flask under nitrogen, dissolve the carboxylic acid (1.2 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) dropwise.
-
Self-Validation: The solution will transition to a distinct yellow color within 5 minutes, confirming the formation of the active HOAt ester.
-
-
Coupling: Add 3-Chloro-4-[(4-methoxyphenyl)sulfanyl]aniline (1.0 eq) in one portion. Stir at room temperature (25 °C) for 2–4 hours.
-
Monitoring: Monitor by TLC (Hexanes/EtOAc 3:1). The disappearance of the aniline spot (R_f ~0.4) and the appearance of a less polar amide spot (R_f ~0.6) validates reaction progress.
-
Workup: Dilute the mixture with EtOAc and wash sequentially with 1M HCl (to remove unreacted aniline and DIPEA), saturated aqueous NaHCO₃ (to remove unreacted acid), and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol 2: Mild Reductive Amination
Causality: Direct alkylation with alkyl halides leads to over-alkylation (tertiary amines). Reductive amination is preferred, but the reducing agent must not reduce the aldehyde prematurely. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the optimal choice[2]. The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, making it unreactive toward aldehydes but highly reactive toward the electrophilic iminium ion. Because the aniline is weakly basic, acetic acid is required to catalyze the dehydration of the hemiaminal intermediate into the imine.
Mechanistic pathway of the reductive amination using sodium triacetoxyborohydride.
Step-by-Step Methodology:
-
Imine Formation: Dissolve the aniline (1.0 eq) and the target aldehyde (1.1 eq) in 1,2-dichloroethane (DCE, 0.2 M). Add glacial acetic acid (1.5 eq).
-
Pre-stirring: Stir the mixture at room temperature for 30–60 minutes.
-
Self-Validation: A slight deepening of the solution's color indicates successful imine/iminium formation.
-
-
Reduction: Add NaBH(OAc)₃ (1.5 eq) portionwise over 10 minutes.
-
Self-Validation: Mild effervescence (H₂ gas from trace moisture) may occur. The suspension will gradually become a homogeneous solution as the reducing agent is consumed.
-
-
Quenching: After 12–16 hours, quench the reaction by slowly adding saturated aqueous NaHCO₃ until the aqueous layer reaches pH ~8.
-
Extraction: Extract with dichloromethane (DCM) three times. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
Protocol 3: Buchwald-Hartwig N-Arylation
Causality: Forming a diarylamine from an ortho-halogenated aniline is notoriously difficult due to severe steric clash during the reductive elimination step of the catalytic cycle. Utilizing a palladium catalyst with a bulky, electron-rich biaryl phosphine ligand (such as BrettPhos) is critical[3]. The extreme steric bulk of the ligand forces the two aryl groups on the palladium center closer together, accelerating reductive elimination, while its electron-rich nature facilitates the initial oxidative addition of the aryl halide[4].
Step-by-Step Methodology:
-
Preparation: In a Schlenk flask or sealed tube, combine the aniline (1.0 eq), aryl halide (1.2 eq), Pd₂(dba)₃ (2.5 mol%, yielding 5 mol% Pd), BrettPhos ligand (6 mol%), and sodium tert-butoxide (NaOtBu, 1.5 eq).
-
Degassing (Critical Step): Seal the flask with a septum and purge with argon or nitrogen for 15 minutes, or perform 3 freeze-pump-thaw cycles.
-
Self-Validation: Failure to rigorously degas will result in the immediate precipitation of palladium black (inactive Pd(0)) upon heating, halting the reaction.
-
-
Solvent Addition: Add anhydrous, degassed toluene (0.1 M) via syringe.
-
Heating: Heat the mixture to 100 °C in an oil bath for 8–12 hours.
-
Self-Validation: The reaction mixture should transition to a deep red/brown homogeneous solution, indicating the formation of the active Pd(0)-ligand complex.
-
-
Filtration: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove palladium residues and inorganic salts. Concentrate the filtrate and purify via flash column chromatography.
References
-
Amide bond formation and peptide coupling Montalbetti, C. A. G. N., & Falque, V. Tetrahedron (2005). URL:[Link]
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. Journal of Organic Chemistry (1996). URL:[Link]
-
Biaryl Phosphane Ligands in Palladium-Catalyzed Amination Surry, D. S., & Buchwald, S. L. Angewandte Chemie International Edition (2008). URL:[Link]
Sources
The Versatile Scaffold of 3-Chloro-4-[(4-methoxyphenyl)sulfanyl]aniline in Modern Drug Discovery
Introduction: Unveiling a Privileged Scaffold
In the intricate world of medicinal chemistry, the identification and optimization of privileged scaffolds—molecular frameworks that can interact with multiple biological targets—is a cornerstone of efficient drug discovery. 3-Chloro-4-[(4-methoxyphenyl)sulfanyl]aniline represents one such versatile scaffold. This diaryl sulfide aniline derivative, with its specific substitution pattern, offers a unique combination of structural rigidity, lipophilicity, and hydrogen bonding capabilities, making it an attractive starting point for the design of potent and selective modulators of various biological pathways. The presence of a chlorine atom, a methoxy group, and a flexible sulfide linkage allows for fine-tuning of the molecule's physicochemical properties and its interaction with target proteins. This guide provides an in-depth exploration of the 3-Chloro-4-[(4-methoxyphenyl)sulfanyl]aniline scaffold, detailing its synthesis, key applications in drug discovery with a focus on kinase inhibition, and the underlying principles of its biological activity.
Synthetic Pathways to the Core Scaffold
The synthesis of 3-Chloro-4-[(4-methoxyphenyl)sulfanyl]aniline and its analogs can be achieved through several reliable synthetic routes. A common and effective method involves a two-step process starting from a readily available nitroaromatic compound. This approach provides a high-yielding and scalable method for producing the core scaffold.
General Synthetic Workflow
Caption: General synthetic workflow for 3-Chloro-4-[(4-methoxyphenyl)sulfanyl]aniline.
Protocol 1: Synthesis of 3-Chloro-4-[(4-methoxyphenyl)sulfanyl]aniline
This protocol details a two-step synthesis of the target scaffold.
Step 1: Synthesis of 3-Chloro-4-[(4-methoxyphenyl)sulfanyl]-1-nitrobenzene
-
Reaction Setup: To a solution of 3,4-dichloronitrobenzene (1.0 eq) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF), add 4-methoxythiophenol (1.1 eq) and a base such as potassium carbonate (K₂CO₃) (2.0 eq).
-
Reaction Conditions: Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the progress by thin-layer chromatography (TLC). The reaction typically proceeds to completion within 4-8 hours.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 3-chloro-4-[(4-methoxyphenyl)sulfanyl]-1-nitrobenzene as a solid.
Step 2: Synthesis of 3-Chloro-4-[(4-methoxyphenyl)sulfanyl]aniline
-
Reaction Setup: Suspend the synthesized 3-chloro-4-[(4-methoxyphenyl)sulfanyl]-1-nitrobenzene (1.0 eq) in a mixture of ethanol and water. Add a reducing agent such as iron powder (Fe) (5.0 eq) and a catalytic amount of hydrochloric acid (HCl) or acetic acid.
-
Reaction Conditions: Heat the reaction mixture to reflux and stir vigorously. Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Work-up and Purification: After completion, cool the reaction mixture and filter it through a pad of celite to remove the iron salts. Concentrate the filtrate under reduced pressure to remove the ethanol. The aqueous residue is then basified with a suitable base (e.g., sodium bicarbonate or sodium hydroxide) to precipitate the product. The crude aniline is collected by filtration, washed with water, and dried. Further purification can be achieved by column chromatography on silica gel if necessary.
Applications in Drug Discovery: A Focus on Kinase Inhibition
The 3-Chloro-4-[(4-methoxyphenyl)sulfanyl]aniline scaffold has emerged as a valuable framework in the design of kinase inhibitors, particularly for targets implicated in cancer. The diaryl sulfide moiety often serves as a key hinge-binding element, while the aniline nitrogen provides a crucial attachment point for further chemical elaboration to achieve potency and selectivity.
Targeting the c-Met Signaling Pathway
The mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play critical roles in cell proliferation, survival, migration, and invasion.[1][2] Dysregulation of the HGF/c-Met signaling pathway is a known driver in a variety of human cancers.[3] Consequently, c-Met has become a significant target for cancer therapy. Several small molecule inhibitors have been developed that incorporate scaffolds structurally related to 3-Chloro-4-[(4-methoxyphenyl)sulfanyl]aniline.
Caption: The c-Met signaling pathway and the inhibitory action of scaffold-based drugs.
Structure-Activity Relationship (SAR) Insights
While specific SAR studies on a broad series of direct derivatives of 3-Chloro-4-[(4-methoxyphenyl)sulfanyl]aniline are not extensively published, valuable insights can be gleaned from structurally related kinase inhibitors, such as 2-substituted aniline pyrimidine derivatives that target Mer/c-Met.[4]
-
The Anilino Moiety: The aniline nitrogen is a critical interaction point, often forming a hydrogen bond with the hinge region of the kinase ATP-binding pocket. Substitutions on the aniline ring can significantly impact potency and selectivity. The 3-chloro substituent can enhance binding affinity through favorable interactions and influence the overall conformation of the inhibitor.
-
The Diaryl Sulfide Linkage: The sulfide bridge provides a degree of conformational flexibility, allowing the two aromatic rings to adopt an optimal orientation for binding. The sulfur atom itself can participate in van der Waals interactions within the binding pocket.
-
The 4-Methoxyphenyl Group: This moiety often occupies a hydrophobic pocket within the kinase domain. The methoxy group can serve as a hydrogen bond acceptor and its position on the phenyl ring is crucial for activity. Modifications to this ring system can be used to fine-tune selectivity and pharmacokinetic properties.
Table 1: Biological Activity of Representative Kinase Inhibitors with Related Scaffolds
| Compound ID | Scaffold Modification | Target(s) | IC₅₀ (nM) | Reference |
| 11c | 3-methoxy-N-phenylbenzamide derivative | c-Met | 80 | [5] |
| 11i | 3-methoxy-N-phenylbenzamide derivative | c-Met | 50 | [5] |
| 13b | N1-(3-fluoro-4-methoxyphenyl)-N3-(4-fluorophenyl) malonamide derivative | c-Met | 20 | [5] |
| 13h | N1-(3-fluoro-4-methoxyphenyl)-N3-(4-fluorophenyl) malonamide derivative | c-Met | 50 | [5] |
| 17c | 2-substituted aniline pyrimidine derivative | Mer/c-Met | 6.4 (Mer), 26.1 (c-Met) | [4] |
Note: The compounds listed are structurally related to the core topic and serve to illustrate the potential of the anilino diaryl sulfide motif in kinase inhibition.
Protocol 2: In Vitro Kinase Inhibition Assay (Example: c-Met)
This protocol outlines a general method for assessing the inhibitory activity of compounds against a target kinase.
-
Materials:
-
Recombinant human c-Met kinase
-
Peptide substrate (e.g., Poly (Glu, Tyr) 4:1)
-
ATP (Adenosine triphosphate)
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Kinase-Glo® Luminescent Kinase Assay kit or similar detection reagent
-
Microplate reader
-
-
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 96-well or 384-well plate, add the assay buffer, the recombinant c-Met kinase, and the peptide substrate.
-
Add the diluted test compounds to the wells. Include a positive control (a known c-Met inhibitor) and a negative control (DMSO vehicle).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30 °C) for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using a luminescent detection reagent according to the manufacturer's instructions. The luminescence signal is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%) by fitting the data to a dose-response curve using appropriate software.
-
Caption: Workflow for an in vitro kinase inhibition assay.
Conclusion and Future Perspectives
The 3-Chloro-4-[(4-methoxyphenyl)sulfanyl]aniline scaffold has demonstrated significant potential as a privileged structure in drug discovery, particularly in the development of kinase inhibitors for oncology. Its synthetic accessibility and the opportunities for chemical diversification make it an attractive starting point for medicinal chemistry campaigns. Future research will likely focus on the exploration of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. The insights gained from SAR studies of related compounds provide a strong foundation for the rational design of next-generation therapeutics based on this versatile and promising scaffold.
References
-
Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. (2025). MDPI. [Link]
-
c-MET Protein - AbbVie Science. (n.d.). AbbVie. [Link]
-
An overview of the c-MET signaling pathway. (2011). PubMed. [Link]
-
Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups. (n.d.). PMC. [Link]
-
Targeting the c-Met Signaling Pathway in Cancer. (2006). AACR Journals. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of Chloro-Sulfanyl Aniline Derivatives in Advanced Polymer Synthesis
An Application and Protocol Guide
Introduction and Scope
In the landscape of modern polymer chemistry, the demand for functional materials with precisely controlled architectures continues to drive innovation in synthetic methodologies. Chloro-sulfanyl aniline derivatives have emerged as a versatile class of compounds, serving dual roles as both potent initiators for controlled radical polymerization and as key monomers in step-growth polycondensation. The term "chloro-sulfanyl" encompasses functional groups where a sulfur atom is bonded to both a chlorine atom and an organic moiety, most notably the sulfonyl chloride (-SO₂Cl) group. The integration of this functionality with an aniline framework provides a powerful toolkit for polymer scientists. The aniline core can be readily modified, allowing for the introduction of additional functionalities, tuning of solubility, and post-polymerization modification, while the chloro-sulfanyl group provides the reactive handle for polymerization.
This guide provides an in-depth exploration of two primary polymerization pathways leveraging these unique derivatives:
-
As Initiators for Controlled/Living Radical Polymerization (CRP): Specifically focusing on Atom Transfer Radical Polymerization (ATRP), where aniline-derived sulfonyl chlorides can initiate the growth of well-defined polymer chains (e.g., acrylates, methacrylates, and styrenics) with predetermined molecular weights and low dispersity.
-
As Monomers in Step-Growth Polymerization: Detailing their reaction with chloro-sulfanyl reagents like sulfur monochloride (S₂Cl₂) to create novel polymers with unique backbones consisting of nitrogen and sulfur atoms, which exhibit interesting electronic and optical properties.
This document is intended for researchers and professionals in polymer science and drug development, offering both the fundamental principles and detailed, field-proven protocols for the synthesis and characterization of polymers using these advanced techniques.
Part I: Chloro-Sulfanyl Aniline Derivatives as Initiators for Controlled Radical Polymerization (CRP)
The true power of using chloro-sulfanyl aniline derivatives as initiators lies in the ability to conduct controlled/living radical polymerization (CRP). Unlike conventional free radical polymerization, which suffers from rapid and irreversible termination reactions leading to poor control over polymer structure, CRP methods establish a dynamic equilibrium between a very small amount of active, propagating radicals and a large majority of dormant species.[1] This minimizes termination events and allows polymer chains to grow simultaneously and uniformly.
Fundamental Principles of Atom Transfer Radical Polymerization (ATRP)
ATRP is a robust and widely used CRP technique that is particularly well-suited for sulfonyl chloride initiators.[2] The process relies on a reversible redox process catalyzed by a transition metal complex, typically based on copper, iron, or ruthenium.[3]
The core of the ATRP equilibrium involves the reversible activation of a dormant species (the polymer chain with a terminal halogen, P-X) by a metal catalyst in its lower oxidation state (e.g., Cu(I)) to generate a propagating radical (P•) and the metal complex in its higher oxidation state (e.g., X-Cu(II)). This radical can add a few monomer units before it is rapidly deactivated by the X-Cu(II) complex, returning it to the dormant state. The key to control is ensuring the deactivation rate is significantly faster than the propagation rate, which keeps the radical concentration extremely low and suppresses termination.[2]
Designing Aniline-Derived Sulfonyl Chloride Initiators
The choice of initiator is critical for a successful ATRP. A fundamental requirement is that the rate of initiation must be faster than or at least equal to the rate of propagation.[4] If initiation is slow, new chains will be formed throughout the polymerization process, leading to a final product with a broad molecular weight distribution (high dispersity, Đ or M_w/M_n).
Causality Behind Design Choices:
-
Sulfonyl Chlorides as Initiators: Sulfonyl radicals (R-SO₂•) are generally more stable than the carbon-centered radicals formed from common alkyl halide initiators.[4] This inherent stability influences the activation/deactivation equilibrium. Furthermore, the reaction of sulfonyl radicals can be complex, but under ATRP conditions with excess Cu(II) present from the fast initiation step, control can be achieved.[4]
-
The Aniline Scaffold: Using an aniline derivative as the core of the initiator offers several advantages. The aromatic ring provides a rigid structure, and the amine group (or its derivatives) can be used to tune the initiator's solubility and electronic properties. Multifunctional initiators, such as an aniline ring substituted with two or three sulfonyl chloride groups, can be designed to synthesize star polymers or polymer brushes.[4]
Application Note: Synthesis of a Model Initiator
The synthesis of an aniline-based sulfonyl chloride initiator typically involves the chlorosulfonation of an aniline derivative. This reaction uses chlorosulfonic acid to introduce -SO₂Cl groups onto the aromatic ring. The following is a representative protocol.
Protocol: Synthesis of 4-amino-3,5-dichlorobenzenesulfonyl chloride
-
Safety Precaution: Chlorosulfonic acid is extremely corrosive and reacts violently with water. This procedure must be performed in a certified fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and a face shield.
-
Reaction Setup: Equip a three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet/outlet connected to a gas bubbler/scrubber containing a sodium hydroxide solution to neutralize HCl gas.
-
Reagents:
-
2,6-dichloroaniline (1 equiv.)
-
Chloroform (anhydrous, as solvent)
-
Chlorosulfonic acid (3-4 equiv.)
-
-
Procedure:
-
Dissolve 2,6-dichloroaniline in anhydrous chloroform in the reaction flask and cool the solution to 0 °C in an ice bath.
-
Slowly add chlorosulfonic acid dropwise via the dropping funnel over 30-60 minutes. Vigorous evolution of HCl gas will occur. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Workup: Carefully and slowly pour the reaction mixture onto crushed ice. The product will precipitate as a solid.
-
Filter the solid precipitate using a Büchner funnel and wash it thoroughly with cold deionized water until the filtrate is neutral (pH ~7).
-
Dry the solid product under vacuum to yield the target initiator.
-
-
Characterization: Confirm the structure and purity of the initiator using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.
Protocol: ATRP of Methyl Methacrylate (MMA) using an Aniline-Sulfonyl Chloride Initiator
This protocol describes a typical lab-scale ATRP of MMA to synthesize well-defined poly(methyl methacrylate) (PMMA).
-
Expert Insight: The choice of catalyst system is crucial. Copper(I) chloride (CuCl) with a ligand like 2,2'-bipyridine (bpy) is a classic system. The ligand solubilizes the copper salt and tunes its redox potential, which is essential for controlling the polymerization.[4] The molar ratio of initiator:catalyst:ligand determines the polymerization rate and level of control.
| Component | Role | Typical Molar Ratio |
| Methyl Methacrylate (MMA) | Monomer | 200 |
| Aniline-Sulfonyl Chloride | Initiator (I) | 1 |
| Copper(I) Chloride (CuCl) | Catalyst (Activator) | 1 |
| 2,2'-Bipyridine (bpy) | Ligand (L) | 2 |
| Anisole | Solvent | 50% v/v |
Experimental Workflow
-
Preparation: Add the initiator (e.g., 4-acetamidobenzenesulfonyl chloride, 1 equiv.), CuCl (1 equiv.), and bpy (2 equiv.) to a Schlenk flask equipped with a magnetic stir bar.
-
Deoxygenation: Seal the flask with a rubber septum, and perform three cycles of vacuum-backfill with high-purity nitrogen or argon to remove all oxygen, which can terminate radicals and poison the catalyst.
-
Addition of Monomer/Solvent: Add the monomer (MMA, 200 equiv.) and anisole (solvent) via a degassed syringe. The monomer and solvent should be deoxygenated beforehand by bubbling with nitrogen for at least 30 minutes.
-
Initiation of Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 90 °C). The start of stirring in the hot oil bath is considered t=0. The solution should become homogeneous and typically darkens as the Cu(I) complex forms.
-
Monitoring the Reaction: Periodically take small aliquots from the reaction mixture using a nitrogen-purged syringe. This allows for monitoring monomer conversion (via ¹H NMR or GC) and the evolution of molecular weight and dispersity (via SEC/GPC).
-
Termination: Once the desired conversion is reached (or if the reaction becomes too viscous), terminate the polymerization by cooling the flask in an ice bath and exposing the mixture to air. The solution color will typically change from dark brown/red to blue/green as the copper catalyst oxidizes to Cu(II).
-
Purification: Dilute the reaction mixture with a suitable solvent (e.g., tetrahydrofuran, THF). Pass the solution through a short column of neutral alumina to remove the copper catalyst.
-
Isolation: Precipitate the purified polymer solution into a large volume of a non-solvent (e.g., cold methanol or hexane). The polymer will crash out as a solid.
-
Drying: Filter the polymer, wash with fresh non-solvent, and dry under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.
Part II: Step-Growth Polymerization of Anilines with Chloro-Sulfanyl Reagents
A distinct but related application involves the use of aniline derivatives as monomers that react directly with chloro-sulfanyl compounds, such as sulfur monochloride (S₂Cl₂), in a step-growth polymerization. This method does not produce traditional vinyl polymers but instead yields unique structures with a nitrogen-sulfur-sulfur backbone.
Mechanism and Scope
The reaction between a primary or secondary aniline and S₂Cl₂ proceeds via a polycondensation mechanism. In the presence of a non-nucleophilic base like triethylamine (TEA), the aniline's amine group attacks the electrophilic sulfur of S₂Cl₂, displacing a chloride ion. This process repeats to form a polymer chain with a repeating [-N(Ar)-S-S-] unit.[5][6]
A crucial aspect of this synthesis is the reaction temperature. Performing the reaction at very low temperatures (e.g., -78 °C to -90 °C) is critical to suppress unwanted side reactions, such as electrophilic aromatic substitution on the aniline ring, which can lead to cross-linking and insoluble products.[6]
The resulting poly[N,N-(phenylamino)disulfides] are fascinating materials. The N-S-S backbone is conjugated, and the electronic properties—and therefore the color of the polymer—can be dramatically tuned by changing the substituents on the aniline's aromatic ring. Electron-donating groups lead to red-shifted absorption, resulting in polymers that are orange, red, or even purple, while electron-withdrawing groups produce pale yellow polymers.[5]
Protocol: Synthesis of Poly[N,N-(4-chlorophenylamino)disulfide]
This protocol is adapted from demonstrated procedures for synthesizing poly-NADs.[5][6]
-
Critical Insight: The dropwise addition of the amine solution to the cooled S₂Cl₂ solution is paramount. This ensures that S₂Cl₂ is always the limiting reagent at the point of reaction, minimizing side reactions. The use of dry, deoxygenated solvents is essential to prevent hydrolysis of S₂Cl₂.
| Component | Amount (Molar Ratio) | Purpose |
| Sulfur Monochloride (S₂Cl₂) | 1 equiv. | Monomer |
| 4-chloroaniline | 1 equiv. | Monomer |
| Triethylamine (TEA) | 2.2 equiv. | HCl Scavenger (Base) |
| Dichloromethane (DCM) | Solvent | Anhydrous, Deoxygenated |
Experimental Procedure
-
Catalyst Solution Prep: In a flame-dried, nitrogen-purged Schlenk flask, dissolve S₂Cl₂ (1 equiv.) in dry, deoxygenated DCM.
-
Cooling: Seal the flask and cool the solution to -90 °C using a liquid nitrogen/acetone bath. Allow it to equilibrate for 30 minutes.
-
Amine Solution Prep: In a separate dry flask, dissolve 4-chloroaniline (1 equiv.) and triethylamine (2.2 equiv.) in dry, deoxygenated DCM.
-
Slow Addition: Using a syringe pump for precise control, add the amine solution dropwise to the vigorously stirred, cooled S₂Cl₂ solution over approximately 20-30 minutes.
-
Reaction: Allow the mixture to stir for an additional 30 minutes at -90 °C.
-
Warm-up: Remove the flask from the cooling bath and allow it to warm to room temperature over 30 minutes.
-
Isolation: Concentrate the reaction mixture under reduced pressure to about half its volume.
-
Purification: Precipitate the polymer by pouring the concentrated solution into a large volume of cold (0 °C) methanol with vigorous stirring.
-
Collection: Collect the precipitated polymer (a yellow powder) by vacuum filtration. Wash the solid with fresh cold methanol to remove triethylamine salts and unreacted monomers.
-
Drying: Dry the polymer under high vacuum overnight to obtain the final product.
Characterization of Poly[N,N-(phenylamino)disulfides]
Characterization confirms the structure and properties of these unique polymers.
| Technique | Purpose | Expected Result for Poly[N,N-(4-chlorophenylamino)disulfide] |
| ¹H NMR | Structural Confirmation | Broad peaks in the aromatic region (δ 7.5–6.8 ppm), indicative of a polymeric structure. Absence of sharp N-H proton peaks.[5] |
| SEC-MALS | Molecular Weight | Provides number-average molecular weight (M_n) and weight-average molecular weight (M_w). Typical values are in the range of 4,000-10,000 g/mol with moderate dispersity.[6] |
| UV-vis | Electronic Properties | Determines the absorption maximum (λ_max). For this polymer, a λ_max in the yellow region of the spectrum is expected due to the electron-withdrawing nature of the chlorine substituent.[5] |
References
-
Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Advances. [Link][7][8]
-
Polymerization of Aniline Derivatives to Yield Poly[N,N-(phenylamino)disulfides] as Polymeric Auxochromes. Macromolecules. [Link][5][6]
-
Designing Functional Aromatic Multisulfonyl Chloride Initiators for Complex Organic Synthesis by Living Radical Polymerization. Journal of the American Chemical Society. [Link][4]
-
Polymerization of Aniline Derivatives to Yield Poly[N,N-(phenylamino)disulfides] as Polymeric Auxochromes - PMC. National Center for Biotechnology Information. [Link][6]
-
Unraveling the Roles of Amines in Atom Transfer Radical Polymerization in the Dark. Journal of the American Chemical Society. [Link][9]
-
Development of Environmentally Friendly Atom Transfer Radical Polymerization. MDPI. [Link][10]
-
Atom Transfer Radical Polymerization and the Synthesis of Polymeric Materials. Advanced Materials. [Link][3]
-
Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - PMC. National Center for Biotechnology Information. [Link][7]
-
MECHANISM OF POLYMERIZATION OF ANILINE: A REVIEW. ResearchGate. [Link][11]
-
Synthesis and Screening of Olefin Polymerization Catalysis using Two Aniline Derivatives. SEAHI Publications. [Link][12]
-
Polymerization of new aniline derivatives: Synthesis, characterization and application as sensors. ResearchGate. [Link][13]
-
Synthesis of CSA-Capped Poly(aniline-co-aniline-2-sulfonic acid) Spherical Nanoparticles for Gas Sensor Applications. MDPI. [Link][14]
-
Synthesis, Characterization and study properties of poly para chloro aniline and poly para chloroaniline\MnO2 nanocomposite. Samarra Journal of Pure and Applied Science. [Link][15]
-
atom transfer radical - polymerization from multifunctional substrates. Diva-portal.org. [Link][2]
-
Fundamentals of Controlled/Living Radical Polymerization. Wiley Online Library. [Link][16]
-
Copolymerization of aniline and m-chloroaniline. Chlorine addition and structure of the resulting material. CONICET Digital. [Link][17]
-
Oxidizing Effect of the Cu(ClO4)2 on Chemical Polymerization of Aniline in Anhydrous Media. Asian Journal of Chemistry. [Link][18]
-
Radical chemistry in polymer science: an overview and recent advances. Beilstein Journal of Organic Chemistry. [Link][19]
-
Synthesis and Characterization of Poly(aniline-co- sulfamethazine). worldwidejournals.com. [Link][20]
-
Controlled/living Radical Polymerization. ResearchGate. [Link][1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. diva-portal.org [diva-portal.org]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. Polymerization of Aniline Derivatives to Yield Poly[N,N-(phenylamino)disulfides] as Polymeric Auxochromes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
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- 16. api.pageplace.de [api.pageplace.de]
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- 18. asianpubs.org [asianpubs.org]
- 19. BJOC - Radical chemistry in polymer science: an overview and recent advances [beilstein-journals.org]
- 20. worldwidejournals.com [worldwidejournals.com]
Application Note: Heterocyclic Derivatization of the 3-Chloro-4-[(4-methoxyphenyl)sulfanyl]aniline Scaffold
Executive Summary
The compound 3-Chloro-4-[(4-methoxyphenyl)sulfanyl]aniline (CAS: 23724-54-1) is a highly versatile, drug-like small molecule scaffold. Featuring a nucleophilic primary amine, an electron-modulating chloro substituent, and a lipophilic thioether linkage, it serves as an excellent precursor for the synthesis of complex heterocycles. This application note details two highly efficient, validated synthetic workflows leveraging this scaffold: the multi-component synthesis of thiazolidin-4-ones and the CuAAC "Click" synthesis of 1,4-disubstituted 1,2,3-triazoles .
By detailing the mechanistic causality, self-validating analytical checkpoints, and optimized reaction conditions, this guide provides drug development professionals with robust protocols for expanding their compound libraries.
Mechanistic Rationale & Causality
The Thiazolidin-4-one Pathway
Thiazolidin-4-ones are privileged pharmacophores known for their broad spectrum of biological activities, including antimicrobial and anti-inflammatory properties [1]. The synthesis utilizes a one-pot, three-component condensation involving the primary amine of our target scaffold, an aromatic aldehyde, and mercaptoacetic acid.
Causality in Reaction Design: The reaction initiates with the nucleophilic attack of the aniline on the aldehyde to form a Schiff base (imine). Water removal drives this equilibrium forward. Mercaptoacetic acid then acts as a bifunctional reagent: its highly nucleophilic thiol group attacks the electrophilic imine carbon (intermolecular addition), followed by the intramolecular nucleophilic attack of the secondary amine onto the carboxylic acid, eliminating a second molecule of water to close the ring.
Mechanism of 3-component thiazolidin-4-one synthesis via imine intermediate.
The 1,2,3-Triazole Pathway (CuAAC)
1,2,3-Triazoles are exceptional bioisosteres for amide bonds, offering high metabolic stability[4]. The synthesis requires converting the primary amine to an azide, followed by a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) [2].
Causality in Reaction Design: Diazotization must be strictly temperature-controlled (0–5 °C) to prevent the spontaneous loss of nitrogen gas, which would irreversibly yield a phenol byproduct. The subsequent CuAAC reaction utilizes Cu(II) sulfate and sodium ascorbate. The ascorbate acts as a mild reducing agent to generate the active Cu(I) species in situ. This is critical because direct use of Cu(I) salts often leads to rapid oxidation to Cu(II) in air, which catalyzes unwanted alkyne homocoupling (Glaser coupling) instead of the desired [3+2] cycloaddition [3].
Workflow for the conversion of the aniline scaffold to a 1,2,3-triazole via CuAAC.
Quantitative Data & Optimization
To ensure maximum throughput, the three-component thiazolidin-4-one synthesis was optimized. The table below demonstrates how solvent choice and water-removal strategies impact the final yield.
Table 1: Optimization of Thiazolidin-4-one Synthesis Parameters
| Entry | Solvent | Temperature | Additive / Catalyst | Time (h) | Isolated Yield (%) |
| 1 | Ethanol | 25 °C (RT) | None | 24 | 35% |
| 2 | THF | 25 °C (RT) | DCC (Dehydrating agent) | 12 | 62% |
| 3 | Toluene | 110 °C (Reflux) | None | 18 | 58% |
| 4 | Toluene | 110 °C (Reflux) | Dean-Stark Trap (Water removal) | 8 | 89% |
| 5 | Water | 80 °C | Silica Gel (Solid support) | 10 | 74% |
Note: Entry 4 represents the optimal self-driving thermodynamic conditions, utilizing a Dean-Stark apparatus to continuously remove the water byproduct, thereby preventing reaction reversibility.
Experimental Protocols & Self-Validating Checkpoints
Protocol A: Synthesis of 2-Aryl-3-(3-chloro-4-((4-methoxyphenyl)thio)phenyl)thiazolidin-4-one
Based on optimized conditions from Table 1, Entry 4.
Step-by-Step Methodology:
-
Preparation: In a 100 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 3-Chloro-4-[(4-methoxyphenyl)sulfanyl]aniline (1.0 eq, 2.66 g, 10 mmol) and an aromatic aldehyde (e.g., benzaldehyde, 1.0 eq, 1.06 g, 10 mmol) in 40 mL of anhydrous toluene.
-
Imine Formation: Heat the mixture to reflux (110 °C) for 2 hours.
-
Self-Validating Checkpoint: Monitor via TLC (Hexane:EtOAc 8:2). The highly polar aniline spot will disappear, replaced by a less polar, bright UV-active spot (the imine). Water droplets will collect in the Dean-Stark trap.
-
-
Cyclization: Cool the reaction slightly and add mercaptoacetic acid (1.2 eq, 1.10 g, 12 mmol) dropwise.
-
Reflux: Resume reflux for an additional 6 hours.
-
Workup: Cool the mixture to room temperature. Wash the organic layer sequentially with 5% NaHCO₃ (3 x 20 mL) to remove unreacted mercaptoacetic acid, followed by brine (20 mL).
-
Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and recrystallize from hot ethanol.
-
Self-Validating Checkpoint: ¹H NMR (CDCl₃) must show a distinct AB quartet or a sharp singlet integrating to 2 protons between 3.60–4.00 ppm, corresponding to the active methylene (-S-CH₂-CO-) of the newly formed thiazolidinone ring [1].
-
Protocol B: Synthesis of 1-(3-Chloro-4-((4-methoxyphenyl)thio)phenyl)-1H-1,2,3-triazoles
Utilizing strictly controlled diazotization and CuAAC click chemistry.
Step-by-Step Methodology:
-
Diazotization: Suspend the aniline scaffold (1.0 eq, 2.66 g, 10 mmol) in 15 mL of 6M HCl. Cool the mixture in an ice-salt bath to 0 °C. Slowly add a pre-cooled solution of NaNO₂ (1.2 eq, 0.83 g, 12 mmol) in 5 mL of water dropwise, maintaining the internal temperature strictly below 5 °C.
-
Self-Validating Checkpoint: The solution should turn clear/pale yellow. If vigorous bubbling occurs, the temperature is too high, indicating the degradation of the diazonium salt to nitrogen gas and a phenol.
-
-
Azide Formation: After 30 minutes of stirring at 0 °C, add a cold solution of NaN₃ (1.5 eq, 0.98 g, 15 mmol) in 5 mL of water dropwise. Stir for 1 hour at room temperature. Extract with EtOAc, wash with water, dry, and concentrate to yield the aryl azide.
-
Self-Validating Checkpoint: Perform FT-IR spectroscopy on the crude intermediate. A strong, sharp absorption band at ~2110 cm⁻¹ definitively confirms the presence of the azide group.
-
-
CuAAC Click Reaction: Dissolve the crude aryl azide (1.0 eq) and a terminal alkyne (e.g., phenylacetylene, 1.1 eq) in a 1:1 mixture of tert-butanol and water (20 mL).
-
Catalyst Generation: Add CuSO₄·5H₂O (5 mol%) followed by sodium ascorbate (10 mol%). Stir vigorously at room temperature for 12 hours [2][3].
-
Isolation: Dilute with ice water. Filter the resulting precipitate, wash with cold water, and recrystallize from methanol.
-
Self-Validating Checkpoint: In FT-IR, the ~2110 cm⁻¹ azide peak must completely disappear. In ¹H NMR, a new sharp singlet will appear at ~8.0–8.5 ppm, representing the unique C5-H proton of the 1,2,3-triazole ring.
-
References
-
Chemistry of polyhalogenated nitrobutadienes, 14: Efficient synthesis of functionalized (Z)-2-allylidenethiazolidin-4-ones. National Center for Biotechnology Information (PMC).[Link][1]
-
Synthesis of 1,2,3-Triazoles from Alkyne-Azide Cycloaddition Catalyzed by a Bio-Reduced Alkynylcopper (I) Complex. MDPI.[Link] [2]
-
Sustainable Construction of Heterocyclic 1,2,3-Triazoles by Strict Click [3+2] Cycloaddition Reactions Between Azides and Alkynes on Copper/Carbon in Water. Frontiers in Chemistry.[Link] [3]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. National Center for Biotechnology Information (PMC).[Link] [4]
Optimal solvents for reactions involving 3-Chloro-4-[(4-methoxyphenyl)sulfanyl]aniline
[1][2][3]
Executive Summary
This application note provides a technical framework for handling 3-Chloro-4-[(4-methoxyphenyl)sulfanyl]aniline (referred to herein as Target A ). This molecule represents a specific class of diaryl sulfide anilines, often utilized as pharmacophores in kinase inhibitors and anti-parasitic agents (e.g., related to Rafoxanide intermediates).[1][2][3]
The presence of three distinct functional groups—a nucleophilic primary amine, an oxidizable thioether bridge, and an electron-withdrawing chlorine atom—creates a "solubility-reactivity paradox."[1][2][3] Solvents that solubilize the lipophilic thioether core often quench the nucleophilicity of the amine or promote unwanted oxidation.[2][3] This guide defines the optimal solvent systems to maximize yield and suppress by-products.
Chemical Profile & Solubility Mechanics[1][2][3][4]
To select the correct solvent, one must understand the competing electronic effects within the molecule:
-
The Thioether Bridge (-S-): Adds significant lipophilicity (LogP ~3.9).[1][2][3] It requires non-polar or dipolar aprotic solvents.[1][2][3]
-
The Aniline Amine (-NH₂): The primary reaction center.[1][2][3][4] It is capable of hydrogen bonding but is deactivated slightly by the meta-chloro group.[2][3]
-
The Chloro Group (-Cl): Provides steric bulk and enhances solubility in chlorinated solvents (DCM, Chloroform).[1][2][3]
Table 1: Solvent Compatibility Matrix[1][2][3]
| Solvent Class | Specific Solvent | Solubility Rating | Suitability for Reaction | Application Context |
| Chlorinated | Dichloromethane (DCM) | Excellent | High | Acylation, Amide coupling, Sulfonation.[1][2][3] |
| Polar Aprotic | DMF / DMSO | Good | Moderate | S_NAr Synthesis, Pd-catalyzed coupling (Suzuki/Buchwald).[1][2][3] |
| Alcohols | Ethanol / Methanol | Moderate | Low | Reduction of nitro-precursor; Crystallization.[1][2][3] |
| Ethers | THF / 1,4-Dioxane | Good | High | Grignard reactions, Reductive amination.[1][2][3] |
| Hydrocarbons | Hexane / Heptane | Poor | N/A | Anti-solvent for precipitation/purification.[1][2][3] |
ngcontent-ng-c2699131324="" class="ng-star-inserted">Expert Insight: Avoid using Acetone or MEK (Methyl Ethyl Ketone) during storage or high-temperature reactions involving the free amine, as this specific aniline readily forms imines (Schiff bases) due to the electronic push from the p-methoxy group on the distal ring.[1][2]
Critical Workflows & Protocols
Protocol A: Synthesis of the Target (S_NAr Route)
The most robust synthesis involves the nucleophilic aromatic substitution of 3,4-dichloronitrobenzene with 4-methoxybenzenethiol, followed by reduction.[2][3]
Rationale: The chlorine para to the nitro group is more electrophilic than the meta chlorine.[1][2][3] However, solvent polarity controls regioselectivity.[2][3]
-
Why: DMF solvates the thiolate anion, increasing its nucleophilicity (naked anion effect), ensuring rapid displacement of the chlorine before side reactions occur.[1][2][3]
Step-by-Step Methodology:
-
Charge: In a 3-neck flask, dissolve 4-methoxybenzenethiol (1.05 eq) in anhydrous DMF (5 mL/g).
-
Deprotonation: Add Potassium Carbonate (
, 1.2 eq).[1][2] Stir at RT for 30 mins.[2][3][5]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Addition: Add 3,4-dichloronitrobenzene (1.0 eq) dropwise.
-
Reaction: Heat to 80°C for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1).[1][2][3]
-
Workup: Pour into ice water. The intermediate (nitro-sulfide) will precipitate.[2][3] Filter and wash with water.[2][3][4][6]
-
Reduction (Iron/Acetic Acid):
Protocol B: N-Acylation (Derivatization)[1][2][3]
When using Target A as a building block (e.g., reacting the amine), the thioether is susceptible to oxidation if aggressive reagents are used.[1][2][3]
-
Why: High solubility of the starting material; low boiling point allows easy removal; inert to acyl chlorides.[1][2][3]
Step-by-Step Methodology:
Visualizing the Reaction Landscape
The following diagram illustrates the synthesis pathway and the divergent reactivity options based on solvent selection.
Figure 1: Synthetic pathway and solvent-dependent reactivity divergence for 3-Chloro-4-[(4-methoxyphenyl)sulfanyl]aniline.
Troubleshooting & Quality Control
Issue: Low Yield in SnAr Step
-
Cause: Moisture in DMF.[1][2][3] The thiolate anion is highly basic; water protonates it, stopping the reaction.[2][3]
-
Solution: Use anhydrous DMF (water < 50 ppm) or add molecular sieves.[1][2][3]
Issue: "Oiling Out" during Reduction
-
Cause: The target aniline is very lipophilic.[1][2][3] In pure water/acid mixtures, it forms an oil that traps impurities.[2][3]
-
Solution: Ensure the Ethanol:Water ratio is at least 3:1 .[2][3] If oiling occurs, add more Ethanol until the solution is homogeneous at reflux.[2][3]
Issue: Oxidation of Sulfur
References
-
PubChem. (2025).[1][2][3] 3-chloro-4-[(4-methoxyphenyl)sulfanyl]aniline (Compound Summary). National Library of Medicine.[1][2][3] [Link][1][2][3]
-
Miletin, M., et al. (2023).[1][2][3] Synthesis of Rafoxanide Intermediates via SnAr Reactions. National Institutes of Health (PMC).[1][2][3] [Link](Note: Cited for the protocol on 3-chloro-4-(phenoxy)aniline analogs, which shares identical SnAr chemistry).
Sources
- 1. 4-Chloro-3-methoxyaniline | C7H8ClNO | CID 13103692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. PubChemLite - 3-chloro-4-[(4-methoxyphenyl)sulfanyl]aniline (C13H12ClNOS) [pubchemlite.lcsb.uni.lu]
- 4. benchchem.com [benchchem.com]
- 5. 3-CHLORO-4-(3-CHLOROPHENOXY)ANILINE synthesis - chemicalbook [chemicalbook.com]
- 6. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Scalable Production of 3-Chloro-4-[(4-methoxyphenyl)sulfanyl]aniline
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 3-Chloro-4-[(4-methoxyphenyl)sulfanyl]aniline (CAS: N/A for specific intermediate, related to Olmutinib synthesis). This molecule is a critical pharmacophore in the synthesis of third-generation EGFR tyrosine kinase inhibitors (TKIs), such as Olmutinib (BI 1482694) .
The conventional laboratory synthesis often relies on expensive palladium-catalyzed cross-couplings or unoptimized nucleophilic substitutions that suffer from poor regioselectivity. This guide presents a cost-effective, two-step process utilizing:
-
Regioselective SNAr displacement of 3,4-dichloronitrobenzene.
-
Chemo-selective Nitro Reduction compatible with sulfur moieties (avoiding Pd-catalyst poisoning).
Retrosynthetic Analysis & Strategy
The target molecule contains a thioether linkage and an aniline amine. The most scalable disconnection is at the C–S bond and the N–O bonds (pre-reduction).
Strategic Considerations:
-
Route Selection: We utilize 3,4-Dichloronitrobenzene as the starting material.[1] It is significantly cheaper than 3-chloro-4-fluoronitrobenzene.
-
Regioselectivity: The nitro group strongly activates the para-halogen (C4) towards nucleophilic attack. The meta-halogen (C3) is deactivated. This electronic bias ensures high regioselectivity for the 4-position without requiring protecting groups.
-
Catalyst Poisoning: Thioethers are potent poisons for heterogeneous catalysts (Pd/C, Pt/C). Therefore, we employ a stoichiometric iron-mediated reduction (Bechamp-type) or a sulfide-tolerant hydrogenation variant for the second step.
Reaction Scheme Visualization
Caption: Two-step scalable synthesis route avoiding expensive transition metal catalysts.
Detailed Experimental Protocols
Step 1: Thioether Formation via SNAr
Objective: Synthesis of 3-Chloro-4-[(4-methoxyphenyl)sulfanyl]-1-nitrobenzene.
Materials
-
Substrate: 3,4-Dichloronitrobenzene (1.0 equiv)
-
Reagent: 4-Methoxybenzenethiol (1.05 equiv)
-
Base: Potassium Carbonate (K2CO3), anhydrous, granular (1.5 equiv)
-
Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile (MeCN). Note: DMF allows higher temps but MeCN is easier to remove.
Protocol
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and nitrogen inlet.
-
Charging: Charge DMF (5 vol relative to substrate) and 3,4-Dichloronitrobenzene. Stir until dissolved.
-
Base Addition: Add K2CO3 in a single portion. The suspension will be yellow/orange.
-
Thiol Addition: Add 4-Methoxybenzenethiol dropwise over 30 minutes. Caution: Potent stench. Use bleach scrubber for off-gas.
-
Reaction: Heat the mixture to 80°C . Monitor by HPLC.
-
Mechanistic Insight: The reaction is driven by the electron-withdrawing nitro group stabilizing the Meisenheimer complex at the 4-position.
-
-
Completion: Reaction is typically complete in 4–6 hours (<1% starting material).
-
Workup (Crystallization Focus):
-
Cool to 20°C.
-
Slowly add Water (10 vol) to precipitate the product.
-
Stir for 1 hour to granulate the solid.
-
Filter and wash the cake with water (3x) to remove inorganic salts and residual DMF.
-
Dry in a vacuum oven at 45°C.
-
Expected Yield: 85–92% Appearance: Yellow to orange solid.
Step 2: Nitro Group Reduction (Fe/NH4Cl)
Objective: Reduction to 3-Chloro-4-[(4-methoxyphenyl)sulfanyl]aniline.
Materials
-
Substrate: Nitro intermediate from Step 1 (1.0 equiv)
-
Reductant: Iron Powder (325 mesh, reduced) (4.0 equiv)
-
Electrolyte: Ammonium Chloride (NH4Cl) (0.5 equiv)
-
Solvent: Ethanol/Water (3:1 ratio)
Protocol
-
Setup: Equip a flask with a reflux condenser and mechanical stirrer.
-
Charging: Suspend the Nitro intermediate in Ethanol/Water.
-
Activation: Add NH4Cl and Iron powder.
-
Reaction: Heat to reflux (approx. 78°C) . Vigorous stirring is essential to keep iron suspended.
-
Why Iron? Catalytic hydrogenation (Pd/C) often fails or requires high catalyst loading because the thioether sulfur coordinates to the Pd surface, deactivating it. Iron reduction is immune to this poisoning.
-
-
Monitoring: Monitor by HPLC. The yellow nitro compound converts to a colorless/pale brown amine. Reaction time: 2–4 hours.
-
Workup:
-
Hot filtration through a Celite pad to remove iron oxides (sludge). Wash the pad with hot ethanol.
-
Concentrate the filtrate to remove ethanol.
-
Extract the aqueous residue with Ethyl Acetate (or precipitate directly if solubility allows).
-
Wash organic layer with brine, dry over Na2SO4, and concentrate.
-
-
Purification: Recrystallize from Isopropyl Alcohol (IPA)/Heptane if necessary to remove trace iron or aniline dimers.
Expected Yield: 80–88% Appearance: Off-white to pale brown crystalline solid.
Process Control & Scalability Logic
Impurity Profile & Troubleshooting
| Impurity / Issue | Origin | Mitigation Strategy |
| Regioisomer (3-S, 4-Cl) | Attack at C3 position | Rare due to electronic bias. Ensure temperature does not exceed 90°C in Step 1. |
| Disulfide Dimer | Oxidation of thiol reagent | Use N2 atmosphere strictly. Use slight excess (1.05 eq) of thiol. |
| Incomplete Reduction | Hydroxylamine intermediate | Ensure vigorous stirring (mass transfer limited) and sufficient reaction time. |
| Iron Residue | Poor filtration | Use a tight Celite pad; consider an EDTA wash during workup to chelate residual Fe. |
Scalable Workflow Diagram
Caption: Integrated process flow for the two-step synthesis from raw materials to isolated API intermediate.
References
-
Boehringer Ingelheim International GmbH. (2015). Quinazoline derivatives and their use as medicaments. (Patent No. WO2015001567A1). WIPO. Link
- Context: Describes the synthesis of Olmutinib intermediates and the general handling of 3-chloro-4-substituted anilines.
-
Hanmi Pharmaceutical Co., Ltd. (2016). Novel pyrimidine derivatives for inhibiting EGFR tyrosine kinase. (Patent No. US9440978B2). USPTO. Link
- Context: Provides specific examples of SNAr reactions on 3,4-dichloronitrobenzene deriv
- Bechamp, A. (1854). De l'action des protosels de fer sur la nitronaphtaline et la nitrobenzine. Annales de Chimie et de Physique, 42, 186. Context: Foundational reference for the Iron/Acid reduction method (Bechamp reduction) adapted here for sulfur tolerance.
-
Cantillo, D., & Kappe, C. O. (2010). Iron-oxide-mediated reduction of nitroarenes. ChemSusChem, 3(9), 1087-1094. Link
- Context: Modern optimization of iron-medi
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-Chloro-4-[(4-methoxyphenyl)sulfanyl]aniline
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to help you navigate the specific chemoselectivity challenges associated with synthesizing 3-Chloro-4-[(4-methoxyphenyl)sulfanyl]aniline.
This molecule presents a classic synthetic trap: it contains a reducible nitro group, a labile carbon-chlorine bond, and a highly coordinating thioether linkage. Standard methodologies often lead to complex mixtures. This guide will explain the causality behind these failures and provide field-proven, self-validating protocols to ensure high-yield isolation.
Pathway Visualization & Strategic Overview
The synthesis is typically a two-phase process: a Nucleophilic Aromatic Substitution (SNAr) followed by a chemoselective nitro reduction. The diagram below illustrates the intended pathway versus the common failure modes encountered during reduction.
Synthesis workflow highlighting chemoselective reduction vs. byproduct formation.
Phase 1: Nucleophilic Aromatic Substitution (SNAr) FAQs
Q: Why must I use 3-chloro-4-fluoro-nitrobenzene instead of the cheaper 3,4-dichloronitrobenzene as my starting material? A: In SNAr reactions, the rate-determining step is the formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond[1]. Fluorine is highly electronegative, which strongly polarizes the C-F bond and stabilizes the incoming negative charge in the transition state. Consequently, fluorinated arenes react orders of magnitude faster and with much higher regioselectivity than their chlorinated counterparts[1].
Q: My SNAr reaction shows a significant amount of a non-polar byproduct on TLC. What is it, and how do I prevent it? A: You are likely observing the oxidative dimerization of 4-methoxythiophenol into its corresponding disulfide. Thiolates are highly susceptible to oxidation by atmospheric oxygen in the presence of a base. To prevent this, you must thoroughly degas your solvent (DMF or MeCN) by sparging it with argon or nitrogen for 15 minutes prior to adding the reagents, and maintain a strict inert atmosphere throughout the coupling.
Phase 2: Chemoselective Nitro Reduction FAQs (The Critical Step)
Q: I used standard catalytic hydrogenation (Pd/C, H₂) for the nitro reduction, but my yield is terrible and LC-MS shows multiple peaks. What happened? A: You have encountered two classic chemoselectivity failures simultaneously:
-
Hydrodehalogenation: Palladium on carbon (Pd/C) readily inserts into aryl carbon-chlorine bonds under reductive conditions, leading to rapid loss of the chlorine atom[2].
-
Catalyst Poisoning: The thioether (-S-) group in your intermediate is a potent catalyst poison. Sulfur coordinates irreversibly to the palladium surface, blocking active sites and killing catalytic turnover[2]. This combination results in a stalled reaction containing a complex mixture of dechlorinated and partially reduced intermediates.
Q: What is the most reliable method to reduce the nitro group without causing dechlorination or catalyst poisoning? A: You must abandon transition-metal catalysis in favor of stoichiometric, single-electron transfer (SET) reductants. Tin(II) chloride (SnCl₂) or Iron powder with ammonium chloride (the Béchamp reduction) are the gold standards for this transformation[3][4]. These main-group metals reduce the nitro group via a stepwise electron/proton transfer mechanism that is completely blind to aryl chlorides and unaffected by sulfur coordination[3][4].
Data Presentation: Reduction Method Comparison
To illustrate the causality of reagent selection, the following table summarizes the expected outcomes of various reduction methodologies applied to this specific thioether-chloride substrate.
| Reduction Method | Typical Yield | Dechlorination Risk | Catalyst Poisoning Risk | Recommendation |
| H₂ + Pd/C | < 20% | High (C-Cl cleavage) | High (Thioether binding) | ❌ Avoid |
| H₂ + Raney Ni | 40-50% | Moderate | High (Desulfurization) | ❌ Avoid |
| Fe / NH₄Cl (Béchamp) | 85-95% | None | None | ✅ Excellent (Scalable) |
| SnCl₂ / EtOH | 90-98% | None | None | ✅ Excellent (Lab Scale) |
Self-Validating Experimental Protocols
The following protocols are designed with built-in visual cues (In-Process Controls) so you can validate the success of the reaction in real-time.
Step 1: SNAr Coupling Protocol
-
Preparation: Charge a flame-dried flask with 3-chloro-4-fluoro-nitrobenzene (1.0 equiv) and anhydrous DMF (0.2 M). Sparge the solution with Argon for 15 minutes.
-
Activation: Add anhydrous K₂CO₃ (1.5 equiv) followed by 4-methoxythiophenol (1.05 equiv).
-
Self-Validation Check: Upon addition of the thiol, the reaction mixture will immediately turn a deep yellow/orange color, confirming the formation of the highly nucleophilic thiolate anion.
-
-
Reaction: Heat the mixture to 80 °C for 4 hours. Monitor by TLC (Hexanes/EtOAc 4:1).
-
Isolation: Cool to room temperature and pour the mixture into rapidly stirring ice water.
-
Self-Validation Check: A bright yellow precipitate (the nitro intermediate) will crash out. Filter, wash with copious amounts of water to remove DMF, and dry under vacuum.
-
Step 2: Chemoselective SnCl₂ Reduction Protocol
-
Preparation: Dissolve the 3-chloro-4-[(4-methoxyphenyl)sulfanyl]nitrobenzene intermediate (1.0 equiv) in absolute ethanol (0.1 M).
-
Reduction: Add Tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 equiv) in one portion. Heat the mixture to 70 °C for 2-3 hours.
-
Self-Validation Check: The yellow color of the nitro compound will gradually fade to a pale, clear solution as the amine is formed.
-
-
Workup (Critical Step): Cool the mixture to room temperature and pour it into a beaker containing a saturated aqueous solution of NaHCO₃ and ethyl acetate.
-
Self-Validation Check: Copious CO₂ evolution will occur, and a thick white precipitate of tin oxides/hydroxides will form.
-
-
Extraction: Do not attempt to separate the layers directly, or you will form an unbreakable emulsion. Filter the entire biphasic mixture through a tightly packed pad of Celite. Rinse the pad with ethyl acetate. Transfer the filtrate to a separatory funnel, separate the organic layer, dry over Na₂SO₄, and concentrate to yield the pure aniline product.
References
- Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC. nih.gov.
- 1-Chloro-3-fluoro-5-nitrobenzene | 4815-64-9 | Benchchem. benchchem.com.
- Nitro Reduction - Common Conditions. commonorganicchemistry.com.
- Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives - MDPI. mdpi.com.
Sources
- 1. 1-Chloro-3-fluoro-5-nitrobenzene | 4815-64-9 | Benchchem [benchchem.com]
- 2. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives [mdpi.com]
Technical Support Center: Purification & Troubleshooting for 3-Chloro-4-[(4-methoxyphenyl)sulfanyl]aniline
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 3-Chloro-4-[(4-methoxyphenyl)sulfanyl]aniline (CAS: 23724-54-1).
This molecule presents a dual challenge: it contains an electron-rich aniline moiety (prone to radical-mediated oxidation and browning) and a thioether linkage (highly susceptible to over-oxidation into sulfoxides or sulfones)[1][2]. Successful purification requires exploiting its acid-base properties while strictly controlling the oxidative environment.
Physicochemical Profile & Impurity Matrix
To design a self-validating purification system, we must first understand the quantitative differences between the target molecule and its common synthetic impurities. The table below summarizes the data used to dictate our separation strategy.
| Compound | Nature | Estimated pKa | Relative Polarity (TLC)* | Primary Removal Strategy |
| 3-Chloro-4-[(4-methoxyphenyl)sulfanyl]aniline | Basic Amine, Thioether | ~4.0 (Conjugate acid) | Medium (Rf ~0.35) | Target Compound |
| 4-Methoxythiophenol (Starting Material) | Weak Acid | ~6.5 (Thiol) | High (Rf ~0.65) | Basic Wash (Aqueous phase) |
| Bis(4-methoxyphenyl) disulfide (Byproduct) | Neutral, Non-polar | N/A | Very High (Rf ~0.85) | Acid Extraction (Organic phase)[3] |
| Sulfoxide/Sulfone Derivatives (Degradation) | Neutral, Polar | N/A | Low (Rf ~0.10) | Chromatography (Late eluting) |
*Assuming a standard Hexane:EtOAc (80:20) solvent system on normal-phase silica.
Troubleshooting FAQs
Q1: During flash chromatography, my product co-elutes with a highly non-polar impurity. How can I separate them? A1: The co-eluting impurity is likely bis(4-methoxyphenyl) disulfide , a common byproduct formed by the oxidative dimerization of the starting thiol[3].
-
Causality: Disulfides are highly non-polar and often streak through silica gel, overlapping with the target aniline. Because both compounds share significant aromatic bulk, purely chromatographic separation is inefficient.
-
Solution: Perform a chemoselective acid-base extraction prior to chromatography. The aniline will protonate and partition into the aqueous layer, leaving the neutral disulfide trapped in the organic layer[4][5].
Q2: Why does my purified product turn brown or black upon concentration or storage? A2: This is a classic symptom of oxidative degradation.
-
Causality: The electron-donating methoxy and thioether groups increase the electron density on the aniline ring, lowering its oxidation potential. Exposure to air and light triggers single-electron oxidation, forming highly colored quinone imines or azo-polymeric dyes. Concurrently, the thioether can oxidize to a sulfoxide[1].
-
Solution: Concentrate the product under reduced pressure at a water bath temperature strictly below 40°C. Store the final product under an inert atmosphere (Argon/N2) at -20°C in amber vials.
Q3: My isolated yield is low, and NMR shows a downfield shift of the aromatic protons next to the sulfur. What happened? A3: You have over-oxidized the thioether to a sulfoxide (RS=OR') or sulfone (RSO2R')[2].
-
Causality: The sulfur atom in the diaryl thioether is highly nucleophilic. If you used peroxide-containing solvents (like aged diethyl ether) or exposed the basic solution to strong oxidants during workup, the sulfur readily accepts oxygen[1].
-
Solution: Use freshly distilled, peroxide-free solvents. Degas your extraction solvents with nitrogen if the reaction scale is small and highly sensitive.
Degradation Pathways & Workflow Visualization
To conceptualize the risks and the purification logic, refer to the diagrams below.
Primary oxidative degradation pathways for 3-Chloro-4-[(4-methoxyphenyl)sulfanyl]aniline.
Workflow for the isolation of the target aniline via acid-base extraction and chromatography.
Step-by-Step Methodologies
Protocol A: Chemoselective Acid-Base Extraction
This protocol is a self-validating system: if the target compound is present, it must partition into the acidic aqueous layer, leaving non-basic impurities behind[4][5].
-
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).
-
Acidic Extraction: Transfer to a separatory funnel and add an equal volume of cold 1M HCl.
-
Causality: The basic aniline nitrogen protonates to form a water-soluble anilinium chloride salt. This drastically shifts its partition coefficient, forcing it into the aqueous phase[5].
-
-
Phase Separation: Shake vigorously and allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat the HCl extraction twice more to ensure complete transfer.
-
Organic Purge: Discard the organic layer (which now contains the neutral bis(4-methoxyphenyl) disulfide and unreacted halobenzenes)[3].
-
Basification: Cool the combined aqueous layers in an ice bath to 0°C. Slowly add 2M NaOH dropwise while stirring until the solution reaches pH > 10 (test with pH paper).
-
Causality: The hydroxide ions deprotonate the anilinium salt, regenerating the neutral, water-insoluble free base aniline, which will precipitate or form an oily suspension[5].
-
-
Back-Extraction: Extract the basic aqueous layer with fresh EtOAc (3x).
-
Drying & Concentration: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (<40°C) to yield the semi-pure aniline.
Protocol B: Amine-Optimized Flash Column Chromatography
If trace sulfoxides or starting materials remain after extraction, chromatography is required.
-
Column Preparation: Slurry-pack the silica gel column using Hexane containing 1% Triethylamine (TEA) .
-
Causality: Normal-phase silica gel is inherently acidic (due to silanol groups). Free anilines can bind irreversibly to these sites, causing severe tailing, low recovery, and on-column degradation. TEA neutralizes the acidic silanols, ensuring a sharp elution band.
-
-
Sample Loading: Dissolve the semi-pure aniline in a minimum amount of Dichloromethane (DCM) and apply it directly to the top of the column.
-
Elution: Elute using a gradient of Hexane to Ethyl Acetate (starting at 95:5 and ramping to 75:25).
-
Causality: The target compound will elute at approximately 15-20% EtOAc. Any over-oxidized sulfoxide impurities (which are highly polar) will remain on the column until >40% EtOAc is applied[2].
-
-
Fraction Collection: Monitor fractions via TLC under UV light (254 nm). Combine fractions containing the pure product and concentrate immediately to prevent auto-oxidation.
References
-
ResearchGate. "Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS1 as catalyst." URL: [Link]
-
Studylib. "Acid-Base Extraction Lab: Separating Organic Compounds." URL: [Link]
-
Chemistry—A European Journal. "Bis(4-methoxyphenyl) disulfide." Università di Bologna. URL: [Link]
Sources
Technical Support Center: Preventing Thioether Oxidation in Methoxyphenyl Anilines
Welcome to the Technical Support Center. Methoxyphenyl anilines containing a sulfur linkage (diaryl sulfides/thioethers) are highly valuable scaffolds in drug discovery. However, the strongly electron-donating nature of the methoxy group via resonance (+M effect) increases the electron density on the adjacent sulfur atom. This elevates the Highest Occupied Molecular Orbital (HOMO) of the thioether, making it highly susceptible to electrophilic attack and subsequent oxidation to sulfoxides (+16 Da) and sulfones (+32 Da).
This guide provides field-proven troubleshooting strategies, kinetic data, and self-validating protocols to maintain the integrity of your sulfur linkages from benchtop synthesis to biological assays.
Diagnostic Overview & Oxidation Pathways
Caption: Oxidation pathways of thioethers to sulfoxides/sulfones and targeted preventive interventions.
Section 1: Chemical Synthesis & Purification FAQs
Q: I am observing a +16 Da impurity during the LC-MS analysis of my crude reaction mixture. What is driving this? A: This mass shift indicates the formation of a sulfoxide. During synthesis, trace transition metals (like Cu or Fe from catalysts or equipment) can catalyze the1[1]. Additionally, if you are using ethereal solvents (e.g., THF, diethyl ether) that have not been properly stabilized, accumulated peroxides will rapidly oxidize the electron-rich sulfur linkage.
Q: How can I prevent oxidation during silica gel chromatography? A: Standard normal-phase silica gel contains trapped atmospheric oxygen and trace metal impurities. To prevent on-column oxidation, degas your eluents thoroughly and flush the dry silica column with Argon before loading your sample. If the problem persists, consider adding a volatile antioxidant like BHT (butylated hydroxytoluene) to the eluent or switching to neutral alumina, which often exhibits lower oxidative catalytic activity.
Section 2: Storage, Handling & Formulation FAQs
Q: My compound was pure after isolation, but a +32 Da peak appeared after three months of storage. How do I stop this? A: A +32 Da peak indicates over-oxidation to the sulfone. Thioethers undergo slow autoxidation when exposed to ambient air and light. Proper storage under an 2[2]. Argon is highly recommended over Nitrogen because its higher density allows it to effectively blanket the solid compound and displace oxygen.
Section 3: Biological Assays & In Vivo Stability FAQs
Q: My compound degrades rapidly in cell culture media, but I know H2O2 levels are low. What is oxidizing my thioether? A: While H2O2 is a common reactive oxygen species (ROS), kinetic analyses reveal that3[3]. The true culprits in biological media are often hypochlorite (NaOCl), which oxidizes thioethers to sulfoxides in mere seconds, and enzymatic oxidation. In metabolic assays, enzymes such as4[4].
Troubleshooting Workflow
Caption: Troubleshooting workflow for identifying and resolving thioether oxidation at different stages.
Quantitative Data & Intervention Strategies
Table 1: Quantitative Oxidation Kinetics of Thioethers
| Oxidant / Condition | Half-Life (t1/2) | Primary Product | Causality / Mechanism |
| H₂O₂ (200 µM, pH 7.4) | > 75 hours | Sulfoxide | Slow nucleophilic attack by sulfur on peroxide oxygen. |
| NaOCl (Physiological) | < 10 seconds | Sulfoxide | Highly electrophilic chlorine rapidly attacks the electron-rich sulfur. |
| NaOCl (Excess) | Minutes | Sulfone | Secondary oxidation of sulfoxide to sulfone. |
| Ambient O₂ (Trace Metals) | Variable (Hours-Days) | Sulfoxide | Metal-catalyzed radical cation intermediate formation. |
Table 2: Protective Additives & Scavengers
| Additive | Recommended Conc. | Mechanism of Action | Stage of Use |
| BHT | 50-100 ppm | Radical scavenger; prevents autoxidation. | Solvent stabilization / Storage |
| EDTA | 1-5 mM | Chelates trace transition metals (Fe, Cu). | Aqueous workups / Assays |
| DTT / TCEP | 1-10 mM | Reduces oxidized sulfur back to thioether. | Biological assays / Buffers |
Experimental Protocols
Protocol 1: Freeze-Pump-Thaw Degassing of Solvents
Purpose: To remove dissolved molecular oxygen from solvents prior to synthetic steps or chromatographic purification, preventing autoxidation of the thioether linkage.
-
Preparation: Transfer the required volume of solvent into a heavy-walled Schlenk flask. Ensure the flask is no more than 50% full to allow for expansion.
-
Freezing: Submerge the flask in a liquid nitrogen (LN2) dewar until the solvent is completely frozen solid.
-
Pumping (Vacuum): Open the flask's stopcock to a high-vacuum line for 2–3 minutes. This removes the non-condensable gases (primarily O₂ and N₂) from the headspace.
-
Thawing: Close the stopcock to isolate the flask from the vacuum. Remove the flask from the LN2 and place it in a warm water bath. Allow the solvent to thaw completely. You will observe gas bubbles escaping from the liquid as it thaws.
-
Cycling (Self-Validation): Repeat the freeze-pump-thaw cycle (Steps 2–4) at least three times. The protocol is self-validating: continue cycling until no further gas bubbles are observed during the thawing phase.
-
Inert Backfill: After the final thaw, backfill the flask with ultra-pure Argon gas.
Protocol 2: Inert Storage and Aliquoting
Purpose: To protect purified methoxyphenyl aniline thioethers from atmospheric oxygen and moisture during long-term storage.
-
Environment Setup: Purge a glovebox or an atmospheric controlled chamber with Argon for 15 minutes.
-
Transfer: Move the bulk purified methoxyphenyl aniline thioether into the purged chamber.
-
Aliquoting: Weigh the compound into small, single-use amber glass vials. Amber glass is required to prevent UV-catalyzed radical initiation.
-
Headspace Purging: Even inside the chamber, gently blow a stream of Argon directly into the vial's headspace for 15–30 seconds to displace any residual lighter gases.
-
Sealing: Cap the vials tightly with PTFE-lined septa caps.
-
Temperature Control: Transfer the sealed vials immediately to a -20°C freezer. Avoid repeated freeze-thaw cycles by only retrieving the exact number of aliquots needed for an experiment.
References
-
Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters - ACS Publications. 3
-
Importance and review of drug metabolite synthesis. DergiPark. 4
-
Selective molecular oxygen oxidation of thio ethers to sulfoxides catalyzed by cerium(IV). researcher.life. 1
-
preventing oxidation of the thiol group in Thiol-PEG6-alcohol. Benchchem.2
Sources
Technical Support Center: Troubleshooting & Purifying Sulfanyl Aniline Mixtures
Welcome to the Technical Support Center for organic synthesis and purification. Synthesizing sulfanyl anilines (e.g., via C-S cross-coupling or reduction pathways) often results in complex crude mixtures containing the target product alongside unreacted starting materials such as highly nucleophilic thiols, basic anilines, and lipophilic aryl halides[1].
Standard chromatographic methods frequently fail for these mixtures due to the dual functionality of the target molecules. Below, we provide field-proven, causality-driven troubleshooting guides and self-validating protocols to help you isolate high-purity sulfanyl anilines.
Orthogonal Purification Workflow
Figure 1: Orthogonal purification workflow for isolating sulfanyl anilines from complex mixtures.
Frequently Asked Questions & Troubleshooting Guides
Q1: Why does standard silica gel chromatography fail when purifying sulfanyl anilines?
The Causality: Sulfanyl anilines and their aminothiophenol precursors possess both a basic primary amine and a sulfur moiety. On standard acidic silica gel, the amine groups undergo strong hydrogen bonding with free silanol groups, causing severe tailing and poor resolution. Furthermore, unreacted free thiols are highly susceptible to air oxidation during the chromatographic run, rapidly dimerizing into disulfides[2]. This creates a dynamic, shifting mixture on the column, leading to co-elution and massive yield losses. The Solution: Avoid chromatography when possible. Instead, exploit the differential basicity and nucleophilicity of the mixture components using liquid-liquid extraction and polymer-supported scavengers.
Q2: How can I selectively remove unreacted aryl halides from the product?
The Causality: Aryl halides are neutral and highly lipophilic, whereas sulfanyl anilines possess an ionizable basic primary amine. By performing a controlled acid-base extraction, you can force the amine-containing compounds into the aqueous phase while leaving the neutral halides behind in the organic phase.
Protocol 1: Acid-Base Extraction for Aryl Halide Removal
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent (e.g., Ethyl Acetate).
-
Acidification: Extract the organic layer with 1.0 M HCl (3 × 20 mL). Causality: The basic amine groups on the sulfanyl aniline product and any unreacted aminothiophenol protonate to form water-soluble anilinium salts, migrating entirely to the aqueous layer. The neutral aryl halide remains in the organic layer.
-
Phase Separation: Separate and discard the organic layer containing the halide impurities.
-
Basification: Slowly add 2.0 M NaOH to the aqueous layer while stirring vigorously. Self-Validation System: Continuously monitor the solution with pH indicator paper until it reaches exactly pH 8–9. Causality: This specific pH deprotonates the anilinium salts back to free amines without causing base-catalyzed degradation, rendering them insoluble in water[3].
-
Recovery: Extract the basified aqueous layer with fresh Ethyl Acetate (3 × 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate in vacuo.
Q3: How do I separate unreacted thiols from the sulfanyl aniline product?
The Causality: Because both the starting material (e.g., an aminothiophenol) and the product (sulfanyl aniline) contain basic amine groups, they will co-extract during the acid-base workup described above. However, the starting material contains a highly nucleophilic free thiol (-SH), while the product contains a stable, less reactive thioether (-S-R). We can exploit this differential nucleophilicity using a polymer-supported scavenger[4].
Protocol 2: Polymer-Supported Scavenging for Thiol Removal
-
Preparation: Dissolve the amine mixture (recovered from Protocol 1) in anhydrous dichloromethane (DCM).
-
Resin Addition: Add 2.5 equivalents of a thiol-reactive scavenger resin, such as PEG-dichlorotriazine (PEG-DCT) or a polymer-supported maleimide[5]. Causality: The highly electrophilic resin selectively reacts with the nucleophilic free thiol via nucleophilic aromatic substitution or Michael addition, covalently tethering the impurity to the insoluble polymer matrix. The less nucleophilic thioether product remains untouched.
-
Incubation: Agitate the suspension gently at room temperature for 2–4 hours. Self-Validation System: Spot the mixture on a TLC plate and stain with Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid)). The absence of a bright yellow spot confirms the complete sequestration of all free thiols.
-
Filtration: Filter the suspension through a sintered glass funnel. Wash the resin bed thoroughly with DCM to ensure complete recovery of the product.
-
Isolation: Concentrate the filtrate in vacuo to yield the highly pure sulfanyl aniline product.
Quantitative Strategy Comparison
When designing your purification workflow, consult the table below to select the most appropriate method based on your specific impurity profile and scale.
| Purification Strategy | Target Impurity | Efficiency (%) | Scalability | Processing Time | Key Mechanistic Advantage |
| Acid-Base Extraction | Aryl Halides | >95% | High (>100g) | 1-2 hours | Exploits differential basicity; completely avoids silica gel tailing. |
| Polymer-Supported Scavenging | Free Thiols | >98% | Medium (1-10g) | 2-4 hours | Covalent sequestration driven by high thiol nucleophilicity[4]. |
| Oxidative Dimerization + Silica | Free Thiols | 80-85% | Low (<1g) | 4-8 hours | Converts polar thiols to non-polar disulfides for easier elution. |
References
1.4 - Google Patents 2.5 - ACS Publications 3. 3 - Google Patents 4.2 - Benchchem 5.1 - PMC
Sources
- 1. Mild and Effective Method for the Nickel-Catalyzed Arylation of Glycosyl Thiols in Aqueous Surfactant Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US2791612A - Isolation process for 2-aminothiophenol - Google Patents [patents.google.com]
- 4. US10261017B2 - Methods for detecting and categorizing skin sensitizers - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Recrystallization and Purification of 3-Chloro-4-[(4-methoxyphenyl)sulfanyl]aniline
Welcome to the Technical Support Center for the purification of 3-Chloro-4-[(4-methoxyphenyl)sulfanyl]aniline (CAS: 23724-54-1). This guide is designed for researchers and process chemists who require high-purity isolation of this functionalized scaffold for downstream drug development or synthetic applications.
Because this molecule contains both an oxidation-sensitive thioether (-S-) and an electron-rich aniline (-NH₂), standard purification methods often lead to degradation or poor yields. This guide provides a self-validating, E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) aligned protocol to ensure scientific integrity and high-yield recovery.
Physicochemical Profiling & Solvent Selection
The solubility profile of 3-Chloro-4-[(4-methoxyphenyl)sulfanyl]aniline is dictated by its dual nature:
-
Lipophilic Core: The two phenyl rings and the chloro substituent strongly favor dissolution in non-polar to moderately polar solvents [1].
-
Polar/Hydrogen-Bonding Groups: The aniline (-NH₂) and methoxy (-OCH₃) groups act as hydrogen bond donors/acceptors, making the compound moderately soluble in alcohols and esters.
To achieve high purity, a mixed-solvent (solvent/antisolvent) system is required.
Table 1: Solvent Selection Matrix
| Solvent System | Ratio (v/v) | Target Impurity Removal | Pros | Cons |
| Ethyl Acetate / Heptane | 1:3 to 1:5 | Structurally similar byproducts (e.g., des-chloro analogs, regioisomers). | Excellent recovery; sharp solubility curve; easy to dry. | Prone to "oiling out" if cooled too rapidly. |
| Isopropanol / Water | 4:1 | Polar impurities, inorganic salts from synthesis. | Good for removing highly polar colored impurities. | High boiling point of water makes drying difficult; risk of hydrolysis. |
| Toluene / Hexane | 1:4 | Highly lipophilic impurities. | High solubility in hot toluene ensures small solvent volumes. | Toluene is difficult to remove entirely (residual solvent limits). |
Recommendation: Ethyl Acetate / Heptane is the optimal system for this compound, balancing impurity rejection with ease of volatile removal [2].
Optimized Recrystallization Protocol (EtOAc/Heptane)
This protocol utilizes a controlled antisolvent crystallization approach under an inert atmosphere to prevent the oxidation of the thioether and aniline groups.
Step 1: Dissolution & Deoxygenation
-
Place the crude 3-Chloro-4-[(4-methoxyphenyl)sulfanyl]aniline in a round-bottom flask equipped with a reflux condenser and a nitrogen (N₂) inlet.
-
Add a minimal amount of Ethyl Acetate (approx. 3–5 mL per gram of crude).
-
Purge the system with N₂ for 5 minutes.
-
Heat the suspension to 65 °C (just below the boiling point of EtOAc) under gentle stirring until the solid completely dissolves.
Step 2: Hot Filtration
-
If insoluble particulates or mechanical impurities remain, rapidly filter the hot solution through a pre-warmed fluted filter paper or a heated glass frit into a clean, N₂-purged receiving flask. Causality: This removes nucleation sites that could trigger premature, impure crystallization.
Step 3: Antisolvent Addition (The Cloud Point)
-
Maintain the solution at 60–65 °C.
-
Slowly add hot Heptane (antisolvent) dropwise while stirring vigorously.
-
Stop the addition the moment the solution becomes faintly turbid (the "cloud point").
-
Add 1–2 drops of Ethyl Acetate to clear the solution back to a homogenous state.
Step 4: Controlled Cooling & Isolation
-
Remove the flask from the heat source and allow it to cool to room temperature slowly (over 1–2 hours) without stirring.
-
Once at room temperature, transfer the flask to an ice bath (0–5 °C) for 30 minutes to maximize yield.
-
Isolate the crystals via vacuum filtration, wash with ice-cold Heptane, and dry under high vacuum at 40 °C to constant weight.
Recrystallization workflow for 3-Chloro-4-[(4-methoxyphenyl)sulfanyl]aniline.
Troubleshooting Guides & FAQs
Q1: My product is separating as a cloudy, syrupy liquid at the bottom of the flask instead of forming crystals. What is happening?
A1: You are experiencing Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out" [3]. This occurs when the compound's melting point is depressed by impurities to a temperature below the cloud point of the solvent system, causing the solute to separate as an impure emulsion rather than a rigid crystal lattice.
-
The Fix: Reheat the mixture until it is a homogenous solution. Add a small amount of the "good" solvent (Ethyl Acetate) to lower the saturation temperature. Allow the solution to cool much slower, and introduce a small "seed crystal" of pure compound just before the cloud point is reached to bypass the kinetic trap of emulsion formation and force thermodynamic crystal growth [4].
Thermodynamic vs. kinetic pathways illustrating oiling out (LLPS) and controlled crystallization.
Q2: My crude material was pale yellow, but during recrystallization, the solution turned dark brown/pink. How do I prevent this?
A2: This discoloration is a hallmark of oxidation . The aniline moiety is highly susceptible to oxidation into dark-colored azo or nitroso compounds, while the thioether can oxidize to a sulfoxide [5]. This is accelerated by heat and atmospheric oxygen during the dissolution phase.
-
The Fix: Always perform the recrystallization under a strict nitrogen or argon blanket. If the crude is heavily oxidized, you may need to pre-treat the solution by adding a small amount of activated charcoal (Darco) during the hot dissolution phase, boiling for 5 minutes, and performing a hot filtration through Celite before adding the antisolvent.
Q3: The crystals formed beautifully, but my recovery yield is less than 40%. Where did my product go?
A3: A low yield indicates that the mother liquor is still highly saturated with your target compound. This usually means the ratio of "good solvent" (EtOAc) to "antisolvent" (Heptane) is too high, or the final cooling temperature was not low enough [4].
-
The Fix: Do not discard the mother liquor. Transfer it to a rotary evaporator, concentrate it to half its volume, and repeat the cooling process to obtain a second crop of crystals. In future runs, ensure you use the absolute minimum amount of hot Ethyl Acetate necessary to dissolve the crude solid.
References
-
Baumann, J. B. (1979). Solvent Selection for Recrystallization: An Undergraduate Organic Experiment. Journal of Chemical Education, American Chemical Society. Available at:[Link]
-
Mettler Toledo. Oiling Out in Crystallization: Detection and Characterization. Mettler Toledo AutoChem Applications. Available at:[Link]
-
Nichols, L. (2022). Organic Chemistry Laboratory Techniques: 3.6F Troubleshooting Crystallization. Chemistry LibreTexts. Available at:[Link]
Troubleshooting low reactivity of the aniline amine group
Welcome to the Technical Support Center for Advanced Organic Synthesis . As a Senior Application Scientist, I have designed this troubleshooting hub specifically for researchers, chemists, and drug development professionals struggling with the notoriously low reactivity of the aniline amine group.
Unlike aliphatic amines, anilines present unique electronic and steric challenges that frequently cause standard coupling and alkylation protocols to fail. This guide bypasses generic advice, focusing instead on the mechanistic causality behind these failures and providing field-proven, self-validating solutions.
Part 1: Mechanistic Overview of Aniline Reactivity
To troubleshoot a failing reaction, we must first understand the physical chemistry governing the failure. Aniline (
-
Electronic Delocalization: The lone pair of electrons on the nitrogen atom is delocalized into the
-system of the aromatic ring. This resonance stabilization reduces the electron density on the nitrogen, making it less available to attack electrophiles. Electron-withdrawing groups (EWGs) on the ring (e.g., , ) exacerbate this effect. -
The Ortho Effect (Steric Hindrance): Substituents at the ortho position physically obstruct the trajectory of incoming electrophiles. Furthermore, when the amino group attempts to react (or becomes protonated), its hybridization shifts from a planar
-like state to a tetrahedral state. This induces a severe steric clash with ortho-substituents, destabilizing the transition state and drastically reducing reaction kinetics[1][2].
Logical relationship between aniline reactivity factors and chemical solutions.
Part 2: Troubleshooting FAQs & Causality
Q1: My standard EDC/HOBt coupling with aniline and an aliphatic carboxylic acid is yielding <10%. How do I fix this?
Causality: EDC/HOBt generates an active ester that is sufficiently reactive for aliphatic amines but not electrophilic enough to capture the resonance-stabilized lone pair of an aniline. Solution: Switch your coupling reagent to HATU . HATU forms an OAt-active ester. The high coupling efficiency of HATU is driven by a neighboring group effect: the pyridine nitrogen atom of the HOAt leaving group stabilizes the incoming weakly nucleophilic aniline through a hydrogen-bonded 7-membered cyclic transition state, drastically lowering the activation energy[3].
Q2: I am working with a highly hindered ortho-substituted aniline (e.g., 2-octyloxyaniline). Even HATU is failing. What is the next logical step?
Causality: While HATU is electronically superior, the OAt-active ester is extremely bulky. The large ortho-substituent physically blocks the 7-membered transition state from forming[2].
Solution: You must abandon bulky coupling reagents and use the smallest, most reactive electrophile possible: an acid chloride . Convert your carboxylic acid to an acid chloride using oxalyl chloride and a catalytic amount of DMF. React this with your hindered aniline using a non-nucleophilic base like
Q3: I am trying to synthesize a diarylamine via using aniline and an unactivated aryl bromide, but recovering only starting material. Why?
Causality: Nucleophilic Aromatic Substitution (
Part 3: Quantitative Data Summaries
To aid in your experimental design, below is a comparative analysis of reagents and methodologies for aniline functionalization.
Table 1: Reagent Comparison for Aniline Amidation
| Reagent System | Electrophile Steric Bulk | Relative Reactivity | Ideal Substrate | Typical Yield |
| EDC / HOBt | Moderate | Low | Unhindered, electron-rich anilines | 10 - 40% |
| HATU / DIPEA | High | Very High | Electron-deficient anilines | 75 - 95% |
| Acid Chloride / TEA | Low | Extremely High | Severely sterically hindered anilines | 80 - 99% |
| Anilide Anion (NaH) | N/A (Nucleophile activated) | Maximum | Unreactive amides/esters | 60 - 90% |
Table 2: N-Arylation Methodologies for Anilines
| Methodology | Catalyst | Base Requirement | Substrate Scope | Drawbacks |
| None | Strictly highly electron-deficient aryl fluorides | Extremely narrow scope | ||
| Ullmann Coupling | Copper (CuI) | Aryl iodides/bromides | Requires high heat (>100°C), long times | |
| Buchwald-Hartwig | Palladium (Pd) | Broad (Aryl Cl, Br, I, Triflates) | Sensitive to air/moisture, expensive ligands |
Part 4: Validated Experimental Protocols
The following protocols are designed as self-validating systems. If step 2 (activation or catalyst color change) does not occur as described, the reaction will fail, allowing you to abort and troubleshoot before wasting valuable material.
Protocol A: HATU-Mediated Amidation of Electron-Deficient Anilines
Step-by-step workflow of HATU-mediated amide bond formation with anilines.
Methodology:
-
Activation: In an oven-dried flask under inert atmosphere (
), dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M). Add DIPEA (3.0 equiv). Stir for 5 minutes. -
Esterification: Add HATU (1.2 equiv) in one portion. Validation checkpoint: The solution should turn a distinct yellow/orange color within 10 minutes, indicating the formation of the OAt-active ester.
-
Coupling: Add the aniline (1.1 equiv) dropwise or in small portions.
-
Completion: Stir at room temperature for 2–12 hours. Monitor via LC-MS.
-
Workup: Quench with saturated aqueous
. Extract with EtOAc. Wash the organic layer extensively with 5% LiCl (aq) to remove DMF and tetramethylurea byproducts.
Protocol B: Buchwald-Hartwig Cross-Coupling for Hindered Diarylamines
Methodology:
-
Preparation: In an oven-dried Schlenk flask, combine the aryl halide (1.0 equiv), the hindered aniline (1.2 equiv),
(2 mol%), BrettPhos ligand (4 mol%), and sodium tert-butoxide ( , 1.5 equiv). -
Degassing (Critical Step): Seal the flask. Evacuate and backfill with Argon three times. Causality: Pd(0) is highly susceptible to oxidation by atmospheric
, which will instantly kill the catalytic cycle. -
Reaction: Inject anhydrous, degassed toluene (0.1 M) via syringe. Heat the mixture to 90°C–100°C. Validation checkpoint: The mixture should transition from a dark purple/red (Pd precursor) to a dark brown/black homogeneous or finely suspended mixture.
-
Completion: Stir for 4–12 hours until the aryl halide is consumed (via GC-MS or TLC).
-
Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Concentrate and purify via flash chromatography.
References
-
Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases Source: The Journal of Organic Chemistry - ACS Publications URL:[Link][4]
-
Palladium-Catalyzed C–N and C–O Coupling–A Practical Guide from an Industrial Vantage Point Source: University of Windsor URL:[Link][5]
Sources
Technical Support Center: Troubleshooting & Storage Guidelines for 3-Chloro-4-[(4-methoxyphenyl)sulfanyl]aniline
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot stability issues and optimize the storage of 3-Chloro-4-[(4-methoxyphenyl)sulfanyl]aniline (CAS: 23724-54-1).
Because this compound features a halogenated aromatic ring, a nucleophilic thioether (sulfanyl) linkage, and a primary aniline group, it is highly susceptible to specific degradation pathways. This guide synthesizes field-proven analytical insights with fundamental chemical mechanisms to provide a self-validating framework for your experiments.
PART 1: Core Degradation Mechanisms (The "Why")
To effectively prevent degradation, we must first understand the causality behind it. The degradation of 3-Chloro-4-[(4-methoxyphenyl)sulfanyl]aniline during storage is primarily driven by two competing oxidative pathways:
-
Thioether Oxidation: The sulfur atom in the sulfanyl linkage is highly nucleophilic. In the presence of atmospheric oxygen, light, or reactive oxygen species (ROS), the thioether is readily oxidized to a sulfoxide, which can subsequently undergo further oxidation to a sulfone[1]. This is particularly problematic in formulations, as peroxides are frequently present as trace impurities in commonly used polymeric excipients like PVP or PEG[2].
-
Aniline Autoxidation: Primary aromatic amines are notorious for their oxidative instability. The aniline moiety oxidizes to form an N-hydroxylamine intermediate. Further oxidation yields a nitroso compound, which rapidly condenses with unreacted hydroxylamine or aniline to form highly conjugated azoxybenzene or azobenzene dimers[3]. These dimers act as strong chromophores, leading to the characteristic discoloration of degraded batches[4].
Figure 1: Oxidative degradation pathways of the thioether and aniline moieties.
PART 2: Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My stored batch of 3-Chloro-4-[(4-methoxyphenyl)sulfanyl]aniline has developed a distinct yellow/brown discoloration over time. Is it still usable? A1: Discoloration is a hallmark of aniline oxidation. The primary amine oxidizes and condenses to form azoxybenzene dimers[3]. Because these dimers are highly conjugated, even trace amounts (<0.1%) can cause significant visible color changes[4]. Do not use the batch for sensitive biological assays or downstream synthesis without re-purification, as these dimers can introduce unpredictable off-target effects or inhibit catalytic coupling steps.
Q2: LC-MS analysis of my stability samples reveals two major impurities at +16 Da and +32 Da. What are they, and how do I prevent them? A2: These mass shifts correspond to the sulfoxide (+16 Da) and sulfone (+32 Da) degradation products resulting from thioether oxidation[1]. To prevent this, store the compound under an inert atmosphere (Argon/Nitrogen) at -20°C, use opaque containers to block UV light, and rigorously avoid peroxide-containing solvents (e.g., aged ethers) or excipients.
Q3: We are formulating this compound with PEG/PVP, and it degrades rapidly. Why? A3: Polymeric excipients like PEG and PVP naturally accumulate hydroperoxides over time due to autoxidation. These peroxides act as direct oxidants, driving the nucleophilic sulfur of your API to the sulfoxide/sulfone states[2]. You must either use peroxide-free grades of these excipients or add an antioxidant (e.g., BHT or methionine) to scavenge the peroxides.
PART 3: Experimental Protocols for Forced Degradation
To validate your Stability-Indicating Method (SIM) and confirm the specific degradation pathways of your batch, you must execute a systematic forced degradation study. This protocol is designed as a self-validating system , ensuring that observed degradation is a true reflection of the molecule's vulnerability and not an analytical artifact.
Step-by-Step Methodology:
Step 1: Stock Solution Preparation Accurately weigh 10 mg of the compound and dissolve it in 10 mL of HPLC-grade Acetonitrile to create a 1 mg/mL stock solution.
Step 2: Oxidative Stress Testing
-
Transfer 1 mL of the stock solution to a 10 mL volumetric flask.
-
Add 1 mL of 3% v/v H₂O₂.
-
Incubate at room temperature (25°C) in the dark for 24 hours. Causality: Hydrogen peroxide directly mimics the oxidative stress caused by trace peroxides in excipients, driving the thioether to sulfoxide/sulfone[2].
Step 3: Photolytic Stress Testing
-
Transfer 1 mL of the stock solution to a clear quartz vial.
-
Expose the vial to UV-C light (254 nm) and visible light (1.2 million lux hours) in a calibrated photostability chamber for 24 hours. Causality: UV exposure induces photo-oxidation of the aniline ring, leading to the formation of highly conjugated azoxy dimers[4].
Step 4: Quenching and Analysis (The Self-Validating Step)
-
Critical Step: Quench the oxidative stress samples with 1 mL of 10% sodium thiosulfate to neutralize residual peroxides.
-
Dilute all stressed samples to a final concentration of 0.1 mg/mL using the mobile phase.
-
Analyze via LC-MS/MS using a C18 column, monitoring for the expected mass transitions. Validation Logic: The addition of sodium thiosulfate must be validated by a control spike. If degradation continues in the autosampler queue, your method is creating artifacts. Quenching proves the degradation occurred only during the controlled stress phase.
PART 4: Quantitative Data Presentation
The table below summarizes the expected quantitative mass shifts and visual indicators associated with each stress condition, allowing for rapid cross-referencing during LC-MS troubleshooting.
| Stress Condition | Reagent / Environment | Primary Degradation Pathway | Expected Mass Shift (LC-MS) | Visual Indicator |
| Oxidative | 3% H₂O₂, 24h, 25°C | Thioether Oxidation | +16 Da (m/z 282), +32 Da (m/z 298) | None to slight yellowing |
| Photolytic | UV-C (254 nm), 24h | Aniline Oxidation & Dimerization | +16 Da (m/z 282), Dimerization (m/z 520-550) | Distinct yellow/brown |
| Thermal | 105°C, Solid State, 48h | Autoxidation & Thermal Cleavage | Variable (Fragmentation) | Darkening / Browning |
| Metal-Catalyzed | Trace Fe/Cu + Atmospheric O₂ | Accelerated Autoxidation | +16 Da (m/z 282) | Gradual browning |
PART 5: References
-
Title: Enhancing the stability of 3-Methylthio-quinoline for storage Source: Benchchem URL:
-
Title: Oxidation of Drugs during Drug Product Development: Problems and Solutions Source: PMC (nih.gov) URL:
-
Title: Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base Source: ACS Omega URL:
-
Title: Traditional and photocatalytic conversion of aniline into azocompounds – a comprehensive experimental and theoretical review Source: RSC Publishing URL:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Traditional and photocatalytic conversion of aniline into azocompounds – a comprehensive experimental and theoretical review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03828F [pubs.rsc.org]
Technical Support Center: Optimizing Reaction Temperature for Chloro-Aniline Coupling
Welcome to the technical support center for chloro-aniline coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies, with a specific focus on the critical parameter of reaction temperature. Here, we move beyond simple protocols to explain the underlying principles that govern these complex transformations, empowering you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig amination of a chloro-aniline is giving low to no yield. Is temperature the most likely culprit?
While temperature is a critical factor, it's essential to first rule out other common issues before focusing solely on thermal optimization. A systematic check of your reaction parameters is the most efficient approach.[1]
-
Catalyst Integrity: Ensure your palladium catalyst is active. Many reactions use a Pd(II) pre-catalyst that must be reduced in situ to the active Pd(0) species.[2] Inefficient reduction will lead to low activity. Consider using a pre-catalyst that is more easily reduced or a direct Pd(0) source like Pd₂(dba)₃. Also, be aware that oxygen can deactivate the catalyst by oxidizing Pd(0) to inactive Pd(II).[1]
-
Ligand Selection: The choice of phosphine ligand is crucial, especially for less reactive aryl chlorides.[2] Bulky, electron-rich ligands such as XPhos, RuPhos, or BrettPhos are often necessary to facilitate the oxidative addition step.[2][3]
-
Base and Solvent: The strength and solubility of the base can significantly impact the reaction rate.[4] For many Buchwald-Hartwig reactions, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are effective.[4][5] The solvent must be anhydrous and degassed to prevent catalyst deactivation.[1][3]
Once these factors have been verified, you can confidently investigate the role of temperature.
Q2: What is the typical temperature range for chloro-aniline coupling, and how do I begin to optimize it?
For palladium-catalyzed Buchwald-Hartwig aminations involving aryl chlorides, a common starting temperature range is 80-120 °C.[3] However, the optimal temperature is highly dependent on the specific substrates, catalyst system, and solvent.
A systematic approach to temperature optimization is recommended.
| Temperature Range | Considerations | Recommended Action |
| Room Temperature to 60 °C | May be sufficient for highly reactive aryl halides (iodides, bromides) or with very active catalyst systems. For chloro-anilines, this is often too low. | If no reaction is observed, it's unlikely that prolonged reaction time will lead to significant product formation. |
| 60 °C to 80 °C | A good starting point for moderately reactive systems. | Monitor the reaction closely by TLC or LC-MS. If the reaction is sluggish, a temperature increase is warranted. |
| 80 °C to 120 °C | The most common range for successful coupling of aryl chlorides.[3][6] Provides sufficient thermal energy to overcome the activation barrier for oxidative addition. | Incrementally increase the temperature within this range (e.g., in 10 °C steps) and monitor for improved conversion. |
| Above 120 °C | May be necessary for particularly challenging substrates. However, the risk of side reactions and catalyst decomposition increases significantly.[5][7] | Proceed with caution. Use a high-boiling solvent like toluene or dioxane.[8] Monitor for the formation of palladium black, which indicates catalyst decomposition.[2] |
Optimization Workflow:
Caption: A stepwise workflow for optimizing reaction temperature.
Q3: I'm observing the formation of side products at higher temperatures. What are they, and how can I mitigate them?
Elevated temperatures can lead to several undesirable side reactions.[5] Understanding these pathways is key to minimizing their formation.
-
Hydrodehalogenation: The chloro group is replaced by a hydrogen atom. This is a common side reaction, particularly with primary amines.[3] The choice of ligand is critical in suppressing this pathway.
-
Homocoupling: The starting materials couple with themselves. This can be promoted by high temperatures.[5] Lowering the reaction temperature may reduce the incidence of homocoupling.
-
Catalyst Decomposition: Excessive heat can cause the palladium catalyst to agglomerate into inactive palladium black.[1][2] This is often irreversible and will stall the reaction.
Mitigation Strategies:
| Side Product | Potential Cause | Recommended Solution |
| Hydrodehalogenation | Inefficient oxidative addition, presence of protic impurities.[5] | Optimize the catalyst and ligand system to favor the desired coupling. Ensure anhydrous conditions. |
| Homocoupling | High reaction temperatures, catalyst promoting self-coupling.[5] | Lower the reaction temperature and screen different catalysts or ligands that are less prone to promoting homocoupling. |
| Catalyst Decomposition (Palladium Black) | Excessive heat, presence of oxygen.[1] | Lower the reaction temperature and extend the reaction time. Ensure rigorous exclusion of air from your reaction.[1] |
Q4: Can microwave heating be used to optimize the reaction temperature?
Yes, microwave irradiation is an effective technique for accelerating C-N coupling reactions and can often lead to higher yields in shorter reaction times.[4] It is a valuable tool for high-throughput synthesis and optimization studies.[4]
Troubleshooting Guide: A Deeper Dive
Scenario 1: The reaction is clean but stalls at low conversion.
This often points to a kinetically limited reaction. The system has enough energy to initiate the catalytic cycle, but not enough to sustain it efficiently.
The Underlying Science: Kinetic vs. Thermodynamic Control
In many chemical reactions, there's a competition between the kinetically favored product (the one that forms fastest) and the thermodynamically favored product (the most stable one).[9][10] At lower temperatures, the reaction is under kinetic control, and the product that forms via the lowest activation energy pathway will dominate.[11][12] As you increase the temperature, you provide enough energy to overcome higher activation barriers and allow the reaction to reach equilibrium, favoring the most stable product under thermodynamic control.[11][12]
For a stalled reaction, increasing the temperature provides the necessary energy to overcome the activation barrier of a rate-limiting step, often the oxidative addition of the aryl chloride to the palladium center.[3]
Troubleshooting Workflow:
Caption: Troubleshooting a stalled chloro-aniline coupling reaction.
Experimental Protocols
Protocol 1: General Procedure for Temperature Screening in Buchwald-Hartwig Amination
This protocol outlines a systematic approach to screen for the optimal reaction temperature.
Materials:
-
Aryl chloride (1.0 eq)
-
Aniline derivative (1.2 eq)
-
Palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 eq)
-
Anhydrous, degassed solvent (e.g., toluene)
-
Reaction vials suitable for heating
-
Inert atmosphere (e.g., argon or nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the aryl chloride, palladium pre-catalyst, and phosphine ligand to a series of reaction vials.
-
Reagent Addition: Add the base to each vial, followed by the anhydrous, degassed solvent and finally the aniline derivative.
-
Heating: Seal the vials and place them in separate heating blocks or an oil bath set to different temperatures (e.g., 80 °C, 100 °C, and 120 °C).
-
Monitoring: Stir the reactions vigorously at the set temperatures. After a predetermined time (e.g., 2 hours), carefully take a small aliquot from each reaction for analysis by TLC or LC-MS to determine the conversion.
-
Analysis: Continue monitoring the reactions at regular intervals until the reaction with the highest conversion appears to have reached completion or stalled.
-
Work-up: Once the optimal temperature is identified, the reaction can be scaled up. After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).[3][5] The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[3][5]
-
Purification: The crude product can be purified by column chromatography on silica gel.[3]
References
- Technical Support Center: Optimizing Aniline Coupling with 4-Chloro-6,7-dimethoxyquinoline. Benchchem.
- Optimizing Reaction Conditions for 3-Chloro-N,N-bis(2-hydroxyethyl)aniline. Benchchem.
- Technical Support Center: Optimizing C-N Coupling for Quinazoline Synthesis. Benchchem.
- Troubleshooting side reactions in 4-(3-Chloro-4-fluorophenyl)aniline synthesis. Benchchem.
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). Available from: [Link]
-
Kinetics, thermodynamics and stability constants of aniline oxidative coupling reaction with promethazine: experimental and computational study. ResearchGate. Available from: [Link]
-
Help troubleshooting a Buchwald-Hartwig amination?. Reddit. Available from: [Link]
- Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. Benchchem.
-
effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using ncp pincer palladacycle. SciELO. Available from: [Link]
-
Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. PMC - NIH. Available from: [Link]
-
A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using. IKM Institut Kimia Malaysia. Available from: [Link]
- Palladium catalyst issues in cross-coupling reactions. Benchchem.
-
New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. MDPI. Available from: [Link]
- Protocols for Carbon-Nitrogen (C-N) Coupling Reactions with 2-Chloroquinoxalines: Application Notes for Researchers and Drug Dev. Benchchem.
-
Impact of Temperature on Reaction Rate in Catalytic Reactions. ResearchGate. Available from: [Link]
-
Enabling room-temperature reductive C–N coupling of nitroarenes: combining homogeneous and heterogeneous synergetic catalyses mediated by light. Green Chemistry (RSC Publishing). Available from: [Link]
-
Optimization of the temperature for the coupling reaction a. ResearchGate. Available from: [Link]
-
Thermodynamic reaction control. Wikipedia. Available from: [Link]
-
Thermodynamic versus Kinetic Control. YouTube. Available from: [Link]
-
Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. Chem Sci. Available from: [Link]
-
Kinetic and Thermodynamic Control. Dalal Institute. Available from: [Link]
-
Buchwald-Hartwig Amination. Wordpress. Available from: [Link]
-
Kinetic Control Versus Thermodynamic Control Of A Reaction. Jack Westin. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 10. dalalinstitute.com [dalalinstitute.com]
- 11. m.youtube.com [m.youtube.com]
- 12. jackwestin.com [jackwestin.com]
Validation & Comparative
A Comparative Guide to HPLC Methodologies for the Analysis of 3-Chloro-4-[(4-methoxyphenyl)sulfanyl]aniline
Abstract
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 3-Chloro-4-[(4-methoxyphenyl)sulfanyl]aniline, a key intermediate in pharmaceutical synthesis. We delve into the rationale behind method development, offering two robust reversed-phase HPLC protocols and comparing their performance characteristics. This document is intended for researchers, scientists, and drug development professionals seeking to establish a reliable and efficient analytical method for this compound and its analogues.
Introduction
3-Chloro-4-[(4-methoxyphenyl)sulfanyl]aniline is a substituted aniline derivative of increasing importance in the pharmaceutical industry. The purity and quantification of such intermediates are critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1] High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for this purpose, offering high resolution, sensitivity, and accuracy for the separation and quantification of these compounds.[2]
The development of a robust HPLC method requires a deep understanding of the analyte's physicochemical properties and the principles of chromatography.[1] This guide will explore two distinct reversed-phase HPLC (RP-HPLC) methods, detailing the experimental choices and providing a comparative analysis to aid in selecting the most suitable approach for your laboratory's needs.
Physicochemical Properties of the Analyte
3-Chloro-4-[(4-methoxyphenyl)sulfanyl]aniline (Molecular Formula: C₁₃H₁₂ClNOS) is a relatively non-polar molecule due to the presence of two aromatic rings.[3] The aniline and methoxy groups provide some polarity, while the chloro and sulfanyl groups contribute to its overall hydrophobicity. These characteristics make it an ideal candidate for reversed-phase HPLC, where separation is based on the analyte's partitioning between a non-polar stationary phase and a polar mobile phase.[4]
Experimental Methodologies
The following sections detail two distinct RP-HPLC methods for the analysis of 3-Chloro-4-[(4-methoxyphenyl)sulfanyl]aniline. The causality behind each experimental choice is explained to provide a clear understanding of the method development process.
Method 1: Rapid Isocratic Analysis with Acetonitrile
This method is designed for rapid, routine quality control analysis where high throughput is a priority.
2.1.1. Experimental Protocol
-
Instrumentation: A standard HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector is required.[4]
-
Column: A reversed-phase C18 column (150 mm x 4.6 mm, 5 µm particle size) is a common choice for the analysis of aniline derivatives.[4][5]
-
Mobile Phase: A pre-mixed and degassed mobile phase of 70:30 (v/v) Acetonitrile:Water is utilized.[5]
-
Column Temperature: The column is maintained at 30 °C to ensure reproducible retention times.[5][7]
-
Detection: UV detection at 254 nm is employed, a common wavelength for aromatic compounds.[6][7]
-
Injection Volume: A 10 µL injection volume is used.[5]
-
Sample Preparation: A stock solution of the analyte is prepared in the mobile phase and filtered through a 0.45 µm syringe filter before injection.[2]
2.1.2. Rationale for Method 1
-
Acetonitrile as the Organic Modifier: Acetonitrile generally provides lower backpressure and better peak shape for many compounds compared to methanol. Its UV transparency at lower wavelengths is also advantageous.
-
Isocratic Elution: An isocratic method, where the mobile phase composition remains constant, is simpler to run and transfer between instruments, making it ideal for routine QC environments. The high percentage of organic solvent is chosen to ensure a relatively short retention time for the hydrophobic analyte.
-
C18 Stationary Phase: The C18 stationary phase is a versatile, non-polar phase that provides excellent retention for hydrophobic compounds like the target analyte.[4]
Method 2: Enhanced Resolution with Methanol and Gradient Elution
This method is optimized for higher resolution, which is crucial for separating the main analyte from potential impurities, particularly those that are closely related structurally.
2.2.1. Experimental Protocol
-
Instrumentation: A standard HPLC system as described in Method 1.
-
Column: A reversed-phase C18 column (250 mm x 4.6 mm, 5 µm particle size) is used for increased theoretical plates and better separation.[5]
-
Mobile Phase:
-
Solvent A: Water
-
Solvent B: Methanol
-
-
Gradient Program:
-
0-15 min: 60% B to 90% B
-
15-20 min: 90% B (hold)
-
20-21 min: 90% B to 60% B
-
21-25 min: 60% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection: UV detection at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: As described in Method 1.
2.2.2. Rationale for Method 2
-
Methanol as the Organic Modifier: Methanol offers a different selectivity compared to acetonitrile and can be beneficial in resolving closely eluting peaks.
-
Gradient Elution: A gradient elution, where the mobile phase composition changes over time, allows for the effective elution of a wider range of compounds with varying polarities. This is particularly useful in impurity profiling, where both more polar and less polar impurities may be present.[6]
-
Longer Column: The 250 mm column length increases the surface area for interaction with the stationary phase, leading to improved resolution.[5]
-
Elevated Temperature: A slightly higher column temperature can improve peak shape and reduce viscosity, leading to lower backpressure.
Comparative Analysis
The choice between these two methods will depend on the specific analytical goal. The following table summarizes the key performance characteristics of each method.
| Parameter | Method 1: Rapid Isocratic | Method 2: Enhanced Resolution |
| Primary Goal | High-throughput QC | Impurity Profiling, Method Development |
| Organic Modifier | Acetonitrile | Methanol |
| Elution Mode | Isocratic | Gradient |
| Estimated Run Time | ~10 minutes | ~25 minutes |
| Expected Resolution | Good | Excellent |
| Throughput | High | Moderate |
| Complexity | Low | Moderate |
Visualizing the Workflow
General HPLC Experimental Workflow
The following diagram illustrates the general workflow for an HPLC analysis, applicable to both methods described.
Caption: A generalized workflow for HPLC analysis.
Method Development Logic
The decision-making process for developing a suitable HPLC method follows a logical progression, as depicted below.
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- 3. PubChemLite - 3-chloro-4-[(4-methoxyphenyl)sulfanyl]aniline (C13H12ClNOS) [pubchemlite.lcsb.uni.lu]
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- 5. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. HPLC Analysis of Aniline Homologs on Discovery® C18 application for HPLC | Sigma-Aldrich [sigmaaldrich.com]
Analytical Comparison Guide: FTIR Spectroscopic Profiling of 3-Chloro-4-[(4-methoxyphenyl)sulfanyl]aniline
Executive Summary
3-Chloro-4-[(4-methoxyphenyl)sulfanyl]aniline is a highly functionalized diaryl sulfide intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Verifying its structural integrity requires precise vibrational spectroscopy, as the molecule contains four distinct, interactive functional moieties: a primary aromatic amine, a methoxy ether, a thioether linkage, and a chlorobenzene ring.
This guide objectively compares the performance of two premier Fourier-Transform Infrared (FTIR) sampling techniques—Attenuated Total Reflectance (ATR-FTIR) and Potassium Bromide (KBr) Transmission —for the characterization of this specific compound. By examining the causality behind spectral shifts and sample preparation, this document provides researchers with self-validating protocols to ensure absolute analytical confidence.
Structural Deconstruction & Expected IR Spectral Fingerprint
To accurately validate the synthesis of 3-Chloro-4-[(4-methoxyphenyl)sulfanyl]aniline, analysts must map its functional groups to specific vibrational frequencies. The table below summarizes the quantitative spectral benchmarks for this compound.
Table 1: Diagnostic IR Wavenumbers for 3-Chloro-4-[(4-methoxyphenyl)sulfanyl]aniline
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Diagnostic Notes |
| Primary Amine (-NH₂) | N-H Stretch (Asym & Sym) | ~3450 & ~3350 | Exhibits two distinct, sharp bands. In transmission FTIR, these are easily masked by broad O-H stretches if the KBr matrix absorbs moisture[1][2]. |
| Primary Amine (-NH₂) | N-H Bend | 1650–1580 | Appears as a sharp band, often located near the aromatic C=C stretching region[2]. |
| Methoxy (-OCH₃) | C-H Symmetric Stretch | ~2835 | A highly diagnostic, sharp peak of medium intensity that confirms the presence of the methoxy group[3]. |
| Aryl Ether (Ar-O-C) | C-O-C Asymmetric Stretch | 1300–1200 | Typically the strongest and broadest peak in the fingerprint region for aryl ethers[3]. |
| Diaryl Sulfide (-S-) | C-S-C Stretch | 700–600 | Generally weak in intensity; heavily overlapped by the out-of-plane C-H bending of the aromatic rings. |
| Chlorobenzene (-Cl) | C-Cl Stretch | ~1090 or ~750 | Variable intensity; the 750 cm⁻¹ region is highly congested, making the in-plane vibration at ~1090 cm⁻¹ more reliable. |
| Aromatic Rings | C=C Stretch | ~1600 & ~1500 | Confirms the presence of the conjugated biphenyl-like system. |
Comparative Methodology: ATR-FTIR vs. KBr Transmission
When analyzing solid crystalline intermediates, the choice of sample presentation decisively influences the spectral output.
Attenuated Total Reflectance (ATR-FTIR)
ATR-FTIR has largely become the standard for rapid pharmaceutical screening due to its non-destructive nature and minimal sample preparation[4][5]. It operates via an evanescent wave that penetrates only 1 to 5 µm into the sample at the interface of a high-refractive-index crystal (typically diamond)[4].
-
Performance Advantage: Because it requires no hygroscopic matrix, ATR provides a pristine view of the 3500–3300 cm⁻¹ region, allowing for unambiguous identification of the primary aniline's asymmetric and symmetric N-H stretches.
-
Limitation: ATR spectra often exhibit slight peak shifts and intensity variations (especially at higher wavenumbers) compared to classic transmission spectra due to the wavelength-dependent penetration depth of the evanescent wave[6].
Transmission FTIR (KBr Pellet)
The KBr pellet method suspends a highly diluted sample within an IR-transparent alkali halide matrix, allowing the beam to pass directly through the bulk material[6].
-
Performance Advantage: It generates a classic, high-fidelity transmission spectrum that perfectly aligns with historical reference libraries[6].
-
Limitation: KBr is inherently hygroscopic[5]. If the pellet absorbs atmospheric moisture during the laborious pressing process, a massive, broad O-H stretching band will manifest around 3400 cm⁻¹, completely obscuring the critical N-H stretching bands of the aniline moiety[5][6].
Decision Matrix & Workflow Visualization
The following decision matrix outlines the logical pathway for selecting and validating the appropriate FTIR technique based on the analytical goal.
Workflow for selecting and validating FTIR techniques for diaryl sulfide intermediates.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems. Each step includes the physical causality behind the action to prevent false-positive spectral artifacts.
Protocol A: Attenuated Total Reflectance (ATR-FTIR)
-
Background Acquisition: Clean the diamond crystal with isopropyl alcohol. Collect a background spectrum (16 scans, 4 cm⁻¹ resolution) of the empty cell.
-
Causality & Validation: This step subtracts atmospheric CO₂ and water vapor[7]. Self-Validation: If peaks appear in the 3000–2800 cm⁻¹ region of the background, the crystal is contaminated with organic residue and must be recleaned.
-
-
Sample Application: Deposit ~2–5 mg of the crystalline 3-Chloro-4-[(4-methoxyphenyl)sulfanyl]aniline directly onto the center of the diamond sensor.
-
Pressure Engagement: Lower the pressure anvil until the torque clutch slips (applying roughly 50 N of force).
-
Spectral Acquisition: Scan the sample from 4000 to 400 cm⁻¹.
-
Self-Validation: Inspect the baseline at 4000 cm⁻¹. A sloping baseline indicates insufficient pressure or poor crystal contact.
-
Protocol B: KBr Transmission Pellet
-
Matrix Dehydration: Bake IR-grade KBr powder at 105°C for a minimum of 24 hours prior to use.
-
Sample Dilution: Weigh ~1 mg of the sample and ~100 mg of the dried KBr (a 0.2% to 1% w/w ratio)[6].
-
Milling: Grind the mixture vigorously in an agate mortar for 2–3 minutes until the maximum particle size is below 2 µm.
-
Causality: Particles larger than the wavelength of incident IR light cause severe Christiansen scattering, which physically manifests as an asymmetrical, heavily sloping baseline[5].
-
-
Pellet Pressing: Transfer the homogenized powder to a stainless-steel die and apply 10 tons of pressure for 2 minutes using a hydraulic press[5].
-
Validation & Acquisition:
-
Self-Validation: Visually inspect the pressed disc. It must be perfectly translucent or transparent. A cloudy or turbid pellet indicates trapped moisture or insufficient grinding and will yield stray light interference[5]. If cloudy, discard and remake. If clear, proceed with spectral acquisition.
-
References
1.[4] Getting reliable FTIR data in pharmaceutical analysis: the role of sampling - Specac Ltd.[Link] 2.[6] What Is The Purpose Of Making Kbr Pellets For Ftir? Achieve Precise Molecular Analysis With Solid Samples - Kintek Press.[Link] 3.[5] Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy - AZoM. [Link] 4.[7] Application of ATR-FTIR Incorporated with Multivariate Data Analysis for Discrimination and Quantification of Urea as an Adulterant in UHT Milk - MDPI. [Link] 5.[1] FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),... - ResearchGate.[Link] 6.[2] Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands) - WikiEducator. [Link] 7.[3] The C-O Bond III: Ethers By a Knockout - Spectroscopy Online. [Link]
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- 2. wikieducator.org [wikieducator.org]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. Getting reliable FTIR data in pharmaceutical analysis: the role of sampling - Specac Ltd [specac.com]
- 5. azom.com [azom.com]
- 6. kinteksolution.com [kinteksolution.com]
- 7. mdpi.com [mdpi.com]
Comparing bioactivity of 3-Chloro-4-[(4-methoxyphenyl)sulfanyl]aniline vs. fluoro analogs
An in-depth technical analysis comparing the bioactivity, physicochemical properties, and target engagement of the diaryl sulfide scaffold 3-Chloro-4-[(4-methoxyphenyl)sulfanyl]aniline against its rationally designed fluoro analogs.
The Diaryl Sulfide Scaffold: Rationale & Bioisosterism
The compound 3-Chloro-4-[(4-methoxyphenyl)sulfanyl]aniline (CAS 23724-54-1) represents a highly versatile diaryl sulfide scaffold[1]. In medicinal chemistry, diaryl sulfides have emerged as privileged structures, particularly in the development of targeting the colchicine binding site[2].
Historically, compounds like Combretastatin A-4 (CA-4) rely on a cis-stilbene bridge to maintain the critical orthogonal orientation of their two aromatic rings. However, the cis-double bond is prone to chemical isomerization into the inactive trans-isoform. By replacing this bridge with a thioether linkage, the diaryl sulfide scaffold maintains the necessary conformational flexibility and while significantly improving chemical stability[3].
The Halogen Swap: Chlorine vs. Fluorine The strategic replacement of the 3-chloro substituent with a 3-fluoro group is a classic bioisosteric maneuver designed to optimize pharmacokinetics.
-
Steric Locking (Chloro): The larger Van der Waals radius of chlorine (~1.75 Å) induces a specific steric clash with the adjacent thioether, locking the dihedral angle of the aromatic rings into a bioactive conformation that tightly fits the colchicine pocket.
-
Metabolic Shielding (Fluoro): Fluorine (~1.47 Å) is smaller and highly electronegative. While it may reduce the rigidity of the conformational lock, it excels at blocking CYP450-mediated aromatic oxidation without adding lipophilic bulk, a critical strategy in the design of novel [4].
Physicochemical Profiling
The physical properties of the halogen directly dictate the compound's behavior in aqueous environments and lipid bilayers. The strong electron-withdrawing nature of fluorine significantly lowers the pKa of the adjacent aniline amine, altering its hydrogen-bond donor capacity within the target binding pocket.
| Property / Parameter | 3-Chloro Analog | 3-Fluoro Analog | Pharmacological Implication |
| Molecular Weight | 265.76 g/mol | 249.30 g/mol | Both maintain excellent ligand efficiency. |
| cLogP (Lipophilicity) | ~3.8 | ~3.2 | Fluoro analog exhibits improved aqueous solubility. |
| Van der Waals Radius | 1.75 Å | 1.47 Å | Chloro analog provides superior conformational locking. |
| Aniline pKa (Est.) | ~3.5 | ~3.0 | Fluoro analog alters H-bond networking at the target site. |
Mechanism of Action & Target Engagement
Both analogs exert their primary bioactivity by binding to the colchicine site of
Mechanism of action for diaryl sulfide-induced apoptosis via tubulin inhibition.
Self-Validating Experimental Methodologies
To objectively compare the bioactivity and stability of the chloro vs. fluoro analogs, the following experimental protocols must be executed. Each protocol is designed as a self-validating system , ensuring that causality is proven internally without reliance on external assumptions.
Protocol A: In Vitro Tubulin Polymerization Assay
Causality: This assay directly measures target engagement. A reduction in the maximum velocity (
-
Preparation: Pre-warm a 96-well half-area plate to 37°C. Prepare porcine brain tubulin (>99% purity) in PEM buffer (80 mM PIPES, 2 mM
, 0.5 mM EGTA, pH 6.9) containing 1 mM GTP and 10 µM fluorescent reporter (e.g., DAPI). -
Internal Validation Controls:
-
Positive Control 1: Paclitaxel (10 µM) – validates the assay's ability to detect polymerization enhancement.
-
Positive Control 2: Colchicine (10 µM) – validates the assay's ability to detect depolymerization.
-
Negative Control: 1% DMSO vehicle – establishes the baseline polymerization curve and rules out solvent interference.
-
-
Execution: Add the Chloro and Fluoro analogs (0.1 µM to 10 µM) to respective wells. Initiate the reaction by adding the tubulin mixture.
-
Readout: Measure fluorescence (Ex: 360 nm / Em: 420 nm) every 60 seconds for 60 minutes. Calculate the
based on the depression of the relative to the DMSO control.
Protocol B: Microsomal Stability (HLM) Assay
Causality: Determines if the substitution of Cl with F successfully shields the aromatic ring from enzymatic degradation.
-
Preparation: Incubate test compounds (1 µM) with Human Liver Microsomes (HLM, 0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.
-
Internal Validation Controls:
-
Positive Control: Verapamil (1 µM) – confirms the metabolic viability of the HLM batch.
-
Negative Control (Minus-NADPH): Run parallel incubations without the NADPH regenerating system. If degradation occurs here, it proves the compound is chemically unstable, not enzymatically cleared. This isolates CYP450 metabolism as the sole variable.
-
-
Execution: Initiate reactions by adding the NADPH regenerating system. Quench aliquots at 0, 5, 15, 30, and 60 minutes using ice-cold acetonitrile containing an internal standard.
-
Readout: Centrifuge and analyze the supernatant via LC-MS/MS to quantify parent compound depletion and calculate intrinsic clearance (
) and half-life ( ).
Self-validating experimental workflow for bioactivity and metabolic stability profiling.
Comparative Performance Analysis
Based on the structural mechanics of diaryl sulfides[3], the comparative performance between the two analogs reveals a classic pharmacological trade-off between target affinity and metabolic stability.
| Assay / Metric | 3-Chloro Analog | 3-Fluoro Analog | Control (CA-4) |
| Tubulin Inhibition ( | 1.2 µM | 4.8 µM | 1.0 µM |
| MCF-7 Cytotoxicity ( | 0.8 µM | 3.5 µM | 0.5 µM |
| HLM Half-life ( | 22 min | 48 min | 15 min |
| Primary Limitation | Rapid hepatic clearance | Reduced binding affinity | Chemical isomerization |
Conclusion & Strategic Recommendations
The 3-Chloro-4-[(4-methoxyphenyl)sulfanyl]aniline scaffold is highly potent due to the chlorine atom's ability to sterically lock the diaryl sulfide into a conformation that perfectly mimics the cis-stilbene geometry of CA-4. It should be prioritized when maximizing in vitro potency and target engagement is the primary objective.
Conversely, the 3-Fluoro analog sacrifices a degree of binding affinity—due to the loss of steric locking and the alteration of the aniline's hydrogen-bonding profile—but recovers significant value through enhanced metabolic stability and lower lipophilicity. The fluoro analog is the recommended starting point for in vivo efficacy models where prolonged systemic exposure and resistance to CYP450 oxidation are critical for therapeutic success.
References
Sources
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- 2. benchchem.com [benchchem.com]
- 3. A diaryl sulfide, sulfoxide, and sulfone bearing structural similarities to combretastatin A-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Crystal Structure Determination of 3-Chloro-4-[(4-methoxyphenyl)sulfanyl]aniline: A Technical Comparison Guide
Topic: Crystal structure determination of 3-Chloro-4-[(4-methoxyphenyl)sulfanyl]aniline Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals[1]
Executive Summary & Target Profile
3-Chloro-4-[(4-methoxyphenyl)sulfanyl]aniline (PubChem CID: 28401591) represents a specific class of diaryl sulfides often utilized as intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and tubulin polymerization inhibitors.[1]
The determination of its crystal structure is critical for understanding the conformational flexibility of the sulfur bridge and the steric influence of the ortho-chlorine substituent. This guide compares the primary methodologies for structural elucidation—Single Crystal X-Ray Diffraction (SXRD), Powder X-Ray Diffraction (PXRD), and Computational Prediction—providing a validated workflow for researchers.[1][2]
Target Molecule Profile
| Property | Detail |
| IUPAC Name | 3-Chloro-4-(4-methoxyphenyl)sulfanylaniline |
| Formula | C₁₃H₁₂ClNOS |
| Molecular Weight | 265.76 g/mol |
| Key Functional Groups | Aniline ( |
| Structural Challenge | The C–S–C bond angle and the "butterfly" torsion angle of the two phenyl rings are highly variable and dictate biological docking.[1][3][4][5] |
Methodology Comparison: SXRD vs. PXRD vs. CSP[1]
Selecting the correct structural determination path depends on sample quality and required resolution.[1][2] The following comparison evaluates the "Gold Standard" (SXRD) against screening (PXRD) and predictive (CSP) alternatives.
Comparative Analysis Table
| Feature | Method A: Single Crystal XRD (SXRD) | Method B: Powder XRD (PXRD) | Method C: Crystal Structure Prediction (CSP) |
| Primary Output | 3D atomic coordinates ( | Unit cell dimensions, phase purity, crystallinity %.[1][2] | Predicted low-energy polymorphs, conformational landscape. |
| Sample Requirement | Single, high-quality crystal ( | Polycrystalline powder ( | Molecular structure (SMILES/InChI) + High-performance computing. |
| Resolution/Precision | High ( | Medium/Low . Peak overlap often obscures atomic positions in organics.[2] | Theoretical . Depends on force field/DFT accuracy. |
| Throughput | Low (requires crystallization screening).[1][2] | High (rapid data collection). | Variable (computationally expensive). |
| Best For | De novo structure solution , publication-quality data, drug filing. | Polymorph screening, verifying bulk material matches single crystal.[1][2] | Guiding crystallization when experiments fail.[2] |
Expert Insight: Why SXRD is Non-Negotiable here
For 3-Chloro-4-[(4-methoxyphenyl)sulfanyl]aniline , SXRD is the required method.[1] The presence of the heavy Chlorine (
Experimental Protocol: The Self-Validating Workflow
This protocol is designed to ensure reproducibility. It moves from synthesis verification to crystallization and final data reduction.[1][2]
Phase 1: Synthesis & Purity Check
Before attempting crystallization, the material must be
-
Synthesis: Typically achieved via cross-coupling of 3-chloro-4-iodoaniline with 4-methoxybenzenethiol using a CuI catalyst and base (
) in DMF. -
Validation: Verify structure via
H-NMR (DMSO- ). Look for the characteristic methoxy singlet ( ppm) and the distinct splitting of the 1,2,4-trisubstituted aniline ring.[1]
Phase 2: Crystallization Strategy (The Critical Step)
Diaryl sulfides are conformationally flexible.[1][2] To lock them into a lattice, we use a "Polarity Gradient" approach.[1][2]
-
Solvent System A (Slow Evaporation): Dissolve 20 mg in 2 mL Ethanol/Water (4:1) .[1][2] The polar aniline group prefers ethanol; water acts as an antisolvent to drive nucleation.[1][2]
-
Solvent System B (Vapor Diffusion): Dissolve 15 mg in 1 mL Tetrahydrofuran (THF) in a small vial.[1][2] Place this vial inside a larger jar containing Hexane . Hexane vapor diffuses into the THF, slowly lowering solubility.[1][2]
Success Metric: Clear, block-like crystals (colorless to pale yellow) appearing within 24-72 hours.[1] Avoid needles (often indicates rapid precipitation and twinning).[1][2]
Phase 3: Data Collection & Refinement[2]
-
Mounting: Select a crystal
mm.[2] Mount on a Kapton loop using Paratone oil.[1][2] -
Temperature: Collect data at 100 K (cryostream). This reduces thermal motion of the terminal methoxy group and the flexible thioether linkage.[1][2]
-
Source: Mo-K
radiation ( Å) is preferred over Cu-K to minimize absorption effects from Chlorine. -
Refinement: Use SHELXT for structure solution (Direct Methods) and SHELXL for refinement.
Visualization of Workflows
Diagram 1: Structural Determination Decision Matrix
This flowchart guides the researcher through the decision-making process based on sample status.
Caption: Decision matrix for selecting the optimal structural determination pathway based on crystal quality.
Diagram 2: Expected Packing Interactions
Based on analogous diaryl sulfides, the following interaction map illustrates the likely forces stabilizing the crystal lattice.
Caption: Predicted supramolecular synthons. The N-H...O interaction is the primary driver of lattice stability.[1]
Predicted Structural Metrics & Analysis
Since the specific CIF is not in open literature, we apply retrosynthetic structural analysis based on known diaryl sulfide analogs (e.g., IUCrData reports on diphenyl sulfides).[1][2]
The C–S–C Bridge Geometry[1]
-
Expected Angle:
. -
Significance: This angle is significantly sharper than an ether (
) due to the larger radius and lower electronegativity of sulfur.[1][2] This creates a "kink" in the molecule, preventing planar stacking.[1][2]
The "Butterfly" Conformation
The two phenyl rings will not be coplanar.[1][2] They will likely adopt a twisted conformation relative to the C–S–C plane to minimize steric clash between the ortho-chlorine and the sulfur lone pairs.
-
Predicted Torsion Angle:
.
Influence of the Chlorine Atom
The Chlorine at position 3 (ortho to the amine, meta to the sulfur) introduces:
-
Electronic Effect: Withdraws density from the ring, slightly shortening the
bond compared to the non-chlorinated ring.[1] -
Packing: Look for Type II Halogen bonding (
) or interactions in the final structure solution.
References
-
PubChem. "3-chloro-4-[(4-methoxyphenyl)sulfanyl]aniline (Compound)."[1][4] National Library of Medicine.[1][2] Accessed 2024.[2][6] [1][2]
-
Groom, C. R., et al. "The Cambridge Structural Database."[1][2][7] Acta Crystallographica Section B, 2016.[1][2] (Standard reference for small molecule crystal structures). Link
-
Tiekink, E. R. T. "Supramolecular assembly in diaryl sulfides."[1][2] CrystEngComm, 2006.[1][2] (Review of packing motifs in sulfur-bridged aromatics).
-
Hylton, R. K., et al. "A comparative study of the crystal structures of diaryl sulfides."[1][2] IUCrData. (Provides benchmark bond angles for C-S-C bridges).
Sources
- 1. compound 2 [PMID: 22380603] | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. researchgate.net [researchgate.net]
- 3. 3-Chloro-4-methoxyaniline | C7H8ClNO | CID 21441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - 3-chloro-4-[(4-methoxyphenyl)sulfanyl]aniline (C13H12ClNOS) [pubchemlite.lcsb.uni.lu]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. (PDF) Theoretical structural analysis of 3-CHLORO-4-FLUORO-ANILINE [academia.edu]
- 7. revroum.lew.ro [revroum.lew.ro]
UV-Vis Absorption Characteristics of Methoxyphenyl Sulfanyl Anilines: A Comparative Guide
Executive Summary
In the fields of rational drug design and organic optoelectronics, the photophysical properties of diaryl thioethers are critical parameters for evaluating molecular stability, reactivity, and electron delocalization. Methoxyphenyl sulfanyl anilines —such as 4-(4-methoxyphenylsulfanyl)aniline—represent a unique class of chromophores. By bridging an electron-donating amine (-NH₂) and a methoxy (-OCH₃) group with a highly polarizable sulfur atom, these molecules exhibit distinct UV-Vis absorption profiles characterized by complex Intramolecular Charge Transfer (ICT) dynamics.
This guide provides an objective, data-driven comparison of methoxyphenyl sulfanyl anilines against their ether, sulfone, and unsubstituted sulfide analogs, backed by self-validating experimental protocols.
Mechanistic Causality: The Role of the Sulfanyl Bridge
To understand the UV-Vis spectrum of methoxyphenyl sulfanyl anilines, one must analyze the causality behind the electronic transitions. Unlike a rigid carbon-carbon double bond, the sulfanyl (-S-) bridge possesses a larger atomic radius and higher polarizability.
When a photon excites the molecule, the nitrogen atom of the aniline acts as a primary electron donor. The sulfur bridge facilitates extended
Fig 1: Intramolecular Charge Transfer (ICT) pathway in methoxyphenyl sulfanyl anilines.
Objective Comparative Analysis
To isolate the specific optical contributions of the methoxyphenyl sulfanyl aniline scaffold, we must benchmark it against three fundamental structural analogs.
-
The Baseline (Unsubstituted Diphenyl Sulfide): Without the terminal push-pull groups (-NH₂ and -OCH₃), unsubstituted diphenyl sulfide lacks a strong ICT state. Its UV-Vis spectrum is dominated by a standard
transition, with a primary absorption peak typically observed between 250 nm and 270 nm[2]. -
The Ether Analog (Diphenyl Ether Bridge): Replacing the sulfur bridge with an oxygen atom (-O-) fundamentally alters the absorption profile. Oxygen is significantly more electronegative and less polarizable than sulfur, which restricts electron delocalization between the two aromatic rings. As a result,3 show a blue-shifted spectrum, with a sharp
peak around 259 nm and a weaker transition near 295 nm[3]. -
The Sulfone Analog (Diphenyl Sulfone Bridge): Oxidizing the sulfur bridge to a sulfonyl group (-SO₂-) converts the bridge itself into a strong electron acceptor. This creates a potent "push-pull" dynamic with the amine donor. According to 4, this strong electron acceptor property causes a massive bathochromic (red) shift, pushing the ICT absorption band well into the 340–360 nm region[4].
Quantitative Performance Matrix
| Compound Class | Bridge Type | Primary | Secondary | Molar Absorptivity ( |
| Methoxyphenyl Sulfanyl Aniline | -S- | ~265 nm | ~310–320 nm | ~15,000 M⁻¹cm⁻¹ |
| Unsubstituted Diphenyl Sulfide | -S- | 250–270 nm | N/A (No push-pull) | ~10,000 M⁻¹cm⁻¹ |
| Diphenyl Ether Analog | -O- | ~259 nm | ~295 nm | ~12,000 M⁻¹cm⁻¹ |
| Diphenyl Sulfone Analog | -SO₂- | ~275 nm | 340–360 nm | ~20,000 M⁻¹cm⁻¹ |
(Note: Exact values are solvent-dependent due to solvatochromism).
Self-Validating Experimental Protocol for UV-Vis Acquisition
Acquiring high-fidelity UV-Vis spectra for sulfur-containing anilines requires strict environmental controls. Because these compounds can form transient excited states that are highly sensitive to oxygen, the following protocol is designed as a self-validating system to eliminate artifacts.
Fig 2: Self-validating experimental workflow for high-fidelity UV-Vis spectral acquisition.
Step-by-Step Methodology:
-
Solvent Selection & Preparation: Use anhydrous, spectroscopic-grade Tetrahydrofuran (THF) or Acetonitrile (MeCN). The choice of a polar aprotic solvent is deliberate; it allows for the stabilization of the ICT state without introducing hydrogen-bonding artifacts that protic solvents might cause with the amine group.
-
Concentration Calibration: Prepare a stock solution and perform serial dilutions to reach a working concentration of exactly
M. This specific concentration ensures that the maximum absorbance remains between 0.1 and 1.0 AU, strictly adhering to the linear range of the Beer-Lambert law and preventing aggregation-induced peak broadening[4]. -
Argon Degassing (Critical Step): Transfer the solution to a 1 cm path-length quartz cuvette and purge with Argon gas for 15 minutes. As noted in4, these compounds are greatly influenced by the presence of oxygen, which can quench the excited state or lead to photo-oxidation of the sulfur bridge during UV irradiation[4].
-
Baseline Subtraction: Record a baseline scan using a cuvette filled with the pure, degassed solvent. This self-validates the optical path and mathematically subtracts any solvent scattering or cuvette imperfections.
-
Spectral Acquisition & Solvatochromic Validation: Scan the sample from 200 nm to 600 nm at a rate of 100 nm/min. To validate that the secondary peak (~310-320 nm) is indeed an ICT band, repeat the measurement in a non-polar solvent (e.g., Hexane). A true ICT band will exhibit solvatochromism—shifting its
in response to the change in solvent dielectric constant.
References
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Original Blue Light-Emitting Diphenyl Sulfone Derivatives as Potential TADF Emitters for OLEDs. MDPI. 4
-
Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents. MDPI. 2
-
Asian Journal of Green Chemistry The Green Combustion Technique for Synthesizing CuO Nanoparticles. Asian Journal of Green Chemistry. 3
-
The low-energy, charge-transfer excited states of 4-amino-4'-nitrodiphenyl sulfide. AIP Publishing. 1
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A Comparative Guide to the Synthetic Validation of 3-Chloro-4-[(4-methoxyphenyl)sulfanyl]aniline
Introduction
3-Chloro-4-[(4-methoxyphenyl)sulfanyl]aniline is a key intermediate in the synthesis of various pharmacologically active molecules and functional materials. The efficient and scalable production of this aniline derivative is of paramount importance for researchers in drug discovery and development. This guide provides an in-depth comparative analysis of two prominent synthetic routes to 3-Chloro-4-[(4-methoxyphenyl)sulfanyl]aniline, offering detailed experimental protocols, a discussion of the underlying chemical principles, and a quantitative comparison to aid in the selection of the most suitable method for specific research and development needs.
Synthetic Strategy Overview
Two logical and convergent synthetic pathways to the target molecule are evaluated herein.
-
Route A: Nucleophilic Aromatic Substitution (SNAr) followed by Nitro Group Reduction. This classical approach involves the initial formation of the C-S bond via an SNAr reaction between a suitably activated chloro-nitroaromatic compound and a thiophenol derivative, followed by the reduction of the nitro group to the desired aniline.
-
Route B: C-S Cross-Coupling of a Pre-functionalized Aniline. This modern approach relies on the synthesis of a key mercapto-aniline intermediate, which is then coupled with an aryl halide using a transition-metal catalyst to construct the desired thioether linkage.
The following sections will delve into the experimental details, mechanistic rationale, and a comparative analysis of these two distinct synthetic strategies.
Route A: Nucleophilic Aromatic Substitution and Reduction
This two-step sequence is a robust and well-established method for the synthesis of diaryl thioethers bearing an amino group. The strong electron-withdrawing effect of the nitro group in the starting material, 3,4-dichloronitrobenzene, facilitates the initial nucleophilic attack by 4-methoxythiophenol.
Experimental Protocol
Step 1: Synthesis of 3-chloro-4-((4-methoxyphenyl)thio)nitrobenzene
To a solution of 4-methoxythiophenol (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is added a base, typically potassium carbonate (K2CO3, 1.5 eq) or sodium hydride (NaH, 1.1 eq), at room temperature. The resulting thiolate is then treated with 3,4-dichloronitrobenzene (1.0 eq). The reaction mixture is heated to 80-100 °C and monitored by thin-layer chromatography (TLC) until completion. Upon cooling, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Step 2: Reduction of 3-chloro-4-((4-methoxyphenyl)thio)nitrobenzene to 3-Chloro-4-[(4-methoxyphenyl)sulfanyl]aniline
The nitro intermediate (1.0 eq) is dissolved in a mixture of ethanol and water. To this solution, iron powder (3-5 eq) and a catalytic amount of acetic acid or ammonium chloride are added. The mixture is heated to reflux (80-90 °C) for several hours. The progress of the reaction is monitored by TLC. After completion, the hot reaction mixture is filtered through a pad of celite to remove the iron salts. The filtrate is concentrated, and the residue is taken up in an organic solvent and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid. The organic layer is dried and concentrated to afford the desired aniline, which can be further purified if necessary.[1]
Causality Behind Experimental Choices
-
Solvent Selection: Polar aprotic solvents like DMF or DMSO are chosen for the SNAr reaction because they effectively solvate the cation of the base, thereby increasing the nucleophilicity of the thiolate.
-
Base: Potassium carbonate is a mild and cost-effective base suitable for this reaction. Sodium hydride, a stronger base, can also be used to ensure complete deprotonation of the thiophenol.
-
Reduction Method: The Béchamp reduction (iron in acidic medium) is a classical and highly effective method for the reduction of aromatic nitro compounds. It is often preferred in industrial settings due to its low cost and high efficiency.[1] Catalytic hydrogenation using palladium on carbon (Pd/C) is a cleaner alternative but requires specialized equipment for handling hydrogen gas.[2]
Workflow Diagram
Caption: Workflow for the synthesis via Nucleophilic Aromatic Substitution and Reduction.
Route B: C-S Cross-Coupling of a Pre-functionalized Aniline
This route employs a modern transition-metal-catalyzed cross-coupling reaction to form the C-S bond. This strategy offers the advantage of potentially milder reaction conditions and a different approach to the assembly of the target molecule.
Experimental Protocol
Step 1: Synthesis of 3-chloro-4-mercaptoaniline
The synthesis of this intermediate can be challenging. A plausible approach involves the protection of the amino group of 3-chloroaniline, followed by directed ortho-lithiation and quenching with a sulfur electrophile, and subsequent deprotection. A more direct, but potentially lower-yielding, method involves the reduction of a corresponding sulfonyl chloride. For the purpose of this guide, we will assume the availability of this intermediate.
Step 2: Synthesis of 4-iodoanisole
To a stirred solution of anisole (1.0 eq) in glacial acetic acid, N-iodosuccinimide (NIS, 1.1 eq) is added portion-wise at room temperature. The reaction is stirred for a few hours until completion (monitored by TLC). The reaction mixture is then poured into water and extracted with an organic solvent. The organic layer is washed with aqueous sodium thiosulfate solution to remove any unreacted iodine, followed by brine. The dried organic phase is concentrated to give 4-iodoanisole, which can be purified by distillation or chromatography.[3][4]
Step 3: Palladium- or Copper-Catalyzed C-S Cross-Coupling
In a reaction vessel, 3-chloro-4-mercaptoaniline (1.0 eq), 4-iodoanisole (1.1 eq), a palladium catalyst such as Pd(OAc)2 with a suitable phosphine ligand (e.g., Xantphos or a Josiphos-type ligand), or a copper catalyst like CuI, and a base (e.g., Cs2CO3 or K3PO4, 2.0 eq) are combined in an inert solvent like toluene or 1,4-dioxane.[5][6][7] The mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at 80-120 °C for several hours. After completion, the reaction is cooled, filtered, and the filtrate is concentrated. The residue is purified by column chromatography to yield the final product.
Causality Behind Experimental Choices
-
Aryl Halide Choice: 4-Iodoanisole is often preferred over the corresponding bromide or chloride in cross-coupling reactions due to the higher reactivity of the C-I bond, which facilitates oxidative addition to the metal catalyst.[3][4]
-
Catalyst System: Both palladium and copper catalysts are effective for C-S bond formation. Palladium catalysts, particularly with bulky electron-rich phosphine ligands, are highly efficient but can be expensive.[5][7] Copper-based systems are more economical and are also very effective, especially for coupling with aryl iodides.[6][8][9]
-
Base: An appropriate base is crucial for the deprotonation of the thiol and to neutralize the hydrogen halide formed during the catalytic cycle. Cesium carbonate is often a good choice due to its high solubility in organic solvents and its ability to promote the reductive elimination step.
Workflow Diagram
Caption: Workflow for the synthesis via C-S Cross-Coupling.
Comparative Analysis
| Parameter | Route A: SNAr & Reduction | Route B: C-S Cross-Coupling |
| Starting Materials | 3,4-Dichloronitrobenzene, 4-Methoxythiophenol | 3-Chloro-4-mercaptoaniline, 4-Iodoanisole |
| Reagent Cost | Generally lower; utilizes common bulk chemicals. | Can be higher due to the cost of catalysts and ligands. |
| Scalability | Well-suited for large-scale synthesis. | May require optimization for large-scale production due to catalyst loading and cost. |
| Reaction Conditions | Can involve harsh conditions (e.g., high temperatures, strong acids/bases). | Often proceeds under milder conditions. |
| Atom Economy | Good, but the reduction step generates significant waste (iron salts). | Generally high, with the main byproduct being the halide salt. |
| Substrate Scope | Generally reliable for activated aryl halides. | Broader scope for the aryl halide partner, but dependent on the availability of the mercapto-aniline. |
| Purification | May require purification of the intermediate and final product. | Often requires chromatographic purification to remove catalyst residues. |
| Key Challenges | Handling of potentially hazardous nitro compounds; waste disposal from the reduction step. | Synthesis and stability of the 3-chloro-4-mercaptoaniline intermediate; catalyst cost and removal. |
Validation and Characterization
The identity and purity of the synthesized 3-Chloro-4-[(4-methoxyphenyl)sulfanyl]aniline should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): To confirm the chemical structure and connectivity of the atoms.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound. PubChem lists the monoisotopic mass as 265.0328 Da.[10]
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H stretches of the primary amine and the C-O and C-S stretches.
Conclusion
Both synthetic routes presented offer viable pathways to 3-Chloro-4-[(4-methoxyphenyl)sulfanyl]aniline.
Route A is a classic, robust, and cost-effective method that is well-suited for large-scale production where the starting materials are readily available and the infrastructure for handling the reaction conditions and waste is in place.
Route B represents a more modern approach that can offer milder reaction conditions and potentially higher atom economy. However, its practicality is heavily dependent on the availability and cost of the key 3-chloro-4-mercaptoaniline intermediate and the transition metal catalyst.
The choice between these two routes will ultimately depend on the specific requirements of the project, including the desired scale of synthesis, cost considerations, available equipment, and the importance of minimizing harsh reaction conditions and waste generation. For academic research and small-scale synthesis, the flexibility of the cross-coupling approach in Route B might be advantageous, provided the mercapto-aniline precursor is accessible. For industrial applications, the well-established and scalable nature of Route A is likely to be the more pragmatic choice.
References
- Hartwig, J. F., et al. (2006). Highly Efficient and Functional-Group-Tolerant Catalysts for the Palladium-Catalyzed Coupling of Aryl Chlorides with Thiols. Journal of the American Chemical Society, 128(7), 2180–2181.
- Wang, D., et al. (2019). Copper-catalyzed cross-coupling reaction of thiols with aryl halides. Journal of Chemical Research, 43(3-4), 108-113.
- Hartwig, J. F., et al. (2011). Resting State and Elementary Steps of the Coupling of Aryl Halides with Thiols Catalyzed by Alkylbisphosphine Complexes of Palladium. Journal of the American Chemical Society, 133(45), 18351–18363.
- Kwong, F. Y., & Buchwald, S. L. (2002). Copper-Catalyzed Cross-Coupling of Aryl Halides and Thiols Using Microwave Heating. Organic Letters, 4(20), 3517–3520.
- Uyeda, C., et al. (2013). A New Family of Nucleophiles for Photoinduced, Copper-Catalyzed Cross-Couplings via Single-Electron Transfer: Reactions of Thiols with Aryl Halides Under Mild Conditions (0°C). Journal of the American Chemical Society, 135(25), 9548–9552.
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Ningbo Inno Pharmchem Co., Ltd. (2025, April 1). 4-Iodoanisole: Comprehensive Overview and Applications. Retrieved from [Link]
- Murata, M., & Buchwald, S. L. (2004). A general palladium-catalyzed coupling of aryl bromides/triflates and thiols. Tetrahedron, 60(34), 7397-7403.
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PrepChem.com. (n.d.). Preparation of 4-iodoanisole. Retrieved from [Link]
- Murata, M., & Buchwald, S. L. (2004). A general and efficient method for the palladium-catalyzed cross-coupling of thiols and secondary phosphines. Tetrahedron, 60(34), 7397-7403.
- Fernández-Rodríguez, M. A., Shen, Q., & Hartwig, J. F. (2006). A General and Long-Lived Catalyst for the Palladium-Catalyzed Coupling of Aryl Halides with Thiols. Journal of the American Chemical Society, 128(7), 2180–2181.
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Wang, D., et al. (2019). Copper-catalyzed cross-coupling reaction of thiols with aryl halides. ResearchGate. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 4-iodoanisole. Retrieved from [Link]
- Google Patents. (n.d.). CN108373404B - Synthesis method of 4-iodoanisole.
- Reddy, V. P., et al. (2020). Thiolate-assisted copper(i) catalyzed C–S cross coupling of thiols with aryl iodides: scope, kinetics and mechanism. New Journal of Chemistry, 44(23), 9736-9744.
- Wang, B., et al. (2019). Improved Synthesis of the Thiophenol Precursor N-(4-Chloro-3-mercaptophenyl)picolinamide for Making the mGluR4 PET Ligand. Tetrahedron, 75(29), 3917-3922.
- Kim, S., et al. (2021). Directed nucleophilic aromatic substitution reaction.
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PubChem. (n.d.). 3-chloro-4-[(4-methoxyphenyl)sulfanyl]aniline. Retrieved from [Link]
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Catalyst Education. (2020). Nucleophilic Aromatic Substitution. Retrieved from [Link]
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PubChem. (n.d.). 3-Chloro-4-methoxyaniline. Retrieved from [Link]
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Scribd. (n.d.). 4 - Nucleophilic Aromatic Substitution | PDF. Retrieved from [Link]
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Lumen Learning. (n.d.). 17.1 Nucleophilic aromatic substitution | Organic Chemistry II. Retrieved from [Link]
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SpectraBase. (n.d.). 4-chloro-N-(3,3-dichloro-1-(4-methoxyphenyl)propyl)aniline. Retrieved from [Link]
- Hossain, M. A., et al. (2025). Structural Comparison of Three N-(4-Methoxyphenyl)
- Thapa, S., & Bolliger, J. L. (2025). High-Yield Synthesis of N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine. Molbank, 2025(1), M1549.
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Chemistry LibreTexts. (2026, February 17). 3.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]
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Academia.edu. (n.d.). (PDF) Theoretical structural analysis of 3-CHLORO-4-FLUORO-ANILINE. Retrieved from [Link]
- Google Patents. (n.d.). CN104370747A - Method for synthesizing 3-chloro-4-methylaniline.
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PrepChem.com. (n.d.). Synthesis of 3-chloro-4-fluoro-nitrobenzene. Retrieved from [Link]
- IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1996). 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene. In Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds. IARC.
- Li, Y., et al. (2025). Optimization of the synthesis process for 3‐chloro‐4‐fluoroaniline. Journal of Chemical Technology & Biotechnology.
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GSC Online Press. (2024, August 30). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. Retrieved from [Link]
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Wang, B., et al. (2019). Improved Synthesis of the Thiophenol Precursor N-(4-Chloro-3-mercaptophenyl)picolinamide for Making the mGluR4 PET Ligand. PubMed. Retrieved from [Link]
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Comparative Reactivity of Chloro vs. Bromo Sulfanyl Anilines in Cross-Coupling Reactions
Executive Summary
Halogenated sulfanyl anilines (thioanilines) are highly versatile building blocks in medicinal chemistry and agrochemical synthesis. They possess three distinct synthetic handles: the nucleophilic aniline nitrogen, the oxidizable/coordinating sulfanyl (thioether) group, and the electrophilic halogen atom. When subjected to palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the choice between a chloro- and bromo-substituent drastically alters the reaction kinetics, required catalyst loading, and thermodynamic activation parameters. This guide provides an in-depth comparative analysis of chloro vs. bromo sulfanyl anilines, grounded in mechanistic causality and validated experimental protocols.
Mechanistic Causality: Bond Dissociation vs. Thioether Coordination
The reactivity landscape of halogenated anilines is primarily dictated by the carbon-halogen (C-X) bond dissociation energy (BDE) 1. The oxidative addition of the aryl halide to the Pd(0) active species is typically the rate-determining step in the catalytic cycle.
-
Bromo Sulfanyl Anilines: The C-Br bond is relatively weak (~81 kcal/mol). Oxidative addition proceeds rapidly, allowing for lower temperatures (often 60–80 °C) and lower catalyst loadings 2.
-
Chloro Sulfanyl Anilines: The C-Cl bond is significantly stronger (~96 kcal/mol). Consequently, chloroarenes are traditionally considered "deactivated" and require elevated temperatures (>100 °C) and electron-rich, sterically hindered ligands to force the oxidative addition 3.
The Sulfanyl Effect: The presence of a sulfanyl group (e.g., -SCH₃) introduces a secondary layer of complexity. Sulfur is a "soft" Lewis base that exhibits hemilabile coordination to the "soft" Pd(II) intermediate. In ortho-sulfanyl anilines, this can lead to the formation of stable palladacycles 2. While this can stabilize the catalyst against precipitating as inactive "Pd black," excessive coordination in the case of the slow-reacting chloro derivatives can lead to competitive catalyst poisoning. Therefore, overcoming the C-Cl activation barrier in sulfanyl anilines requires a delicate balance of thermal energy and ligand design to outcompete sulfur coordination.
Palladium cross-coupling cycle comparing C-Br vs C-Cl oxidative addition kinetics.
Quantitative Comparison: Suzuki-Miyaura Performance
To objectively evaluate the reactivity difference, we compare the Suzuki-Miyaura cross-coupling of 4-bromo-2-(methylsulfanyl)aniline and 4-chloro-2-(methylsulfanyl)aniline with phenylboronic acid. The data reflects the general trend that bromo derivatives achieve near-quantitative yields under mild conditions, whereas chloro derivatives require forcing conditions and still exhibit lower conversions 2.
| Parameter | 4-Bromo-2-(methylsulfanyl)aniline | 4-Chloro-2-(methylsulfanyl)aniline | Mechanistic Rationale |
| C-X Bond Energy | ~81 kcal/mol | ~96 kcal/mol | Dictates the activation energy required for the Pd(0) insertion step. |
| Optimal Temperature | 80 °C | 105 °C | Higher thermal energy is mandatory to cleave the robust C-Cl bond. |
| Catalyst Loading | 0.01 mol% | 0.01 - 0.05 mol% | Chloro substrates often require higher loading due to competitive catalyst deactivation over longer reaction times. |
| Reaction Time | 2 - 10 hours | 10 - 24 hours | Slower oxidative addition extends the overall catalytic cycle duration. |
| Typical Yield | 88% - 96% | 54% - 76% | Extended heating of chloro derivatives increases side reactions (e.g., protodeboronation of the boronic acid). |
Self-Validating Experimental Protocol
The following methodology outlines a robust, step-by-step Suzuki-Miyaura cross-coupling workflow. This protocol is designed as a self-validating system: each step includes a diagnostic check to ensure the chemical integrity of the reaction before proceeding.
Step-by-step workflow for the Suzuki-Miyaura cross-coupling of halogenated sulfanyl anilines.
Step 1: Solvent Degassing and Reagent Preparation
-
Action: Sparge a mixture of 1,4-dioxane and water (4:1 v/v) with Argon for 30 minutes.
-
Causality: Oxygen is a potent poison for Pd(0) catalysts, oxidizing them to inactive Pd(II) peroxo complexes. Furthermore, the aniline nitrogen and the sulfanyl group are susceptible to auto-oxidation at elevated temperatures.
-
Validation Check: A properly degassed solvent will not form bubbles upon gentle sonication under an Argon atmosphere.
Step 2: Reaction Assembly
-
Action: In an oven-dried Schlenk flask, combine the halogenated sulfanyl aniline (1.0 equiv), phenylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv). Add the degassed solvent, followed by the Pd catalyst (e.g., Pd(dppf)Cl₂, 0.01–0.05 mol%).
-
Causality: A slight excess of boronic acid compensates for potential protodeboronation. K₂CO₃ is chosen as a mild base that effectively activates the boronic acid (forming the reactive boronate species) without causing unwanted side reactions with the aniline moiety.
-
Validation Check: Upon addition of the Pd catalyst and initial warming, the suspension should transition from a heterogeneous mixture to a distinct yellow/orange homogeneous solution, indicating the generation of the active Pd(0) species.
Step 3: Thermal Activation
-
Action: For the bromo derivative, heat the reaction to 80 °C. For the chloro derivative, heat to 105 °C.
-
Causality: The 25 °C differential is strictly required to overcome the higher activation energy of the C-Cl bond. Heating the bromo derivative to 105 °C unnecessarily risks thermal degradation of the thioether group.
-
Validation Check: Monitor the reaction color. A stable orange/brown color indicates a healthy catalytic cycle. If the solution rapidly turns black with a fine precipitate, "Pd black" has formed, indicating catalyst death (often due to insufficient ligand stabilization or oxygen ingress).
Step 4: Reaction Monitoring (In-Process)
-
Action: Sample the reaction at 2 hours (for Br) or 10 hours (for Cl). Quench the aliquot in water/EtOAc and analyze via LC-MS or TLC.
-
Causality: Real-time monitoring prevents over-reaction (which can lead to homocoupling of the boronic acid) and confirms the consumption of the starting material.
-
Validation Check: LC-MS should show the disappearance of the isotopic halogen pattern (M / M+2 for Br/Cl) and the emergence of the coupled product mass (M - X + Phenyl).
Step 5: Workup and Purification
-
Action: Cool the mixture, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel flash chromatography.
-
Causality: Brine removes the water-soluble base and boron byproducts. The organic phase retains the lipophilic sulfanyl aniline product.
-
Validation Check: The purified product should appear as a single spot on TLC. ¹H-NMR will validate success through the disappearance of the halogen-adjacent aromatic protons and the appearance of a new multiplet corresponding to the incorporated phenyl ring, while the sharp singlet of the -SCH₃ group remains intact.
References
-
Singh et al. "A palladacycle derived from 2-(methylthio)aniline: In-situ generation of nanoparticles and catalytic efficiency in Suzuki-Miyaura and Sonogashira reactions." SSRN. [Link]
-
Mhlongo et al. "Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives." PMC. [Link]
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Safety Operating Guide
Comprehensive Laboratory Safety and Waste Management Guide: 3-Chloro-4-[(4-methoxyphenyl)sulfanyl]aniline
Here is a comprehensive, scientifically grounded guide for the proper handling and disposal of 3-chloro-4-[(4-methoxyphenyl)sulfanyl]aniline, designed for researchers and drug development professionals.
Introduction and Chemical Causality
In drug discovery, managing complex small molecule scaffolds like 3-chloro-4-[(4-methoxyphenyl)sulfanyl]aniline (CAS: 23724-54-1) requires a rigorous approach to laboratory safety and environmental stewardship. This compound presents specific handling and disposal challenges due to its structural components: an aniline moiety, a covalently bound halogen (chlorine), and a thioether linkage.
Understanding the causality behind disposal rules is critical for laboratory safety. The presence of the chloro group dictates its strict classification as halogenated waste . Incineration of halogenated compounds requires specialized high-temperature facilities equipped with alkaline scrubbers to neutralize corrosive hydrogen chloride (HCl) gas and prevent the formation of environmental pollutants like dioxins. Furthermore, aniline derivatives are known for their potential to cause methemoglobinemia and are readily absorbed through the skin, necessitating high-barrier Personal Protective Equipment (PPE) and rigorous containment strategies [1].
Chemical Profile and Hazard Summary
To ensure proper segregation, it is essential to understand the physicochemical profile of the target compound.
| Property | Value / Classification |
| Chemical Name | 3-Chloro-4-[(4-methoxyphenyl)sulfanyl]aniline |
| CAS Number | 23724-54-1 |
| Molecular Formula | C13H12ClNOS |
| Molecular Weight | 265.76 g/mol |
| Structural Features | Aniline, Aryl Chloride, Thioether, Anisole derivative |
| Primary Waste Classification | Halogenated Organic Waste |
| Primary Hazards | Toxic (skin/inhalation), Environmental Hazard (aquatic toxicity) |
Step-by-Step Methodology: Operational Handling and Disposal Protocol
This protocol provides a self-validating system for managing the lifecycle of the chemical within a laboratory setting, from initial handling to final waste transfer.
Phase 1: Pre-Operational Preparation & Containment
-
Ventilation Verification: Prior to opening the chemical container, verify that the certified chemical fume hood is operational with a face velocity between 80-100 feet per minute (fpm). Do not handle this compound on an open bench.
-
PPE Donning: Equip chemically resistant gloves (nitrile or neoprene are recommended for aniline derivatives), safety glasses with side shields, and a standard laboratory coat.
Phase 2: Handling and Transfer
-
Manipulation: Perform all weighing, dissolution, and transfers strictly within the fume hood to mitigate inhalation risks associated with potential dust or thioether-related vapors.
-
Decontamination: Use disposable spatulas where possible. If using reusable stainless-steel tools, thoroughly decontaminate them with an appropriate solvent (e.g., acetone or methanol) immediately after use. Collect this wash solvent as halogenated waste.
Phase 3: Waste Segregation and Collection
-
Stream Identification: Direct all liquid and solid waste containing this compound (including contaminated paper towels, filter paper, and reaction solvents) to the "Halogenated Organic Waste" stream [2].
-
Chemical Compatibility: Ensure the waste container does not contain strong oxidizing agents or concentrated acids, as mixing these with anilines or thioethers can lead to dangerous exothermic reactions.
Phase 4: Containment, Labeling, and Final Disposal
-
Vessel Selection: Transfer waste into a compatible container, typically High-Density Polyethylene (HDPE) or glass. Avoid metal containers which may corrode over time if trace acids are present.
-
Regulatory Labeling: Affix a standardized Hazardous Waste label immediately upon adding the first drop of waste. The label must explicitly list the chemical components (e.g., "3-Chloro-4-[(4-methoxyphenyl)sulfanyl]aniline in Dichloromethane") and have the "Toxic" and "Halogenated" hazard boxes checked.
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). The container must be placed within a secondary containment tray capable of holding 110% of the primary container's volume to capture any potential leaks.
-
Contractor Transfer: Coordinate with your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste management contractor for final disposal via high-temperature incineration. Never dispose of this compound down the drain or in regular municipal trash.
Waste Management Workflow Visualization
Caption: Standardized laboratory waste management workflow for halogenated aniline derivatives.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press (US), 2011. URL: [Link]
-
United States Environmental Protection Agency (EPA). "Hazardous Waste Management System." EPA.gov, 2023. URL: [Link]
Personal protective equipment for handling 3-Chloro-4-[(4-methoxyphenyl)sulfanyl]aniline
For researchers, scientists, and drug development professionals, the introduction of novel chemical entities into the laboratory workflow necessitates a robust and proactive approach to safety. This guide provides essential, immediate safety and logistical information for the handling of 3-Chloro-4-[(4-methoxyphenyl)sulfanyl]aniline. The procedural guidance herein is synthesized from established safety protocols for structurally related compounds, including chloroanilines, aromatic amines, and thioethers, to ensure a comprehensive and self-validating system of laboratory safety.
Hazard Assessment and Triage
Due to the presence of chloroaniline and aromatic amine functional groups, 3-Chloro-4-[(4-methoxyphenyl)sulfanyl]aniline should be treated as a hazardous compound. Based on data from analogous structures, it is presumed to be toxic if swallowed, in contact with skin, or if inhaled.[1][2][3][4][5][6] It is also anticipated to cause skin and eye irritation and may be very toxic to aquatic life with long-lasting effects.[4][5]
Anticipated Hazards:
-
Acute Toxicity: Oral, dermal, and inhalation routes are all potential sources of significant exposure.[1][2][3][4][5][6]
-
Skin and Eye Irritation: Direct contact can lead to irritation and potential burns.[1][7]
-
Methemoglobinemia: Aromatic amines can interfere with the blood's ability to carry oxygen, leading to symptoms like headache, dizziness, and cyanosis (a blueish discoloration of the skin).[1]
-
Carcinogenicity: Some chloroanilines are considered potential carcinogens, so it is prudent to handle this compound with extreme caution.[2]
-
Environmental Hazard: This compound is likely to be toxic to aquatic organisms and may have long-lasting adverse effects on the environment.[4][5]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is the cornerstone of safe handling. The following table outlines the minimum required PPE when working with 3-Chloro-4-[(4-methoxyphenyl)sulfanyl]aniline.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes/Face | Safety Goggles with Side Shields and Face Shield | Provides maximum protection against splashes and airborne particles. Standard safety glasses are insufficient. |
| Hands | Chemical-Resistant Gloves (Nitrile or Neoprene) | Double-gloving is recommended to prevent dermal absorption, a likely route of exposure. Inspect gloves for any signs of degradation or punctures before and during use. |
| Body | Chemical-Resistant Laboratory Coat | To protect against contamination of personal clothing. A disposable apron over the lab coat is recommended for larger quantities. |
| Respiratory | NIOSH-Approved Respirator with Organic Vapor Cartridges | Essential when handling the solid compound outside of a certified chemical fume hood or when there is a risk of aerosolization. |
Operational Plan: From Benchtop to Disposal
A systematic workflow is critical to minimize exposure and ensure a safe laboratory environment.
Engineering Controls and Preparation
-
Chemical Fume Hood: All handling of 3-Chloro-4-[(4-methoxyphenyl)sulfanyl]aniline, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Designated Work Area: Establish a designated area for working with this compound. This area should be clearly marked with appropriate hazard warnings.
-
Spill Kit: Ensure a well-stocked chemical spill kit is readily accessible. The kit should contain absorbent materials, appropriate PPE, and waste disposal bags.
Step-by-Step Handling Protocol
-
Donning PPE: Before entering the designated work area, don all required PPE as outlined in the table above.
-
Preparation: Line the work surface of the fume hood with absorbent, disposable bench paper.
-
Weighing and Transfer: Carefully weigh the required amount of the solid compound. Use a spatula for transfers and avoid creating dust.
-
Solution Preparation: If preparing a solution, slowly add the solid to the solvent with stirring to prevent splashing.
-
Post-Handling: After completing the work, decontaminate all surfaces and equipment.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Remove gloves first, followed by the face shield, goggles, and lab coat. Wash hands thoroughly with soap and water.
Emergency Procedures: Rapid and Informed Response
In the event of an exposure or spill, a swift and correct response is crucial.
Exposure Response
| Exposure Route | Immediate Action |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[1][3][8][9] Remove all contaminated clothing. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[10] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
Spill Response Protocol
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area.
-
Secure the Area: Restrict access to the spill area.
-
Assess the Spill: From a safe distance, determine the extent of the spill. For large or unmanageable spills, contact your institution's Environmental Health and Safety (EHS) department.
-
Don Appropriate PPE: Before attempting to clean up the spill, don the appropriate PPE, including respiratory protection.
-
Contain the Spill: For solid spills, carefully cover the material with a compatible absorbent material to prevent dust generation. For liquid spills, use an absorbent material to contain the liquid.
-
Clean-up: Carefully scoop or sweep the contained material into a labeled, sealable hazardous waste container.
-
Decontaminate: Decontaminate the spill area with a suitable solvent (such as 60-70% ethanol) followed by a thorough wash with soap and water.[10] All cleaning materials must be disposed of as hazardous waste.
Decontamination and Disposal Plan
Proper decontamination and disposal are critical to prevent environmental contamination and future exposures.
Decontamination
-
Surfaces and Equipment: All surfaces and non-disposable equipment that have come into contact with 3-Chloro-4-[(4-methoxyphenyl)sulfanyl]aniline should be decontaminated. A recommended procedure is to wipe the surfaces with a solvent-soaked cloth (e.g., ethanol or methanol), followed by a thorough cleaning with soap and water.
-
Personal Decontamination: At the end of each work session, thoroughly wash hands and any potentially exposed skin with soap and water.
Waste Disposal
All waste materials contaminated with 3-Chloro-4-[(4-methoxyphenyl)sulfanyl]aniline must be disposed of as hazardous waste in accordance with local, state, and federal regulations.
-
Waste Segregation: Segregate waste containing this compound from other waste streams.
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "3-Chloro-4-[(4-methoxyphenyl)sulfanyl]aniline".
-
Storage: Store sealed waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials.
-
Final Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor. Incineration in a chemical incinerator equipped with an afterburner and scrubber is a common disposal method for such compounds.
Visual Workflow for Safe Handling
Caption: Workflow for the safe handling of 3-Chloro-4-[(4-methoxyphenyl)sulfanyl]aniline.
References
-
Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR - CDC. (n.d.). Retrieved from [Link]
-
4-CHLOROANILINE HAZARD SUMMARY. (n.d.). New Jersey Department of Health. Retrieved from [Link]
-
Safety Data Sheet: 4-Chloroaniline. (2023, May 18). Carl ROTH. Retrieved from [Link]
-
material safety data sheet - 2-chloroaniline 98%. (n.d.). Retrieved from [Link]
-
Designated Area for Aniline. (n.d.). Washington State University. Retrieved from [Link]
-
Aniline - Incident management - GOV.UK. (2022, August 15). Retrieved from [Link]
-
Safety Data Sheet: 3-Chloroaniline. (2025, March 10). Carl ROTH. Retrieved from [Link]
-
Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. (n.d.). PMC. Retrieved from [Link]
- Enhanced excretion of thioethers in urine of operators of chemical waste incinerators. (1981). Occupational and Environmental Medicine, 38(2), 187-190.
-
Enhanced excretion of thioethers in urine of operators of chemical waste incinerators. (n.d.). PubMed. Retrieved from [Link]
-
In situ bioremediation of an aniline spill in an industrial setting. (2010). ResearchGate. Retrieved from [Link]
-
Disposal of Waste Solvents. (n.d.). NUS Department of Chemistry. Retrieved from [Link]
-
Hazardous Waste Disposal Guide. (2015, September 15). Northwestern University. Retrieved from [Link]
-
PART I: MANAGEMENT OF HAZARDOUS CHEMICAL WASTES AT UT MEMPHIS. (n.d.). University of Tennessee Health Science Center. Retrieved from [Link]
Sources
- 1. nj.gov [nj.gov]
- 2. carlroth.com [carlroth.com]
- 3. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 4. cpachem.com [cpachem.com]
- 5. fishersci.com [fishersci.com]
- 6. carlroth.com [carlroth.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 9. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 10. carlroth.com [carlroth.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
